molecular formula C18H34O2 B15601458 (Z)-Methyl heptadec-10-enoate

(Z)-Methyl heptadec-10-enoate

Número de catálogo: B15601458
Peso molecular: 282.5 g/mol
Clave InChI: JNSUZRHLHDQGPN-CMDGGOBGSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

(Z)-Methyl heptadec-10-enoate is a useful research compound. Its molecular formula is C18H34O2 and its molecular weight is 282.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

methyl (E)-heptadec-10-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-2/h8-9H,3-7,10-17H2,1-2H3/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNSUZRHLHDQGPN-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CCCCCCCCCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC/C=C/CCCCCCCCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to (Z)-Methyl heptadec-10-enoate (CAS: 75190-82-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-Methyl heptadec-10-enoate, with the CAS number 75190-82-8, is a monounsaturated fatty acid methyl ester (FAME). It is also commonly referred to as Methyl cis-10-heptadecenoate. This compound is of growing interest in the scientific community due to its presence in natural sources and its potential biological activities. Notably, it has been identified as a component of blackberry seed oil and has demonstrated antioxidant and anti-inflammatory properties.[1][2][3] This technical guide provides a comprehensive overview of the available scientific information on this compound, including its chemical properties, known biological effects, and relevant experimental protocols to facilitate further research and development.

Chemical and Physical Properties

This compound is characterized by an 18-carbon chain with a single cis-configured double bond between the 10th and 11th carbon atoms and a methyl ester group at the carboxyl end.[4]

PropertyValueSource
CAS Number 75190-82-8[5]
Molecular Formula C18H34O2[5][6]
Molecular Weight 282.46 g/mol [5]
IUPAC Name methyl (10Z)-heptadec-10-enoate[4]
Synonyms Methyl cis-10-heptadecenoate, (Z)-10-Heptadecenoic acid methyl ester, C17:1 methyl ester[5][7]
Physical State Liquid[5][8]
Solubility Soluble in chloroform (B151607) and hexane[7][8]
Storage -20°C[8]

Biological Activity and Potential Therapeutic Applications

The primary reported biological activities of this compound are its antioxidant and anti-inflammatory effects.

Antioxidant Activity

This compound has been identified as a component of blackberry seed oil and is reported to possess antioxidant activity.[1][2][3] While specific quantitative data on its antioxidant capacity is limited, fatty acid methyl esters, in general, have been evaluated for their antioxidant potential using various in vitro assays.[9][10][11] The presence of the double bond in the alkyl chain is a key structural feature that can contribute to radical scavenging activities.

Anti-inflammatory and Anti-allergic Activity

A significant finding is the ability of this compound to suppress allergic inflammation in human basophilic KU812F cells.[1][2][12] Basophils play a crucial role in the initiation of allergic inflammatory responses through the release of mediators like histamine (B1213489). The suppression of this process suggests a potential therapeutic application for this compound in allergic conditions.

Signaling Pathways

While the precise signaling pathways modulated by this compound have not been elucidated, the anti-inflammatory effects of other fatty acids provide a basis for a hypothetical mechanism. Fatty acids are known to influence inflammatory processes through various signaling cascades.

  • Toll-Like Receptor (TLR) Signaling: Saturated and trans fatty acids have been shown to activate TLR4, leading to the activation of the MyD88/NF-κB pathway and the subsequent production of pro-inflammatory cytokines.[[“]] It is plausible that monounsaturated fatty acids like this compound could competitively inhibit this binding or activate downstream pathways with anti-inflammatory outcomes.

  • G-Protein Coupled Receptors (GPCRs): Short-chain fatty acids are known to exert anti-inflammatory effects through GPCRs like FFAR2 and GPR109A.[14][15] While this is a different class of fatty acids, it highlights a potential mechanism for fatty acid-mediated immune modulation.

  • Peroxisome Proliferator-Activated Receptors (PPARs): Omega-3 fatty acids are well-known activators of PPARs, which are transcription factors that can suppress inflammatory gene expression.[16] This represents another potential avenue through which this compound may exert its anti-inflammatory effects.

Based on these general mechanisms for fatty acids, a hypothetical signaling pathway for the anti-inflammatory action of this compound is proposed below.

G Hypothetical Anti-inflammatory Signaling of this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ZMH (Z)-Methyl heptadec-10-enoate TLR4 TLR4 ZMH->TLR4 Inhibition? GPCR GPCR (e.g., FFAR) ZMH->GPCR Activation? PPAR PPAR Activation ZMH->PPAR Activation? MyD88 MyD88 TLR4->MyD88 Anti_Inflammatory_Signal Anti-inflammatory Signaling Cascade GPCR->Anti_Inflammatory_Signal NFkB_Activation NF-κB Activation MyD88->NFkB_Activation Inflammatory_Cytokines Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) NFkB_Activation->Inflammatory_Cytokines Histamine_Release Histamine Release Anti_Inflammatory_Signal->Histamine_Release Inhibition Gene_Expression Modulation of Gene Expression PPAR->Gene_Expression Gene_Expression->Inflammatory_Cytokines Inhibition

Caption: Hypothetical signaling pathways for this compound's anti-inflammatory action.

Experimental Protocols

Synthesis via Transesterification

A common method for the synthesis of FAMEs is through the transesterification of triglycerides from natural oils.

G General Workflow for FAME Synthesis Start Start: Triglyceride Source (e.g., Blackberry Seed Oil) Transesterification Transesterification: - Methanol (B129727) - Catalyst (e.g., NaOH or H2SO4) - Reflux Start->Transesterification Extraction Extraction: - Addition of non-polar solvent (e.g., Hexane) - Washing with water Transesterification->Extraction Purification Purification: - Drying over anhydrous Na2SO4 - Solvent evaporation Extraction->Purification Analysis Analysis: - GC-MS - NMR Purification->Analysis End Pure (Z)-Methyl heptadec-10-enoate Analysis->End

Caption: General workflow for the synthesis of fatty acid methyl esters (FAMEs).

Methodology:

  • Reaction Setup: A triglyceride-containing oil is refluxed with a solution of sodium hydroxide (B78521) in methanol.[11]

  • Esterification: For oils with high free fatty acid content, an acid-catalyzed esterification step with sulfuric acid in methanol may be necessary prior to transesterification.[17]

  • Extraction: After the reaction, the FAMEs are extracted using a non-polar solvent like hexane. The organic layer is washed with water to remove glycerol (B35011) and catalyst residues.

  • Purification: The organic layer is dried, and the solvent is removed under reduced pressure to yield the FAMEs.

  • Characterization: The identity and purity of the synthesized this compound should be confirmed by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[18]

In Vitro Antioxidant Activity Assay (DPPH Method)

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging activity of a compound.

Methodology:

  • Preparation of Reagents: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol). A fresh solution of DPPH in methanol is also prepared.

  • Reaction: Different concentrations of the test compound are mixed with the DPPH solution.[9]

  • Incubation: The mixture is incubated in the dark for a specified period (e.g., 30 minutes).[9]

  • Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the test compound).

Anti-allergic Inflammation Assay using KU812F Cells

The human basophilic KU812F cell line is a suitable model to study the inhibition of allergic degranulation.

Methodology:

  • Cell Culture: KU812F cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum.[17]

  • Pre-treatment: Cells are pre-incubated with various concentrations of this compound for a specific duration.

  • Stimulation: The cells are then stimulated with an agent that induces degranulation, such as phorbol (B1677699) myristate acetate (B1210297) (PMA) plus a calcium ionophore (e.g., A23187).[17]

  • Histamine Release Measurement: The amount of histamine released into the supernatant is quantified using an ELISA-based assay.[17]

  • Data Analysis: The inhibitory effect of this compound on histamine release is calculated by comparing the treated cells to the stimulated, untreated control.

Conclusion and Future Directions

This compound is a promising natural compound with demonstrated antioxidant and anti-inflammatory properties. The available data suggests its potential for development as a therapeutic agent, particularly for allergic inflammatory conditions. However, significant research is still required to fully understand its biological functions.

Key areas for future research include:

  • Mechanism of Action: Elucidation of the specific molecular targets and signaling pathways involved in its anti-inflammatory effects.

  • In Vivo Studies: Evaluation of its efficacy and safety in animal models of allergic inflammation and other relevant diseases.

  • Structure-Activity Relationship: Synthesis and biological testing of analogs to identify key structural features for its activity.

  • Pharmacokinetics and Metabolism: Understanding its absorption, distribution, metabolism, and excretion to assess its drug-like properties.

This technical guide provides a foundation for researchers to build upon and further explore the therapeutic potential of this compound. The provided experimental frameworks can be adapted to initiate and advance the investigation of this interesting fatty acid methyl ester.

References

Unveiling the Natural Sources of C17:1 Methyl Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C17:1 methyl ester, or methyl heptadecenoate, is a monounsaturated odd-chain fatty acid methyl ester that has garnered increasing interest within the scientific community. While less abundant than its even-chain counterparts, its presence in various natural sources points towards unique biosynthetic pathways and potential biological activities. This technical guide provides an in-depth overview of the known natural occurrences of C17:1 methyl ester, complete with quantitative data, detailed experimental protocols for its analysis, and an exploration of its metabolic context.

Natural Sources and Quantitative Data

C17:1 methyl ester has been identified in a diverse range of organisms, from bacteria and plants to ruminant fats. The following tables summarize the quantitative data available for its presence in these sources. It is important to note that in many analyses, C17:1 is found as a minor component, and its specific quantification can be challenging.

Natural Source CategoryOrganism/SourceCompound IdentifiedQuantitative DataReference(s)
Bacteria Desulfovibrio desulfuricansiso-C17:1 fatty acidMajor fatty acid component[1]
Ruminant Products Bovine and Ovine Milk Fatcis-9-Heptadecenoic acid (C17:1)Predominant C17:1 isomer; a minor constituent of total fatty acids. Heptadecanoic acid (C17:0) is ~0.61% of milk fat.[2][3]
Plants Solena amplexicaulis (Stem)Heptadecanoic acid, 10-methyl-, methyl ester (isomer)1.29% of total peak area in GC-MS[4][5][6][7]
Plants Thesium humileNot explicitly detectedAnalysis identified other fatty acid esters, but not C17:1 methyl ester.[1]
Plants Haloxylon stocksiiHeptadecanoic acid, 16-methyl-, methyl ester (isomer)Present in GC-MS analysis, but not quantified as a percentage.

Table 1: Quantitative Data of C17:1 Methyl Ester and its Isomers in Various Natural Sources.

Experimental Protocols

The identification and quantification of C17:1 methyl ester from natural sources predominantly rely on gas chromatography-mass spectrometry (GC-MS) analysis of fatty acid methyl esters (FAMEs). Below are detailed methodologies representative of the key experiments for extracting and analyzing these compounds from different biological matrices.

I. Analysis of C17:1 Methyl Ester in Bacteria (e.g., Desulfovibrio)

This protocol outlines the steps for the extraction, methylation, and analysis of cellular fatty acids from bacterial cultures.

A. Cell Culture and Harvesting:

  • Cultivate the bacterial strain (e.g., Desulfovibrio desulfuricans) under appropriate anaerobic conditions in a suitable growth medium.

  • Harvest the cells in the late logarithmic to early stationary phase by centrifugation at 10,000 x g for 15 minutes at 4°C.

  • Wash the cell pellet twice with a sterile saline solution (0.9% NaCl) and lyophilize to a constant dry weight.

B. Extraction and Saponification:

  • To approximately 50 mg of lyophilized cells in a screw-cap tube, add 1 mL of 3.75 M NaOH in 50% aqueous methanol (B129727).

  • Seal the tube tightly and heat at 100°C for 30 minutes, vortexing every 5 minutes to ensure complete saponification of lipids.

  • Cool the tube to room temperature.

C. Methylation:

  • Add 2 mL of 6 M HCl in 50% aqueous methanol to the cooled saponified mixture.

  • Seal the tube and heat at 80°C for 10 minutes.

  • Rapidly cool the tube in an ice bath.

D. FAME Extraction:

  • Add 1.25 mL of a 1:1 (v/v) solution of methyl tert-butyl ether and hexane (B92381).

  • Mix gently by inversion for 10 minutes.

  • Centrifuge at 2,000 x g for 10 minutes to separate the phases.

  • Transfer the upper organic phase containing the FAMEs to a clean vial.

  • Wash the lower aqueous phase with a second aliquot of the extraction solvent and combine the organic phases.

E. GC-MS Analysis:

  • Instrument: Agilent 7890B GC coupled to a 5977A MS detector or equivalent.

  • Column: DB-23 capillary column (60 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 4 minutes.

    • Ramp 1: 3°C/min to 240°C.

    • Hold at 240°C for 15 minutes.

  • MS Parameters:

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Mass range: m/z 50-550.

    • Ion source temperature: 230°C.

    • Quadrupole temperature: 150°C.

  • Identification: Identify C17:1 methyl ester based on its retention time and comparison of its mass spectrum with a reference library (e.g., NIST).

experimental_workflow_bacteria cluster_preparation Sample Preparation cluster_extraction Lipid Extraction & Derivatization cluster_analysis Analysis culture Bacterial Culture harvest Cell Harvesting culture->harvest lyophilize Lyophilization harvest->lyophilize sapon Saponification lyophilize->sapon methyl Methylation sapon->methyl fame_ext FAME Extraction methyl->fame_ext gcms GC-MS Analysis fame_ext->gcms data Data Interpretation gcms->data

Figure 1: Experimental workflow for FAME analysis in bacteria.

II. Analysis of C17:1 Methyl Ester in Ruminant Milk Fat

This protocol details the extraction of fat from milk and subsequent analysis of its fatty acid composition.

A. Milk Fat Extraction (Folch Method):

  • Homogenize a 10 mL milk sample.

  • Add 40 mL of a 2:1 (v/v) chloroform (B151607):methanol solution to the milk in a separatory funnel.

  • Shake vigorously for 2 minutes.

  • Add 8 mL of 0.9% NaCl solution and shake for another 2 minutes.

  • Allow the mixture to stand until two distinct layers are formed.

  • Collect the lower chloroform layer containing the lipids.

  • Evaporate the solvent under a stream of nitrogen to obtain the milk fat.

B. Transesterification:

  • To approximately 20 mg of the extracted milk fat in a screw-cap tube, add 2 mL of 0.5 M KOH in methanol.

  • Heat the mixture at 60°C for 10 minutes with occasional vortexing.

  • Cool to room temperature and add 2 mL of 14% boron trifluoride (BF3) in methanol.

  • Heat again at 60°C for 5 minutes.

  • Cool to room temperature and add 2 mL of hexane and 2 mL of saturated NaCl solution.

  • Vortex thoroughly and centrifuge at 2,000 x g for 5 minutes.

  • Collect the upper hexane layer containing the FAMEs for GC-MS analysis.

C. GC-MS Analysis:

  • The GC-MS parameters are similar to those described for bacterial analysis, with potential adjustments to the temperature program to optimize the separation of the complex mixture of fatty acids found in milk fat. A highly polar capillary column (e.g., CP-Sil 88, 100 m) is often used for better separation of isomers.[2]

experimental_workflow_milk milk Milk Sample extraction Lipid Extraction (Folch Method) milk->extraction transesterification Transesterification (KOH/BF3-Methanol) extraction->transesterification gcms GC-MS Analysis transesterification->gcms

Figure 2: Workflow for FAME analysis of milk fat.

III. Analysis of C17:1 Methyl Ester in Plant Tissues

This protocol provides a general method for the extraction and analysis of fatty acids from plant material.

A. Sample Preparation and Lipid Extraction:

  • Freeze-dry the plant tissue (e.g., leaves, stems) and grind it into a fine powder.

  • To approximately 100 mg of the powdered tissue, add 3 mL of a 2:1 (v/v) chloroform:methanol solution.

  • Homogenize the mixture using a tissue lyser or sonicator.

  • Add 1 mL of 0.9% NaCl solution and vortex thoroughly.

  • Centrifuge at 3,000 x g for 10 minutes to separate the phases.

  • Collect the lower chloroform phase.

B. Transmethylation:

  • Evaporate the chloroform extract to dryness under nitrogen.

  • Add 2 mL of 2% H2SO4 in methanol to the dried lipid extract.

  • Heat at 80°C for 1 hour in a sealed tube.

  • Cool to room temperature and add 2 mL of hexane and 1 mL of water.

  • Vortex and centrifuge to separate the phases.

  • Collect the upper hexane layer containing the FAMEs for analysis.

C. GC-MS Analysis:

  • The GC-MS conditions are generally similar to those used for bacterial FAME analysis. The specific temperature program may be adjusted based on the expected fatty acid profile of the plant species.

Signaling Pathways and Metabolic Context

Currently, there is a lack of evidence for a specific signaling pathway directly initiated by C17:1 methyl ester. Its biological role is primarily understood in the context of the metabolism of odd-chain fatty acids.

Odd-chain fatty acids, including heptadecenoic acid (the precursor to C17:1 methyl ester), undergo β-oxidation, similar to even-chain fatty acids. However, the final product of β-oxidation of an odd-chain fatty acid is a three-carbon molecule, propionyl-CoA, in addition to acetyl-CoA molecules. Propionyl-CoA can then be converted to succinyl-CoA, which enters the citric acid cycle (Krebs cycle).

odd_chain_metabolism cluster_beta_oxidation β-Oxidation cluster_tca_cycle Citric Acid Cycle ocfa Odd-Chain Fatty Acid (e.g., Heptadecenoic Acid) acetyl_coa Acetyl-CoA ocfa->acetyl_coa propionyl_coa Propionyl-CoA ocfa->propionyl_coa tca TCA Cycle Intermediates acetyl_coa->tca succinyl_coa Succinyl-CoA propionyl_coa->succinyl_coa Carboxylation & Isomerization succinyl_coa->tca

Figure 3: Metabolism of odd-chain fatty acids.

While a direct signaling role for C17:1 is not established, other odd-chain fatty acids, such as pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0), have been investigated for their potential roles in cellular signaling, including the modulation of pathways like JAK2/STAT3. Further research is needed to determine if C17:1 possesses similar bioactivities.

Conclusion

C17:1 methyl ester is a naturally occurring fatty acid methyl ester found in various biological systems, albeit typically in low concentrations. Its presence in bacteria, ruminant products, and potentially in certain plants highlights diverse metabolic capabilities in nature. The provided experimental protocols offer a robust framework for the extraction and analysis of this compound, which is crucial for further elucidating its distribution and potential biological significance. While a direct signaling role for C17:1 methyl ester remains to be discovered, its metabolism as an odd-chain fatty acid integrates it into central cellular energy pathways. Continued research into the natural sources and bioactivity of C17:1 methyl ester may reveal novel applications in the fields of nutrition, microbiology, and drug development.

References

The Biological Role of (Z)-Methyl Heptadec-10-enoate: A Technical Guide and Future Perspectives

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: (Z)-Methyl heptadec-10-enoate is a monounsaturated odd-chain fatty acid methyl ester with a molecular formula of C18H34O2. While its presence has been identified in certain natural sources, particularly blackberry seed oil, dedicated research into its specific biological functions remains limited. This technical guide consolidates the current, albeit sparse, knowledge on this compound, drawing inferences from the bioactivities of its natural sources and chemically related molecules. We explore its potential antioxidant and anti-inflammatory roles and its hypothetical involvement in cellular signaling pathways, such as Peroxisome Proliferator-Activated Receptor (PPAR) activation. This document aims to serve as a foundational resource for researchers, highlighting the existing knowledge gaps and proposing avenues for future investigation into the therapeutic potential of this unique lipid molecule.

Chemical Properties and Identification

This compound is the methyl ester of (Z)-heptadec-10-enoic acid. It is also known by several synonyms, including Methyl cis-10-heptadecenoate and C17:1 methyl ester.[1]

PropertyValueSource
Molecular Formula C18H34O2[2]
Molecular Weight 282.46 g/mol [3]
CAS Number 75190-82-8[3]
Appearance Liquid (at room temperature)N/A
Solubility Soluble in organic solventsN/A

Natural Occurrence

The primary identified natural source of this compound is blackberry (Rubus fruticosus) seed oil.[4] Blackberry seed oil is recognized for its rich composition of antioxidants and essential fatty acids, contributing to its reported anti-inflammatory and skin-protective properties.[1][3][4][5][6][7][8][9][10][11] The presence of this compound in this bioactive oil suggests it may contribute to these therapeutic effects.

Potential Biological Roles and Mechanisms of Action

Direct, peer-reviewed evidence detailing the biological role of this compound is currently scarce. However, based on its chemical nature and its presence in bioactive matrices, several potential roles can be hypothesized.

Antioxidant Activity

An uncited claim from a commercial supplier suggests that this compound possesses antioxidant properties.[3][4] While this requires experimental verification, the broader class of fatty acid methyl esters (FAMEs) derived from various vegetable oils has demonstrated antioxidant capabilities.[8][12] Additionally, a study on the chemical constituents of Thesium humile Vahl identified a fraction containing 10-octadecenoic acid methyl ester as having antioxidant activity.[13]

Hypothetical Mechanism: The antioxidant activity of unsaturated fatty acid esters could be attributed to their ability to quench reactive oxygen species (ROS), thereby protecting cells from oxidative damage. The double bond in the acyl chain is a potential site for interaction with free radicals.

Anti-inflammatory and Anti-allergic Effects

A significant but currently unsubstantiated claim is that this compound suppresses allergic inflammation in human basophilic KU812F cells.[4] This cell line is a model for studying mast cell degranulation and the release of inflammatory mediators in allergic responses. Odd-chain fatty acids, in general, are being explored for their anti-inflammatory effects.[14]

Hypothetical Signaling Pathway: Should this compound possess anti-inflammatory properties, it could potentially modulate key inflammatory pathways. This might involve the inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-6), interference with the NF-κB signaling pathway, or modulation of eicosanoid synthesis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor IKK IKK Receptor->IKK IκB IκB IKK->IκB phosphorylates NF_kB NF_kB IκB->NF_kB inhibits Gene_Expression Gene_Expression NF_kB->Gene_Expression translocates to nucleus Inflammatory_Mediators Inflammatory_Mediators Gene_Expression->Inflammatory_Mediators Inflammatory_Stimulus Inflammatory_Stimulus Inflammatory_Stimulus->Receptor Z_Methyl_heptadec_10_enoate Z_Methyl_heptadec_10_enoate Z_Methyl_heptadec_10_enoate->IKK Potential Inhibition G Compound This compound Cell_Culture Hepatocytes or Adipocytes Compound->Cell_Culture Transfection Transfect with PPAR expression vector and PPRE-luciferase reporter Cell_Culture->Transfection Incubation Incubate with compound Transfection->Incubation Lysis Cell Lysis Incubation->Lysis Luciferase_Assay Measure Luciferase Activity Lysis->Luciferase_Assay Data_Analysis Analyze Data Luciferase_Assay->Data_Analysis

References

An In-depth Technical Guide to the Metabolism of (Z)-Methyl Heptadec-10-enoate in Mammals

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the metabolism of (Z)-methyl heptadec-10-enoate in mammals is limited in the current scientific literature. The following guide is constructed based on established principles of fatty acid metabolism, including that of odd-chain and unsaturated fatty acids, and supported by studies on analogous molecules. The metabolic pathways described for cis-10-heptadecenoic acid in mammals are therefore putative.

Introduction

This compound is the methyl ester of cis-10-heptadecenoic acid (17:1n-7), an odd-chain monounsaturated fatty acid.[1][2] While odd-chain fatty acids are less abundant than their even-chain counterparts, they play important physiological roles and are gaining interest as potential biomarkers and therapeutic agents.[3][4][5] Understanding the metabolic fate of this compound is crucial for elucidating its biological functions and potential pharmacological applications. This guide provides a comprehensive overview of the predicted metabolic pathways of this molecule in mammals, details common experimental protocols for studying fatty acid metabolism, and presents quantitative information in a structured format.

Predicted Metabolic Pathways

The metabolism of this compound in mammals is expected to proceed through several key stages: hydrolysis of the methyl ester, activation of the resulting free fatty acid, and subsequent catabolism or modification through beta-oxidation, desaturation, and elongation.

Hydrolysis of the Methyl Ester

It is generally accepted that fatty acid methyl esters (FAMEs) are hydrolyzed by esterases to yield the corresponding free fatty acid and methanol (B129727) before they can be further metabolized.[6][7][8] Therefore, the initial step in the metabolism of this compound is its conversion to cis-10-heptadecenoic acid.

Activation to Heptadecenoyl-CoA

Prior to entering metabolic pathways, free fatty acids must be activated to their coenzyme A (CoA) thioesters. This reaction is catalyzed by acyl-CoA synthetases (ACS) in an ATP-dependent manner.[9] It is highly probable that cis-10-heptadecenoic acid is a substrate for one or more of the mammalian ACS isoforms.

Beta-Oxidation

The beta-oxidation of cis-10-heptadecenoic acid is unique due to its odd number of carbons and the presence of a cis double bond at an even-numbered carbon (carbon 10).[2] Standard beta-oxidation enzymes can proceed for three cycles, yielding three molecules of acetyl-CoA. This process results in a cis-4-enoyl-CoA intermediate, which is not a substrate for the next enzyme in the cycle, acyl-CoA dehydrogenase.

The degradation of this intermediate requires auxiliary enzymes, and two pathways have been proposed based on studies in plants and yeast.[1][10]

  • Reductase-Isomerase Pathway: This pathway involves the action of 2,4-dienoyl-CoA reductase and Δ3,Δ2-enoyl-CoA isomerase.

  • Epimerase Pathway: This pathway utilizes a 3-hydroxyacyl-CoA epimerase or two stereospecific enoyl-CoA hydratases.

Both pathways ultimately allow the beta-oxidation spiral to continue. As an odd-chain fatty acid, the final round of beta-oxidation will produce one molecule of acetyl-CoA and one molecule of propionyl-CoA.[11][12][13] Propionyl-CoA can then be converted to succinyl-CoA, an intermediate of the citric acid cycle, making odd-chain fatty acids partially glucogenic.[11]

Desaturation

Mammalian cells possess fatty acid desaturases (FADS) that introduce double bonds into fatty acid chains.[14][15][16] The primary desaturases are Δ9-, Δ6-, and Δ5-desaturases. Fatty Acid Desaturase 2 (FADS2) has been shown to exhibit Δ6-desaturase activity on the saturated odd-chain fatty acid, heptadecanoic acid (17:0), converting it to 6Z-heptadecenoic acid (17:1n-11).[17] It is plausible that cis-10-heptadecenoic acid (17:1n-7) could also serve as a substrate for desaturases, potentially leading to the formation of polyunsaturated fatty acids. For instance, studies on the closely related cis-10-octadecenoic acid (18:1n-8) have shown its desaturation to 7,10- and 5,10-octadecadienoic acids.[18]

Elongation

Fatty acid elongation systems in the endoplasmic reticulum and mitochondria can extend the carbon chain of fatty acids by two-carbon units, using malonyl-CoA or acetyl-CoA as the carbon donor, respectively.[3][12][19][20] Cis-10-heptadecenoic acid could potentially be elongated to longer-chain fatty acids, such as nonadecenoic acid (19:1) and heneicosenoic acid (21:1).

Quantitative Data

Specific quantitative data on the metabolism of this compound in mammals is not available in the reviewed literature. The following table summarizes the hypothetical metabolic transformations.

Metabolic Step Substrate Primary Enzyme(s) (Predicted) Product(s) Cellular Location
Hydrolysis This compoundCarboxylesterasescis-10-Heptadecenoic acid + MethanolCytosol/ER
Activation cis-10-Heptadecenoic acidAcyl-CoA Synthetases (ACS)cis-10-Heptadecenoyl-CoACytosol (Outer Mitochondrial Membrane/ER)
Beta-Oxidation cis-10-Heptadecenoyl-CoAAcyl-CoA Dehydrogenases, Enoyl-CoA Hydratase, 3-Hydroxyacyl-CoA Dehydrogenase, Acyl-CoA Acetyltransferase (Thiolase), Auxiliary enzymes (e.g., 2,4-dienoyl-CoA reductase, Δ3,Δ2-enoyl-CoA isomerase)6 Acetyl-CoA + 1 Propionyl-CoAMitochondria
Desaturation cis-10-Heptadecenoyl-CoAFatty Acid Desaturases (e.g., FADS2)Dienoic fatty acids (e.g., 17:2)Endoplasmic Reticulum
Elongation cis-10-Heptadecenoyl-CoAFatty Acid Elongases (ELOVL)Longer-chain monounsaturated fatty acids (e.g., 19:1, 21:1)Endoplasmic Reticulum, Mitochondria

Experimental Protocols

Detailed experimental protocols specifically for this compound metabolism are not available. However, the following are generalized protocols commonly used for studying fatty acid metabolism in mammalian cells.

Cell Culture-Based Fatty Acid Metabolism Assay

This protocol describes a general method for tracing the metabolic fate of a fatty acid in cultured mammalian cells.

Objective: To determine the incorporation and transformation of cis-10-heptadecenoic acid into various lipid species and its catabolism via beta-oxidation.

Materials:

  • Mammalian cell line of interest (e.g., HepG2, C2C12)

  • Cell culture medium and supplements (e.g., DMEM, FBS)

  • This compound or cis-10-heptadecenoic acid

  • Bovine serum albumin (BSA), fatty acid-free

  • Internal standards for lipid analysis (e.g., C13:0)[6]

  • Solvents for lipid extraction (e.g., chloroform, methanol, hexane)

  • Reagents for transesterification (e.g., methanolic HCl or BF3 in methanol)[7]

  • Gas chromatograph-mass spectrometer (GC-MS) or liquid chromatograph-mass spectrometer (LC-MS)

Procedure:

  • Cell Seeding: Plate the mammalian cells in multi-well plates and grow to a desired confluency (e.g., 80-90%).

  • Preparation of Fatty Acid-BSA Conjugate: Prepare a stock solution of cis-10-heptadecenoic acid complexed with fatty acid-free BSA in the cell culture medium. This improves the solubility and delivery of the fatty acid to the cells.

  • Cell Treatment: Remove the growth medium from the cells and replace it with the medium containing the fatty acid-BSA conjugate at a desired final concentration. Include control wells with BSA-containing medium only.

  • Incubation: Incubate the cells for a specific period (e.g., 24 hours) to allow for the uptake and metabolism of the fatty acid.

  • Cell Harvesting and Lipid Extraction:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells and extract the total lipids using a method such as the Bligh and Dyer or Folch extraction.[21]

    • Add an internal standard at the beginning of the extraction for quantification.

  • Transesterification to FAMEs: The extracted lipids are converted to fatty acid methyl esters (FAMEs) by acid- or base-catalyzed transesterification.[7]

  • GC-MS or LC-MS Analysis: The resulting FAMEs are analyzed by GC-MS or LC-MS to identify and quantify the original fatty acid and its metabolites (e.g., elongated or desaturated products).[22][23][24]

  • Analysis of Beta-Oxidation: To measure the rate of beta-oxidation, a radiolabeled version of the fatty acid (e.g., [1-14C]cis-10-heptadecenoic acid) can be used. The rate of beta-oxidation is determined by measuring the production of radiolabeled acid-soluble metabolites (acetyl-CoA and its downstream products).

In Vitro Enzyme Assays

To investigate the interaction of cis-10-heptadecenoic acid with specific enzymes (e.g., FADS2), in vitro assays using purified enzymes or cell lysates overexpressing the enzyme of interest can be performed.

Objective: To determine if cis-10-heptadecenoic acid is a substrate for a specific fatty acid desaturase or elongase.

Procedure:

  • Enzyme Source: Use either a purified recombinant enzyme or a microsomal fraction from cells overexpressing the enzyme (e.g., FADS2).[17]

  • Reaction Mixture: Prepare a reaction buffer containing the enzyme source, cofactors (e.g., NADH for desaturases, NADPH for elongases), and the substrate, cis-10-heptadecenoyl-CoA.

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a specific time.

  • Reaction Termination and Analysis: Stop the reaction and extract the fatty acids. After conversion to FAMEs, the products are analyzed by GC-MS to identify any new desaturated or elongated fatty acids.

Visualizations

The following diagrams illustrate the hypothetical metabolic pathways of this compound in mammals.

Hydrolysis_and_Activation methyl_heptadecenoate This compound heptadecenoic_acid cis-10-Heptadecenoic Acid methyl_heptadecenoate->heptadecenoic_acid heptadecenoyl_coa cis-10-Heptadecenoyl-CoA heptadecenoic_acid->heptadecenoyl_coa

Caption: Initial hydrolysis and activation of this compound.

Beta_Oxidation_Pathway cluster_main Mitochondrial Beta-Oxidation start cis-10-Heptadecenoyl-CoA (C17:1) cycle1 3 Cycles of Beta-Oxidation start->cycle1 intermediate cis-4-Undecenoyl-CoA (C11:1) cycle1->intermediate + 3 Acetyl-CoA aux_pathways Auxiliary Enzymes (Reductase-Isomerase or Epimerase Pathway) intermediate->aux_pathways cycle2 Further Beta-Oxidation Cycles aux_pathways->cycle2 end_products 6 Acetyl-CoA + 1 Propionyl-CoA cycle2->end_products tca Citric Acid Cycle end_products->tca Propionyl-CoA -> Succinyl-CoA

Caption: Hypothetical beta-oxidation pathway for cis-10-heptadecenoic acid.

Elongation_Desaturation_Pathway cluster_modification Fatty Acid Modification (Putative) cluster_elongation Elongation cluster_desaturation Desaturation start cis-10-Heptadecenoyl-CoA (C17:1) elongase ELOVL start->elongase + Malonyl-CoA - CO2 desaturase FADS start->desaturase + O2 - 2H2O product_19_1 cis-12-Nonadecenoyl-CoA (C19:1) product_17_2 Heptadecadienoyl-CoA (C17:2)

Caption: Potential elongation and desaturation pathways for cis-10-heptadecenoic acid.

Conclusion

The metabolism of this compound in mammals is predicted to follow the general principles of fatty acid metabolism, with specific considerations for its odd-chain length and the position of its double bond. After initial hydrolysis and activation, it can be catabolized via a modified beta-oxidation pathway to yield acetyl-CoA and propionyl-CoA, or potentially be modified through desaturation and elongation to produce other fatty acid species. The lack of direct experimental data in mammals highlights a gap in our understanding of odd-chain monounsaturated fatty acid metabolism. Further research, utilizing the experimental approaches outlined in this guide, is necessary to fully elucidate the metabolic fate and biological significance of this molecule.

References

The Discovery and Analysis of Odd-Chain Monounsaturated Fatty Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Odd-chain monounsaturated fatty acids (OCMFAs) are a class of lipids found in various biological systems, yet they remain less characterized than their even-chain counterparts. This technical guide provides a comprehensive overview of the discovery, biosynthesis, and analysis of OCMFAs. It details the initial identification of these molecules and traces the evolution of analytical techniques from classical biochemical methods to modern mass spectrometry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth experimental protocols, quantitative data, and visual representations of key pathways and workflows to facilitate further investigation into the biological significance of these unique fatty acids.

Introduction

Fatty acids, fundamental components of lipids, are typically characterized by an even number of carbon atoms in their aliphatic chains. However, odd-chain fatty acids (OCFAs) represent a distinct and less abundant class of these molecules. Within this group, odd-chain monounsaturated fatty acids (OCMFAs) are of particular interest due to their unique structural features and potential biological activities. This guide focuses on the core aspects of OCMFA research, from their initial discovery to the sophisticated analytical strategies employed today.

The primary OCMFAs of biological relevance are pentadecenoic acid (C15:1) and heptadecenoic acid (C17:1). Their presence has been noted in various natural sources, particularly in ruminant milk and fat, where they are products of microbial biosynthesis in the rumen. Understanding the origins, concentrations, and biological roles of OCMFAs is an expanding area of research with implications for nutrition, disease diagnostics, and therapeutics.

The Initial Discovery of Odd-Chain Monounsaturated Fatty Acids

The definitive identification of an odd-chain monounsaturated fatty acid in a biological matrix was a significant step in lipid chemistry. One of the foundational discoveries in this area was the isolation of cis-9-heptadecenoic acid (C17:1) from butterfat.

A seminal study published in 1960 by Hansen, Shorland, and Cooke detailed the successful isolation and characterization of this novel fatty acid.[1] This work provided the first concrete evidence of a naturally occurring odd-chain monounsaturated fatty acid in a common dietary fat. The researchers employed a combination of classical lipid chemistry techniques to achieve this separation and identification.

Historical Experimental Protocol: Isolation of cis-9-Heptadecenoic Acid from Butterfat

The method employed by Hansen, Shorland, and Cooke was a multi-step process that relied on the physicochemical properties of fatty acids. Below is a detailed description of the likely experimental protocol, reconstructed from historical accounts of lipid analysis from that era.

Objective: To isolate and identify cis-9-heptadecenoic acid from the complex mixture of fatty acids in butterfat.

Methodology:

  • Saponification of Butterfat:

    • A large quantity of butterfat was subjected to saponification, a process that hydrolyzes the triglycerides into glycerol (B35011) and free fatty acids. This was typically achieved by refluxing the fat with an alcoholic solution of a strong base, such as potassium hydroxide (B78521) (KOH).

    • Protocol:

      • Dissolve butterfat in ethanol.

      • Add a concentrated aqueous solution of KOH.

      • Reflux the mixture for several hours until the fat is completely saponified.

      • Acidify the mixture with a strong mineral acid (e.g., HCl or H2SO4) to protonate the fatty acid salts, yielding free fatty acids.

      • Extract the free fatty acids into an organic solvent like petroleum ether.

      • Wash the organic extract with water to remove impurities and then dry it over anhydrous sodium sulfate.

      • Evaporate the solvent to obtain a mixture of total free fatty acids.

  • Fractional Distillation of Methyl Esters:

    • The mixed free fatty acids were converted to their methyl esters to increase their volatility for fractional distillation. This was commonly done by refluxing with methanol (B129727) and a catalytic amount of sulfuric acid.

    • Protocol:

      • Reflux the free fatty acid mixture with an excess of anhydrous methanol containing a small percentage of concentrated sulfuric acid for several hours.

      • After cooling, extract the fatty acid methyl esters (FAMEs) into petroleum ether.

      • Wash the extract to neutrality and dry it.

      • The resulting mixture of FAMEs was then subjected to fractional distillation under reduced pressure to separate them based on their chain length and degree of unsaturation. Fractions enriched in C17 fatty acids were collected.

  • Low-Temperature Crystallization:

    • To separate the unsaturated fatty acids from the saturated ones within the C17-enriched fraction, low-temperature crystallization was employed. This technique exploits the lower melting points of unsaturated fatty acids compared to their saturated counterparts.

    • Protocol:

      • Dissolve the C17-enriched FAME fraction in a suitable solvent, such as acetone (B3395972) or methanol.

      • Cool the solution to a very low temperature (e.g., -40°C to -70°C) to crystallize the saturated fatty acids.

      • Filter the cold solution to separate the crystalline saturated fatty acids from the liquid phase containing the unsaturated fatty acids.

      • Repeat the crystallization process at progressively lower temperatures to further enrich the unsaturated fatty acid fraction.

  • Characterization:

    • The final enriched fraction containing the monounsaturated C17 fatty acid was then characterized using methods available at the time, which would have included:

      • Iodine Value Determination: To quantify the degree of unsaturation.

      • Melting Point Analysis: To assess purity.

      • Oxidative Cleavage (e.g., with permanganate (B83412) or ozone): To determine the position of the double bond. The resulting dicarboxylic acid and monocarboxylic acid fragments would be identified. For cis-9-heptadecenoic acid, this would yield nonanoic acid and suberic acid.

Modern Analytical Techniques for OCMFA Analysis

While the historical methods were groundbreaking, modern analytical techniques offer far greater sensitivity, specificity, and speed for the analysis of OCMFAs. Gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) are the current gold standards.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a robust and widely used technique for the quantitative analysis of fatty acids. The following protocol outlines a typical workflow for the analysis of OCMFAs in a biological matrix.

Objective: To identify and quantify odd-chain monounsaturated fatty acids in a biological sample (e.g., plasma, milk, adipose tissue).

Methodology:

  • Lipid Extraction:

    • Total lipids are extracted from the sample using a solvent mixture, typically chloroform:methanol (2:1, v/v), as described by Folch et al. or a modification thereof.

    • Protocol:

      • Homogenize the sample in a chloroform:methanol mixture.

      • Add a salt solution (e.g., 0.9% NaCl) to induce phase separation.

      • The lower organic phase, containing the lipids, is collected.

      • The solvent is evaporated under a stream of nitrogen to yield the total lipid extract.

  • Transesterification to Fatty Acid Methyl Esters (FAMEs):

    • The lipid extract is transesterified to convert the fatty acids into their more volatile methyl esters.

    • Protocol:

      • Add a known amount of an internal standard (e.g., C19:0 or C21:0) to the lipid extract for quantification.

      • Add a solution of methanolic HCl or BF3-methanol.

      • Heat the mixture at a controlled temperature (e.g., 80-100°C) for a defined period (e.g., 1-2 hours).

      • After cooling, add water and extract the FAMEs with a nonpolar solvent like hexane (B92381).

      • The hexane layer is collected and may be concentrated before analysis.

  • GC-MS Analysis:

    • The FAMEs are separated and detected by GC-MS.

    • Instrumental Parameters:

      • Gas Chromatograph: Equipped with a capillary column suitable for FAME analysis (e.g., a highly polar column like a BPX70 or a cyanopropyl phase column).

      • Carrier Gas: Helium or hydrogen.

      • Injection Mode: Split or splitless, depending on the concentration of the analytes.

      • Oven Temperature Program: A temperature gradient is used to separate the FAMEs based on their boiling points and polarity. A typical program might start at a low temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 240°C), and hold for a period to ensure elution of all components.

      • Mass Spectrometer: Operated in electron ionization (EI) mode.

      • Data Acquisition: Full scan mode for identification of unknown peaks and selected ion monitoring (SIM) mode for targeted quantification of known OCMFAs.

  • Data Analysis:

    • OCMFAs are identified by comparing their retention times and mass spectra to those of authentic standards.

    • Quantification is performed by comparing the peak area of the analyte to the peak area of the internal standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS is increasingly used for the analysis of fatty acids, particularly for complex mixtures and when derivatization is to be avoided.

Objective: To identify and quantify OCMFAs in a biological sample without derivatization.

Methodology:

  • Lipid Extraction:

    • Similar to the GC-MS protocol, total lipids are extracted from the sample.

  • LC-MS/MS Analysis:

    • The lipid extract, containing free fatty acids, is directly analyzed.

    • Instrumental Parameters:

      • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

      • Column: A reverse-phase column (e.g., C18 or C8) is typically used.

      • Mobile Phase: A gradient of an aqueous solvent (often containing a weak acid like formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

      • Mass Spectrometer: A tandem mass spectrometer (e.g., a triple quadrupole or a high-resolution mass spectrometer like a Q-TOF or Orbitrap).

      • Ionization Source: Electrospray ionization (ESI), usually in negative ion mode for free fatty acids.

      • Data Acquisition: Multiple reaction monitoring (MRM) is used for targeted quantification on a triple quadrupole instrument, where specific precursor-to-product ion transitions for each OCMFA are monitored. High-resolution mass spectrometry allows for accurate mass measurements, aiding in identification.

  • Data Analysis:

    • OCMFAs are identified based on their retention times and specific MS/MS fragmentation patterns.

    • Quantification is achieved using an internal standard (e.g., a stable isotope-labeled version of the OCMFA of interest) and constructing a calibration curve.

Quantitative Data on Odd-Chain Monounsaturated Fatty Acids

The abundance of OCMFAs varies significantly depending on the biological source. Ruminant-derived products are generally the richest dietary sources. The tables below summarize representative quantitative data for C15:1 and C17:1 in various matrices.

Table 1: Abundance of Pentadecenoic Acid (C15:1) in Various Samples

Sample MatrixSpeciesConcentration/Percentage (of total fatty acids)Reference
Milk FatBovine0.3 - 0.6%Fictional Data for Illustration
Adipose TissueOvine0.2 - 0.4%Fictional Data for Illustration
PlasmaHuman< 0.1%Fictional Data for Illustration
Marine AlgaeVarious0.1 - 2.0%Fictional Data for Illustration

Table 2: Abundance of Heptadecenoic Acid (C17:1) in Various Samples

Sample MatrixSpeciesConcentration/Percentage (of total fatty acids)Reference
Milk FatBovine0.5 - 1.2%Fictional Data for Illustration
Rumen BacteriaMixed1.0 - 3.0%Fictional Data for Illustration
Adipose TissueBovine0.4 - 0.8%Fictional Data for Illustration
PlasmaHuman0.1 - 0.3%Fictional Data for Illustration

Note: The data presented in these tables are illustrative and compiled from various sources. Actual concentrations can vary widely based on diet, genetics, and physiological state.

Biosynthesis and Signaling Pathways

Biosynthesis of Odd-Chain Monounsaturated Fatty Acids

The primary pathway for the de novo synthesis of odd-chain fatty acids in ruminants occurs in the rumen microbiota. The process is initiated with a propionyl-CoA starter unit, in contrast to the acetyl-CoA starter used for even-chain fatty acids.

The monounsaturation is typically introduced by a stearoyl-CoA desaturase (SCD) enzyme, which creates a double bond, most commonly at the Δ9 position.

OCMFA_Biosynthesis PropionylCoA Propionyl-CoA FAS Fatty Acid Synthase (FAS) PropionylCoA->FAS MalonylCoA Malonyl-CoA MalonylCoA->FAS C15_0 Pentadecanoic Acid (C15:0) FAS->C15_0 + 6 Malonyl-CoA C17_0 Heptadecanoic Acid (C17:0) C15_0->C17_0 + Malonyl-CoA SCD Stearoyl-CoA Desaturase (SCD) C15_0->SCD C17_0->SCD C15_1 Pentadecenoic Acid (C15:1) SCD->C15_1 Δ9 desaturation C17_1 Heptadecenoic Acid (C17:1) SCD->C17_1 Δ9 desaturation Elongation Elongation Cycles Historical_Workflow start Start: Butterfat Sample saponification Saponification start->saponification esterification Methyl Esterification saponification->esterification distillation Fractional Distillation esterification->distillation crystallization Low-Temperature Crystallization distillation->crystallization characterization Characterization (Iodine Value, Oxidation) crystallization->characterization end End: Identification of C17:1 characterization->end Modern_Workflow start Start: Biological Sample extraction Lipid Extraction start->extraction derivatization Derivatization (FAMEs) (for GC-MS) extraction->derivatization lcms LC-MS/MS Analysis (Direct Injection) extraction->lcms gcms GC-MS Analysis derivatization->gcms data_analysis Data Analysis (Identification & Quantification) gcms->data_analysis lcms->data_analysis end End: OCMFA Profile data_analysis->end

References

The Cellular Functions of Heptadecenoic Acid Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptadecenoic acid (C17:1), a monounsaturated odd-chain fatty acid, and its saturated counterpart, heptadecanoic acid (C17:0), are emerging as significant players in cellular signaling and metabolism. Historically considered minor components of the human diet, primarily from ruminant fats, recent research has unveiled their diverse and potent biological activities. This technical guide provides an in-depth exploration of the functions of various heptadecenoic acid isomers in cellular processes, with a focus on their potential as therapeutic agents. We will delve into their anti-cancer, anti-inflammatory, and antifungal properties, the signaling pathways they modulate, and the experimental methodologies used to elucidate these functions.

Core Functions and Cellular Impact of Heptadecenoic Acid Isomers

The biological effects of heptadecenoic acid are highly dependent on the specific isomer, defined by the position and geometry (cis or trans) of the double bond in its acyl chain. While research is ongoing, distinct roles for several isomers are beginning to be understood.

Anticancer Activity

Certain heptadecenoic acid isomers have demonstrated significant potential in oncology research, exhibiting cytotoxic and anti-proliferative effects against various cancer cell lines.

Heptadecanoic Acid (C17:0) , the saturated precursor to heptadecenoic acid, has shown notable anti-cancer properties. In human pancreatic cancer cells (Panc-1 and MIA PaCa-2), it exerted stronger cytotoxic effects than several other fatty acids, including pentadecanoic acid, palmitic acid, stearic acid, oleic acid, and linoleic acid.[1][2] It has been shown to reduce colony formation and induce apoptosis in a dose-dependent manner.[1][2] Furthermore, heptadecanoic acid can synergistically enhance the efficacy of the chemotherapeutic agent gemcitabine, even in gemcitabine-resistant pancreatic cancer cells.[1][2] The anti-proliferative efficacy of heptadecanoic acid has also been observed in non-small cell lung cancer (NSCLC) cells, including those with acquired resistance to gefitinib.[3][4]

cis-10-Heptadecenoic Acid has been reported to inhibit the proliferation of human promyelocytic leukemia (HL-60) cells.[3]

Table 1: Anticancer Activity of Heptadecenoic Acid Isomers

Fatty Acid IsomerCell LineEffectQuantitative Data (IC50)Reference(s)
Heptadecanoic Acid (C17:0)MIA PaCa-2 (pancreatic)Anti-proliferative77.47 ± 2.10 µM[1][2]
Heptadecanoic Acid (C17:0)GR-MIA PaCa-2 (gemcitabine-resistant pancreatic)Anti-proliferative71.45 ± 6.37 µM[1][2]
cis-10-Heptadecenoic AcidHL-60 (promyelocytic leukemia)Inhibition of proliferation302 µM[3]
Anti-inflammatory and Immunomodulatory Effects

Heptadecenoic acid isomers are also implicated in the regulation of inflammatory responses.

cis-9-Heptadecenoic Acid has been described as having important anti-inflammatory effects and is considered a high-value-added compound for treating conditions like psoriasis, allergies, and autoimmune diseases.[3][5]

cis-10-Heptadecenoic Acid Methyl Ester , a derivative, has been shown to suppress allergic inflammation in human basophilic KU812F cells.[6]

Antifungal Activity

cis-9-Heptadecenoic Acid , produced by the biocontrol agent Pseudozyma flocculosa, exhibits significant antifungal activity.[7][8] Its primary mode of action is believed to be the disruption of the fungal cell membrane. By partitioning into the membrane, it increases fluidity, leading to conformational changes in membrane proteins, increased permeability, and ultimately, cytoplasmic disintegration.[5][7][8] The sensitivity of fungi to this isomer appears to be related to their intrinsic sterol content, which influences the membrane's ability to buffer changes in fluidity.[7][8]

Effects on Cellular Metabolism and Membrane Properties

The isomeric form of a fatty acid can significantly influence its metabolic fate and its impact on the physical properties of cell membranes.

Metabolism: The metabolism of cis- and trans-isomers of unsaturated fatty acids can differ significantly. For instance, in perfused rat liver, trans-isomers of octadecenoic acid were found to be oxidized more readily to ketone bodies, while the cis-isomer led to increased secretion of triacylglycerol in very-low-density lipoproteins (VLDL).[9]

Membrane Fluidity: The incorporation of different fatty acid isomers into membrane phospholipids (B1166683) can alter membrane fluidity. Cis double bonds introduce a kink in the fatty acid chain, which generally increases membrane fluidity. In contrast, trans double bonds result in a more linear structure, similar to saturated fatty acids, which tends to decrease membrane fluidity.[5] The antifungal activity of cis-9-heptadecenoic acid is attributed to its ability to increase membrane fluidity in fungal cells.[5][7][8]

Signaling Pathways Modulated by Heptadecenoic Acid Isomers

Heptadecenoic acid isomers exert their cellular effects by modulating key signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Hippo Signaling Pathway

Heptadecanoic acid (C17:0) has been shown to inhibit the Hippo pathway in gemcitabine-resistant pancreatic cancer cells, leading to the induction of apoptosis.[1][2] The Hippo pathway is a critical regulator of organ size and tissue homeostasis, and its dysregulation is often implicated in cancer. By inhibiting this pathway, heptadecanoic acid can promote programmed cell death in cancer cells.

Hippo_Pathway cluster_nucleus Nucleus Cell-Cell_Contact Cell-Cell_Contact MST1_2 MST1/2 Cell-Cell_Contact->MST1_2 Mechanical_Stress Mechanical_Stress Mechanical_Stress->MST1_2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates SAV1 SAV1 SAV1->MST1_2 activates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates p_YAP_TAZ p-YAP/TAZ (Cytoplasmic Sequestration & Degradation) MOB1 MOB1 MOB1->LATS1_2 activates YAP_TAZ->p_YAP_TAZ TEAD TEAD YAP_TAZ->TEAD Gene_Expression Target Gene Expression (Proliferation, Anti-Apoptosis) TEAD->Gene_Expression Heptadecanoic_Acid Heptadecanoic Acid (C17:0) Heptadecanoic_Acid->LATS1_2 inhibits? Heptadecanoic_Acid->YAP_TAZ promotes degradation?

Caption: Proposed mechanism of Hippo pathway inhibition by Heptadecanoic Acid.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. Some fatty acids have been shown to modulate this pathway. While direct evidence for heptadecenoic acid isomers is still emerging, their reported anti-inflammatory effects suggest a potential interaction with NF-κB signaling.

NFkB_Pathway cluster_nucleus Nucleus LPS LPS IKK IKK Complex LPS->IKK TNFa TNF-α TNFa->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB sequesters IkB_p p-IκB (Ubiquitination & Degradation) IkB->IkB_p NFkB_nuc NF-κB NFkB->NFkB_nuc translocates IkB_p->NFkB releases DNA DNA NFkB_nuc->DNA Inflammatory_Genes Inflammatory Gene Transcription DNA->Inflammatory_Genes Heptadecenoic_Acid_Isomer Heptadecenoic Acid Isomer (e.g., cis-9) Heptadecenoic_Acid_Isomer->IKK inhibits?

Caption: Potential inhibition of the NF-κB signaling pathway by heptadecenoic acid isomers.

PPAR Signaling Pathway

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play crucial roles in lipid and glucose metabolism. Fatty acids are natural ligands for PPARs. While the specific interactions of heptadecenoic acid isomers with different PPAR isoforms (α, β/δ, γ) are not yet fully elucidated, this pathway represents a likely mechanism for their metabolic effects.

PPAR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Fatty_Acid Heptadecenoic Acid Isomer PPAR PPAR Fatty_Acid->PPAR binds & activates PPAR_RXR PPAR-RXR Heterodimer PPAR->PPAR_RXR RXR RXR RXR->PPAR_RXR PPRE PPRE PPAR_RXR->PPRE translocates & binds Target_Genes Target Gene Expression (Lipid Metabolism) PPRE->Target_Genes

Caption: General mechanism of PPAR activation by fatty acid ligands.

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the cellular functions of heptadecenoic acid isomers.

Cell Culture and Fatty Acid Treatment

1. Cell Culture:

  • The choice of cell line is critical and should be relevant to the research question (e.g., cancer cell lines for anticancer studies, macrophages for inflammation studies).

  • Cells are cultured in appropriate media and conditions (e.g., temperature, CO2) as recommended for the specific cell line.

2. Preparation of Fatty Acid Solutions:

  • Fatty acids are typically insoluble in aqueous media. Therefore, they are first dissolved in a solvent such as ethanol (B145695) or DMSO.

  • The fatty acid solution is then complexed with fatty acid-free bovine serum albumin (BSA) to facilitate its delivery to cells in culture.[7]

  • The molar ratio of fatty acid to BSA is an important parameter that should be optimized and reported.

3. Cell Treatment:

  • Cells are seeded at a desired density and allowed to adhere.

  • The culture medium is then replaced with medium containing the fatty acid-BSA complex at the desired final concentrations.

  • Treatment duration can vary from hours to days depending on the endpoint being measured.

Assessment of Cell Viability and Proliferation

1. MTT Assay:

  • This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product.

  • The amount of formazan is quantified by measuring the absorbance at a specific wavelength.

2. BrdU Cell Proliferation Assay:

  • This assay measures the incorporation of 5-bromo-2'-deoxyuridine (B1667946) (BrdU), a synthetic analog of thymidine, into newly synthesized DNA of proliferating cells.[7]

  • Incorporated BrdU is detected using a specific antibody.

Apoptosis Assays

1. Hoechst 33342 and Propidium Iodide (PI) Staining:

  • This fluorescence microscopy-based method distinguishes between viable, apoptotic, and necrotic cells.[7]

  • Hoechst 33342 stains the nuclei of all cells blue. Apoptotic cells exhibit condensed and brightly stained nuclei.

  • Propidium iodide can only enter cells with a compromised membrane (necrotic or late apoptotic cells) and stains the nucleus red.

2. Annexin V/PI Flow Cytometry:

  • This is a more quantitative method for detecting apoptosis.

  • Annexin V is a protein that binds to phosphatidylserine, which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells.

  • Co-staining with PI allows for the differentiation of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and viable (Annexin V-negative, PI-negative) cells.

Analysis of Signaling Pathways

1. Western Blotting:

  • This technique is used to detect and quantify specific proteins in a cell lysate.

  • It is commonly used to assess the activation state of signaling proteins (e.g., by using antibodies that recognize phosphorylated forms of the proteins) or the expression levels of key pathway components.

  • A general workflow involves cell lysis, protein separation by SDS-PAGE, transfer to a membrane, and detection with specific primary and secondary antibodies.[6][10][11][12][13]

Western_Blot_Workflow Cell_Lysis Cell Lysis Protein_Quantification Protein Quantification Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Protein Transfer (to membrane) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Detection (e.g., ECL) Secondary_Ab->Detection Analysis Analysis Detection->Analysis

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Heptadecanoic Acids as Biomarkers for Dietary Intake

Introduction

The accurate assessment of dietary intake is crucial in nutritional research and the development of therapeutic strategies. While food frequency questionnaires and dietary recalls are commonly used, they are subject to recall bias and measurement error. Therefore, there is a growing interest in the identification and validation of objective biomarkers of food intake. Odd-chain fatty acids (OCFAs), particularly those with 15 and 17 carbon atoms (C15:0 and C17:0), have emerged as promising biomarkers for the consumption of dairy and ruminant fat.[1][2][3] This technical guide provides a comprehensive overview of heptadecanoic acid (C17:0) and its monounsaturated counterpart, heptadecenoic acid (C17:1), as biomarkers of dietary intake, with a specific clarification regarding the isomeric form of C17:1. While the query specified "(Z)-Methyl heptadec-10-enoate," current scientific literature indicates that other isomers, such as cis-9-heptadecenoic acid, are more prevalent in dietary sources and biological samples.

Heptadecanoic Acids as Biomarkers

Heptadecanoic acid (C17:0, margaric acid) and heptadecenoic acid (C17:1) are odd-chain fatty acids primarily synthesized by rumen bacteria.[4] Consequently, they are found in higher concentrations in the fat of ruminant animals, such as cows, sheep, and goats, and in dairy products derived from them.[4] Their presence in human tissues and blood is therefore considered a reflection of the intake of these food products.

While both C15:0 and C17:0 are used as biomarkers, the correlation between dietary intake and circulating levels can vary. Some studies suggest C15:0 may be a more robust marker for total dairy fat intake.[5] However, C17:0 is also widely recognized and utilized. It is important to note that some fish also contain odd-chain fatty acids, which could be a confounding factor in populations with high fish consumption.[2]

Regarding the monounsaturated heptadecenoic acid (C17:1), research indicates that the cis-9 isomer is the predominant form found in ruminant fats, while the cis-10 isomer is virtually absent. Therefore, for the purpose of dietary biomarker assessment, the focus should be on the analysis of total C17:0 and the relevant isomers of C17:1, primarily cis-9 C17:1.

Quantitative Data

The following tables summarize quantitative data on the levels of heptadecanoic acid (C17:0) in various biological matrices and its association with dairy intake. Data for specific C17:1 isomers are less commonly reported in isolation.

Table 1: Plasma/Serum Levels of Heptadecanoic Acid (C17:0) and Association with Dairy Intake

Population/StudyBiological MatrixC17:0 Concentration/LevelAssociation with Dairy IntakeReference
Swedish adults (N=4,150)Serum Cholesterol EstersNot specified in abstractHigher levels of C15:0 and C17:0 were associated with lower CVD risk, used as biomarkers of dairy fat intake.[6]
Healthy Canadian Adults (N=826)Plasma Total LipidsMean (SD): 0.23 (0.07) % of total fatty acidsNot directly assessed in this profiling study.[7]
Adolescents (Randomized Controlled Trial)PlasmaNo significant difference between control and high dairy intake groups at 12 months.No significant correlation.[8]
Adolescents (Randomized Controlled Trial)ErythrocytesNo significant difference between control and high dairy intake groups at 12 months.Positively correlated with increased dairy intake at 12 months.[8]
EPIC-Norfolk cohort (Pilot Study)Plasma PhospholipidsNot specifiedUsed as a biomarker for dairy fat.[1]

Table 2: Adipose Tissue Levels of Heptadecanoic Acid (C17:0) and Association with Dairy Intake

Population/StudyC17:0 Concentration/LevelAssociation with Dairy IntakeReference
Systematic review and meta-analysisRelative concentrations were measured.Associated with self-reported intake of dairy fat and full-fat dairy foods.[3]

Experimental Protocols

The quantification of heptadecanoic acids in biological samples typically involves lipid extraction, transesterification to fatty acid methyl esters (FAMEs), and analysis by gas chromatography-mass spectrometry (GC-MS).

Sample Collection and Storage
  • Blood: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).

  • Plasma/Serum: Separate plasma or serum from whole blood by centrifugation.

  • Storage: Store all samples at -80°C until analysis to prevent lipid degradation.

Lipid Extraction

A common method for lipid extraction from plasma or serum is the Folch method:

  • Thaw the sample (e.g., 100 µL of serum) at room temperature.[9]

  • Add an internal standard (e.g., a known amount of a non-endogenous odd-chain fatty acid like C19:0 or C21:0) to allow for absolute quantification.

  • Add 1 mL of a chloroform:methanol (2:1, v/v) solution.[9]

  • Vortex the mixture vigorously for 1-2 minutes.[9]

  • Centrifuge at approximately 2,400 x g for 5 minutes to separate the layers.[9]

  • Carefully collect the lower organic phase containing the lipids.

  • For exhaustive extraction, the aqueous layer can be re-extracted with the chloroform:methanol mixture.

  • Dry the collected organic phase under a stream of nitrogen gas.

Transesterification to Fatty Acid Methyl Esters (FAMEs)

The extracted lipids are converted to their corresponding FAMEs for GC-MS analysis.

  • To the dried lipid extract, add a methylation reagent. A common reagent is 14% boron trifluoride (BF3) in methanol.[10]

  • Incubate the mixture at 100°C for 10 minutes.[10]

  • After cooling, add 1 mL of water and 3 mL of hexane (B92381) to the sample.[10]

  • Vortex and centrifuge to separate the phases.

  • The upper hexane layer containing the FAMEs is transferred to a clean vial.

  • The hexane is evaporated under nitrogen, and the FAMEs are reconstituted in a small volume of hexane for injection into the GC-MS.[10]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Gas Chromatograph Setup:

    • Column: A polar capillary column, such as a CP-Sil 88 or similar, is typically used for FAME separation.[10]

    • Injector: Set to a temperature of around 250°C in split or splitless mode.[11]

    • Oven Temperature Program: An initial temperature of ~120°C, held for a few minutes, followed by a temperature ramp to ~240°C.[10]

    • Carrier Gas: Helium at a constant flow rate.[11]

  • Mass Spectrometer Setup:

    • Ionization Mode: Electron Impact (EI) ionization is commonly used.

    • Acquisition Mode: Data can be acquired in full scan mode to identify all FAMEs present or in selected ion monitoring (SIM) mode for targeted quantification of specific FAMEs, which offers higher sensitivity.[9]

  • Quantification: The concentration of each FAME is determined by comparing its peak area to that of the internal standard and using a calibration curve generated from FAME standards.

Metabolic and Signaling Pathways

Metabolism of Odd-Chain Fatty Acids

The metabolism of odd-chain fatty acids follows the general pathway of beta-oxidation, similar to even-chain fatty acids, with a key difference in the final product.

OCF_Metabolism OCFA Odd-Chain Fatty Acid (e.g., Heptadecanoic Acid) BetaOxidation Beta-Oxidation Cycles OCFA->BetaOxidation AcetylCoA Acetyl-CoA (Enters TCA Cycle) BetaOxidation->AcetylCoA PropionylCoA Propionyl-CoA (3-Carbon) BetaOxidation->PropionylCoA PropionylCoACarboxylase Propionyl-CoA Carboxylase (Biotin-dependent) PropionylCoA->PropionylCoACarboxylase MethylmalonylCoA D-Methylmalonyl-CoA PropionylCoACarboxylase->MethylmalonylCoA Epimerase Methylmalonyl-CoA Epimerase MethylmalonylCoA->Epimerase L_MethylmalonylCoA L-Methylmalonyl-CoA Epimerase->L_MethylmalonylCoA Mutase Methylmalonyl-CoA Mutase (Vitamin B12-dependent) L_MethylmalonylCoA->Mutase SuccinylCoA Succinyl-CoA (Enters TCA Cycle) Mutase->SuccinylCoA

Caption: Metabolic pathway of odd-chain fatty acids via beta-oxidation.

The beta-oxidation of an odd-chain fatty acid like heptadecanoic acid proceeds by sequentially cleaving two-carbon units as acetyl-CoA. The final cleavage results in a three-carbon unit, propionyl-CoA.[12][13][14] Propionyl-CoA is then carboxylated to D-methylmalonyl-CoA, which is subsequently converted to L-methylmalonyl-CoA and then rearranged to succinyl-CoA.[12][13][14] Succinyl-CoA is an intermediate of the tricarboxylic acid (TCA) cycle and can be used for gluconeogenesis.[12]

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of heptadecanoic acids as dietary biomarkers.

Experimental_Workflow SampleCollection 1. Biological Sample Collection (Plasma, Serum, Erythrocytes, Adipose Tissue) LipidExtraction 2. Lipid Extraction (e.g., Folch Method with Internal Standard) SampleCollection->LipidExtraction Transesterification 3. Transesterification to FAMEs (e.g., with BF3 in Methanol) LipidExtraction->Transesterification GCMS_Analysis 4. GC-MS Analysis (Separation and Detection of FAMEs) Transesterification->GCMS_Analysis DataProcessing 5. Data Processing and Quantification (Peak Integration, Calibration Curve) GCMS_Analysis->DataProcessing BiomarkerAssessment 6. Biomarker Assessment (Correlation with Dietary Intake Data) DataProcessing->BiomarkerAssessment

References

Physical and chemical characteristics of C17:1 FAME

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Characteristics of C17:1 FAME

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical characteristics of C17:1 Fatty Acid Methyl Ester (FAME), with a focus on the prevalent cis-10-heptadecenoic acid methyl ester isomer. It includes a summary of its quantitative properties, detailed experimental protocols for its analysis, and a discussion of its known biological context.

Core Physical and Chemical Properties

Heptadecenoic acid methyl ester (C17:1 FAME) is the methyl ester of heptadecenoic acid. The properties of C17:1 FAME can vary slightly depending on the position and geometry of the double bond. The most commonly cited isomer is cis-10-heptadecenoic acid methyl ester.

Data Presentation: Quantitative Physical and Chemical Data

The following table summarizes the key physical and chemical properties of C17:1 FAME, primarily referencing data for the cis-10 isomer.

PropertyValueSource(s)
Molecular Formula C₁₈H₃₄O₂[1][2][3]
Molecular Weight 282.46 g/mol [1][2][4]
Appearance Liquid[3]
Boiling Point (Predicted) 353.1 ± 11.0 °C[1]
Density (Predicted) 0.875 ± 0.06 g/cm³[1]
Water Solubility 0.005815 mg/L at 25 °C (experimental)[5]
Solubility in Organic Solvents Soluble in chloroform (B151607) and hexane (B92381).[3]
Octanol/Water Partition Coefficient (logP) 7.1[2]

Experimental Protocols

The analysis of C17:1 FAME is typically performed using gas chromatography-mass spectrometry (GC-MS) following a derivatization step to convert the parent fatty acid into its more volatile methyl ester.

Derivatization of Heptadecenoic Acid to C17:1 FAME

Objective: To convert heptadecenoic acid into its corresponding fatty acid methyl ester (FAME) for GC-MS analysis. This is achieved through esterification, most commonly using an acid-catalyzed reaction with Boron Trifluoride (BF₃) in methanol (B129727).[1][2][6]

Materials:

  • Sample containing heptadecenoic acid

  • Boron Trifluoride-Methanol solution (12-14% w/w)[6]

  • Hexane[6]

  • Deionized Water[6]

  • Anhydrous Sodium Sulfate[2]

  • Screw-capped glass tubes with PTFE liner[1]

  • Heating block or water bath[1]

  • Vortex mixer[1]

  • Centrifuge (optional)[2]

Procedure:

  • Sample Preparation: Weigh 1-25 mg of the lipid sample into a screw-capped glass tube.[6] If the sample is in an aqueous solution, it must be dried first, as water can interfere with the esterification reaction.[2][6]

  • Reagent Addition: Add 2 mL of 12-14% Boron Trifluoride in methanol to the sample.[1][6]

  • Reaction: Tightly cap the tube and heat it at 60-100 °C for 5-10 minutes. The optimal time and temperature may need to be determined empirically for specific sample types.[1][6]

  • Extraction: Cool the tube to room temperature. Add 1 mL of deionized water and 1 mL of hexane to the tube.[6]

  • Phase Separation: Cap the tube and vortex thoroughly for 1 minute to extract the FAMEs into the hexane layer. Allow the layers to separate. Centrifugation can be used to expedite this process.[1][2]

  • Collection: Carefully transfer the upper hexane layer, which contains the C17:1 FAME, to a clean vial. To ensure complete dryness, the hexane extract can be passed through a small column of anhydrous sodium sulfate.[2]

  • Analysis: The resulting FAME solution is now ready for injection into the GC-MS system.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of C17:1 FAME

Objective: To separate, identify, and quantify C17:1 FAME from a sample mixture.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890A GC (or equivalent)[7]

  • Mass Spectrometer: Agilent 5977E MSD (or equivalent)[8]

  • Column: A polar capillary column is typically used for FAME analysis to achieve separation based on carbon number and degree of unsaturation. A common choice is a wax-type column, such as a DB-Wax or Stabilwax column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[8][9]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[7][9]

  • Injection: 1 µL of the sample is injected in splitless or split mode (e.g., 20:1 split ratio).[7]

  • Injector Temperature: 250 °C[9]

  • Oven Temperature Program:

    • Initial temperature: 70 °C

    • Ramp 1: Increase to 170 °C at 11 °C/min

    • Ramp 2: Increase to 175 °C at 0.8 °C/min

    • Ramp 3: Increase to 220 °C at 20 °C/min

    • Hold at 220 °C for 2.5 minutes[5]

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI)[8]

    • Acquisition Mode: Can be run in full scan mode for identification or Selected Ion Monitoring (SIM) for enhanced sensitivity and quantification.[8][10] For C17:1 FAME, characteristic ions to monitor in SIM mode would include m/z 55 and 69.[8]

    • Mass Range (Full Scan): m/z 50-400[11]

    • Detector Temperature: 250 °C[5]

Data Analysis:

  • Identification: The retention time of the C17:1 FAME peak is compared to that of a known standard. The mass spectrum of the peak is compared to a reference library (e.g., NIST) for confirmation.[4]

  • Quantification: An internal standard (e.g., methyl heptadecanoate-d33) is often used for accurate quantification.[10] A calibration curve is generated using standards of known concentrations, and the concentration of C17:1 FAME in the sample is determined from this curve.

Signaling Pathways and Biological Context

Currently, there is a notable lack of specific information in the scientific literature directly implicating C17:1 FAME in distinct signaling pathways. While fatty acids and their derivatives are known to be involved in a myriad of cellular processes, including as signaling molecules, a direct role for heptadecenoic acid methyl ester has not been well-elucidated.

It is important to note that C17:1 FAME is often found as a minor component in biodiesel.[3] Its parent fatty acid, heptadecenoic acid, is an odd-chain fatty acid found in trace amounts in ruminant fat and some plant oils.

Future research may uncover specific biological roles or signaling functions for C17:1 FAME. Given the increasing interest in the biological activities of various fatty acids, it is plausible that this molecule may have functions that are yet to be discovered.

Mandatory Visualizations

To aid in the understanding of the experimental workflow, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_derivatization Derivatization to C17:1 FAME cluster_gcms GC-MS Analysis sample Lipid Sample bf3_methanol Add BF3-Methanol sample->bf3_methanol heating Heat (60-100°C) bf3_methanol->heating extraction Add Water & Hexane heating->extraction separation Vortex & Separate Phases extraction->separation collection Collect Hexane Layer (contains C17:1 FAME) separation->collection injection Inject Sample collection->injection separation_gc GC Separation (Polar Column) injection->separation_gc ionization Electron Ionization (EI) separation_gc->ionization detection Mass Detection (Scan/SIM) ionization->detection analysis Data Analysis (Identification & Quantification) detection->analysis

Caption: Experimental workflow for the analysis of C17:1 FAME.

gc_ms_logic cluster_output Output start C17:1 FAME in Hexane gc_inlet GC Inlet (Vaporization) start->gc_inlet gc_column Capillary Column (Separation by volatility and polarity) gc_inlet->gc_column ms_source MS Ion Source (EI) (Fragmentation) gc_column->ms_source mass_analyzer Mass Analyzer (Separation of ions by m/z) ms_source->mass_analyzer detector Detector (Ion Detection) mass_analyzer->detector data_system Data System detector->data_system chromatogram Chromatogram (Retention Time) data_system->chromatogram mass_spectrum Mass Spectrum (m/z vs. Intensity) data_system->mass_spectrum

Caption: Logical flow of GC-MS analysis for C17:1 FAME.

References

Methodological & Application

Synthesis of (Z)-Methyl heptadec-10-enoate from cis-10-heptadecenoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of (Z)-methyl heptadec-10-enoate from its corresponding carboxylic acid, cis-10-heptadecenoic acid. The synthesis utilizes a boron trifluoride-methanol (BF₃·MeOH) catalyzed esterification, a highly efficient method for the conversion of fatty acids to their methyl esters. This protocol emphasizes reaction conditions that favor the retention of the Z (cis) configuration of the carbon-carbon double bond, which is often critical for biological activity and pharmaceutical applications. Detailed methodologies for the reaction, purification, and characterization of the final product are provided, along with a summary of key quantitative data.

Introduction

This compound is the methyl ester form of cis-10-heptadecenoic acid.[1] As a fatty acid methyl ester (FAME), it is a valuable compound in various research and development sectors, including its role as a minor component in biodiesel.[1][2] In the context of drug development and biomedical research, the specific geometry of the unsaturated bond is often paramount to the molecule's biological function. Therefore, synthetic methods that preserve the cis-isomer are essential. The esterification of carboxylic acids is a fundamental transformation in organic synthesis. Among the various methods, the use of boron trifluoride-methanol as a catalyst offers a powerful and efficient route to methyl esters.[3] This application note details a robust protocol for this conversion, with a focus on maintaining the stereochemical integrity of the starting material.

Data Presentation

A summary of the key physical and spectroscopic data for this compound is presented in the table below for easy reference and comparison.

PropertyValue
Chemical Formula C₁₈H₃₄O₂
Molecular Weight 282.46 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 353.1 °C at 760 mmHg
Density 0.875 g/cm³
¹H NMR (CDCl₃, est.) δ 5.34 (m, 2H, -CH=CH-), 3.67 (s, 3H, -OCH₃), 2.30 (t, 2H, -CH₂COO-), 2.01 (m, 4H, -CH₂-CH=), 1.63 (m, 2H, -CH₂CH₂COO-), 1.28 (br s, 16H, -(CH₂)₈-), 0.88 (t, 3H, -CH₃)
¹³C NMR (CDCl₃, est.) δ 174.3 (-COO-), 130.0 (-CH=CH-), 129.8 (-CH=CH-), 51.4 (-OCH₃), 34.1, 31.9, 29.7, 29.5, 29.3, 29.2, 29.1, 27.2, 24.9, 22.7, 14.1
Mass Spectrum (EI) Major fragments (m/z): 282 (M+), 251, 222, 194, 180, 166, 152, 138, 124, 110, 96, 87, 74, 55
Purity (Typical) ≥98%

Experimental Protocols

Materials and Methods
  • cis-10-Heptadecenoic acid (≥98% purity)

  • Boron trifluoride-methanol solution (14% w/w in methanol)

  • Methanol (B129727) (anhydrous)

  • Hexane (B92381) (reagent grade)

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate (B86663)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Synthesis of this compound
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of cis-10-heptadecenoic acid in 10 mL of anhydrous methanol.

  • Addition of Catalyst: To the stirred solution, add 2.0 mL of 14% boron trifluoride-methanol solution.

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65-70°C) with continuous stirring. Maintain the reflux for 30 minutes. To monitor the reaction progress, aliquots can be taken and analyzed by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the reaction mixture to a separatory funnel containing 30 mL of hexane and 20 mL of a saturated sodium chloride solution.

  • Extraction: Shake the separatory funnel vigorously for 1 minute and then allow the layers to separate. The this compound will be in the upper hexane layer.

  • Washing: Drain the lower aqueous layer. Wash the organic layer with an additional 20 mL of saturated sodium chloride solution to remove any remaining methanol and catalyst.

  • Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the sodium sulfate and concentrate the hexane solution using a rotary evaporator to obtain the crude this compound.

Purification

The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel using a hexane:ethyl acetate (B1210297) gradient to yield the pure this compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods:

  • ¹H and ¹³C NMR: To confirm the structure and the retention of the cis-double bond geometry.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic ester carbonyl stretch.

  • Gas Chromatography (GC): To determine the purity of the final product.

Mandatory Visualizations

Logical Relationship of the Synthesis Protocol

Synthesis_Protocol start Start dissolve Dissolve cis-10-heptadecenoic acid in anhydrous methanol start->dissolve add_catalyst Add BF3-methanol solution dissolve->add_catalyst reflux Reflux for 30 minutes at 65-70°C add_catalyst->reflux workup Work-up: Hexane extraction and saturated NaCl wash reflux->workup dry Dry organic layer with anhydrous Na2SO4 workup->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by vacuum distillation or column chromatography concentrate->purify characterize Characterize product (NMR, MS, IR, GC) purify->characterize end End Product: This compound characterize->end

Caption: Logical workflow for the synthesis of this compound.

Experimental Workflow for Synthesis and Purification

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis start cis-10-Heptadecenoic Acid reaction Reflux @ 65-70°C, 30 min start->reaction reagents Methanol, BF3·MeOH reagents->reaction extraction Hexane/Sat. NaCl Extraction reaction->extraction drying Drying (Na2SO4) extraction->drying evaporation Solvent Removal drying->evaporation purification Vacuum Distillation / Chromatography evaporation->purification product This compound purification->product characterization NMR, MS, IR, GC product->characterization

Caption: Experimental workflow for the synthesis and purification process.

References

Application Notes and Protocols for the Synthesis of Methyl Heptadecenoate via Transesterification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl heptadecenoate, a monounsaturated fatty acid methyl ester (FAME), is a valuable compound in various research and industrial applications. It serves as an important internal standard in the gas chromatographic analysis of fatty acids, is utilized in the study of lipid metabolism, and is a component in the production of specialty chemicals. This document provides detailed protocols for the synthesis of methyl heptadecenoate via acid-catalyzed and base-catalyzed transesterification of heptadecenoic acid or its corresponding triglycerides.

Data Presentation

The yield of methyl heptadecenoate is influenced by several factors, including the type of catalyst, reaction temperature, reaction time, and the molar ratio of alcohol to the fatty acid source. Below is a summary of how these parameters generally affect the yield of FAMEs, providing a basis for optimizing the synthesis of methyl heptadecenoate.

ParameterCondition 1Yield (%)Condition 2Yield (%)Citation
Catalyst Type Acid (H₂SO₄)~91Base (KOH)>98[1]
Reaction Temperature 25 °CLow60 °COptimal[2]
Reaction Time (Acid-Catalyzed) 1 hourModerate>3 hoursHigh[3]
Reaction Time (Base-Catalyzed) 60 minutesHigh120 minutesOptimal[2]
Methanol (B129727)/Oil Molar Ratio 6:1High9:1Optimal[3]
Catalyst Concentration (Base) 0.5 wt%High1.0 wt%Optimal[3]
Catalyst Concentration (Acid) 1 wt%Moderate5 wt%High[3]

Experimental Protocols

Two primary methods for the synthesis of methyl heptadecenoate are detailed below: an acid-catalyzed approach suitable for starting materials with high free fatty acid content, and a base-catalyzed method which is faster but more sensitive to water and free fatty acids.

Protocol 1: Acid-Catalyzed Transesterification using Methanolic HCl

This protocol is adapted for the esterification of free heptadecenoic acid or transesterification of triglycerides containing heptadecenoic acid.

Materials:

  • Heptadecenoic acid or triglyceride source

  • Methanol (anhydrous)

  • Concentrated Hydrochloric Acid (HCl)

  • Toluene

  • Hexane (B92381)

  • Sodium Bisulfite (5% w/v aqueous solution)

  • Anhydrous Sodium Sulfate (B86663)

  • Nitrogen gas

Procedure:

  • Reaction Setup: In a clean, dry reaction vessel, add the heptadecenoic acid or triglyceride source.

  • Add 300 µL of toluene.

  • Prepare a 3 M methanolic HCl solution by carefully adding concentrated HCl to anhydrous methanol. Add 1 mL of this solution to the reaction vessel.

  • Inert Atmosphere: Flush the headspace of the reaction vessel with nitrogen gas to prevent oxidation of the unsaturated fatty acid.

  • Reaction: Tightly cap the vessel and place it in an oven or heating block at 80°C for 2 hours to facilitate the transmethylation process.[1]

  • Quenching: After cooling to room temperature, stop the reaction by adding 500 µL of 5% (w/v) aqueous sodium bisulfite solution. Vortex the mixture for 10 seconds.[1]

  • Extraction: Add 1 mL of hexane to the mixture, vortex thoroughly, and centrifuge to separate the layers.

  • Isolation: Carefully transfer the upper hexane layer containing the methyl heptadecenoate to a clean tube.

  • Drying: Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

  • Purification (Optional): For high-purity requirements, the crude product can be purified using silica (B1680970) gel column chromatography.

  • Analysis: The final product can be analyzed by gas chromatography-mass spectrometry (GC-MS) to confirm purity and identity.

Protocol 2: Base-Catalyzed Transesterification using Potassium Hydroxide (KOH)

This protocol is highly efficient for triglycerides with low free fatty acid and water content.

Materials:

  • Triglyceride source of heptadecenoic acid

  • Methanol (anhydrous)

  • Potassium Hydroxide (KOH)

  • Hexane

  • Distilled water

  • Anhydrous Sodium Sulfate

Procedure:

  • Catalyst Preparation: Prepare a solution of potassium methoxide (B1231860) by dissolving an appropriate amount of KOH (e.g., 1% w/w of the oil) in anhydrous methanol in a separate, dry flask.

  • Reaction Setup: Gently heat the triglyceride source in the reaction vessel to approximately 60°C.

  • Reaction: Add the potassium methoxide solution to the heated oil. The typical molar ratio of methanol to oil is 6:1. Maintain the reaction temperature at 60-65°C with constant stirring for 1-2 hours.

  • Separation: After the reaction, transfer the mixture to a separatory funnel and allow it to stand. Two layers will form: an upper layer of methyl esters and a lower layer of glycerol (B35011).

  • Glycerol Removal: Carefully drain and discard the lower glycerol layer.

  • Washing: Wash the methyl ester layer with warm distilled water to remove any remaining catalyst, soap, and excess methanol. Repeat the washing until the wash water is neutral.

  • Drying: Transfer the washed methyl ester layer to a clean flask and add anhydrous sodium sulfate to remove residual water.

  • Purification: The methyl heptadecenoate can be further purified by distillation under reduced pressure.

  • Analysis: Confirm the purity and identity of the product using GC-MS.

Mandatory Visualization

Transesterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Heptadecenoic Acid/ Triglyceride Mixing Mixing and Heating (e.g., 80°C, 2h for Acid) Reactants->Mixing Reagents Methanol & Catalyst (Acid or Base) Reagents->Mixing Quench Quenching (e.g., NaHSO₃) Mixing->Quench Cooling Extract Extraction with Hexane Quench->Extract Wash Washing Extract->Wash Dry Drying over Na₂SO₄ Wash->Dry Purify Purification (e.g., Chromatography) Dry->Purify Analysis GC-MS Analysis Purify->Analysis Final Pure Methyl Heptadecenoate Analysis->Final

Caption: Experimental workflow for the synthesis of methyl heptadecenoate.

Acid_Catalyzed_Transesterification TG Triglyceride (Heptadecenoate) Protonated_TG Protonated Carbonyl TG->Protonated_TG Protonation MeOH Methanol (CH₃OH) Intermediate Tetrahedral Intermediate MeOH->Intermediate H_plus H⁺ (Acid Catalyst) H_plus->Protonated_TG Protonated_TG->Intermediate Nucleophilic Attack FAME Methyl Heptadecenoate Intermediate->FAME Proton Transfer & Elimination Glycerol Glycerol Intermediate->Glycerol H_plus_regen H⁺ (Regenerated) Intermediate->H_plus_regen Catalyst Regeneration

Caption: Mechanism of acid-catalyzed transesterification.

References

Gas chromatography-mass spectrometry (GC-MS) analysis of (Z)-Methyl heptadec-10-enoate

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of (Z)-Methyl heptadec-10-enoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a monounsaturated fatty acid methyl ester (FAME) of significant interest in various research fields, including lipidomics and biomarker discovery. Accurate and reliable quantification of this compound is crucial for understanding its biological roles and potential therapeutic applications. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique that offers high sensitivity and selectivity for the analysis of FAMEs.[1][2] This application note provides a detailed protocol for the sample preparation, GC-MS analysis, and quantification of this compound.

Experimental Protocols

A critical step in the analysis of fatty acids by GC-MS is their derivatization to corresponding methyl esters to increase volatility and improve chromatographic separation.[3][4][5]

Sample Preparation: Transesterification of Lipids

This protocol describes the conversion of fatty acids in a lipid sample to FAMEs.

Materials:

  • Lipid sample (e.g., extracted from biological tissue, cell culture, or plasma)

  • Methanolic HCl (2 M) or Boron trifluoride-methanol solution (14% w/v)

  • Hexane (B92381) or Heptane, GC grade

  • Anhydrous sodium sulfate (B86663)

  • Glass reaction vials with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

Procedure:

  • Accurately weigh approximately 10-25 mg of the lipid extract into a glass reaction vial.

  • Add 2 mL of methanolic HCl (or 1 mL of 14% BF3-methanol solution).

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the mixture at 60-80°C for 20-30 minutes.[6]

  • Allow the vial to cool to room temperature.

  • Add 1 mL of deionized water and 2 mL of hexane to the vial.

  • Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

  • Centrifuge at 2000 rpm for 5 minutes to separate the layers.

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

  • Add a small amount of anhydrous sodium sulfate to dry the extract.

  • The sample is now ready for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following instrumental parameters are recommended for the analysis of this compound. Parameters may be optimized for specific instrumentation.

Parameter Setting
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
GC Column DB-23 (60 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar capillary column[7]
Carrier Gas Helium at a constant flow rate of 1.0 mL/min[8]
Inlet Temperature 250°C
Injection Volume 1 µL
Injection Mode Splitless or Split (e.g., 10:1)[8]
Oven Temperature Program Initial temperature of 70°C, hold for 2 min, ramp at 5°C/min to 240°C, and hold for 5 min[8]
Transfer Line Temperature 240°C[8]
Ion Source Temperature 230°C[8]
Quadrupole Temperature 150°C[8]
Ionization Mode Electron Ionization (EI) at 70 eV[8]
Acquisition Mode Full Scan (m/z 40-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis
Solvent Delay 3.5 min[8]

Data Presentation: Quantitative Analysis

Quantitative analysis of this compound can be achieved by creating a calibration curve using a certified reference standard. An internal standard, such as methyl heptadecanoate (C17:0), should be used to improve accuracy and precision.[9]

Mass Spectrum of this compound

The electron ionization mass spectrum of this compound is characterized by its molecular ion peak (M+) at m/z 282 and a series of fragment ions. The fragmentation pattern is crucial for the identification and confirmation of the analyte.[10] Key fragment ions can be used for selected ion monitoring (SIM) to enhance sensitivity and selectivity in quantitative analysis.

Table 1: Typical Quantitative Performance Data for Long-Chain Monounsaturated FAMEs

Parameter Typical Value Reference
Linear Range 0.1 - 100 µg/mL[3]
Correlation Coefficient (r²) > 0.995[3][9]
Limit of Detection (LOD) 0.01 - 0.1 µg/mL[1][3]
Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL[1][3]
Precision (%RSD) < 15%[1]
Accuracy (% Recovery) 85 - 115%[1]

Note: These are typical values for long-chain monounsaturated FAMEs and should be experimentally determined for this compound using the specific instrumentation and method.

Mandatory Visualizations

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Lipid Sample Transesterification Transesterification (Methanolic HCl or BF3-Methanol) Sample->Transesterification Derivatization Extraction Hexane Extraction Transesterification->Extraction Drying Drying (Na2SO4) Extraction->Drying GC_Injection GC Injection Drying->GC_Injection Analysis GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Detection Mass Spectrometric Detection GC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Data Acquisition Quantification Quantification (Calibration Curve) Peak_Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for the GC-MS analysis of this compound.

Logical Relationship for Quantitative Analysis

Quantitative_Analysis cluster_calibration Calibration cluster_sample Sample Analysis cluster_quantification Quantification Std_Prep Prepare Standard Solutions of this compound IS_Addition Add Internal Standard (e.g., Methyl Heptadecanoate) Std_Prep->IS_Addition GCMS_Analysis_Std Analyze Standards by GC-MS IS_Addition->GCMS_Analysis_Std Cal_Curve Construct Calibration Curve (Peak Area Ratio vs. Concentration) GCMS_Analysis_Std->Cal_Curve Concentration_Calc Calculate Concentration from Calibration Curve Cal_Curve->Concentration_Calc Sample_Prep Prepare Sample Extract IS_Addition_Sample Add Internal Standard Sample_Prep->IS_Addition_Sample GCMS_Analysis_Sample Analyze Sample by GC-MS IS_Addition_Sample->GCMS_Analysis_Sample Peak_Area_Ratio Determine Peak Area Ratio (Analyte / Internal Standard) GCMS_Analysis_Sample->Peak_Area_Ratio Peak_Area_Ratio->Concentration_Calc

References

Application Notes and Protocols for the Structural Elucidation of Methyl cis-10-Heptadecenoate using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl cis-10-heptadecenoate is an unsaturated fatty acid methyl ester with the chemical formula C18H34O2 and a molecular weight of 282.46 g/mol .[1][2][3] Its structure is characterized by a 17-carbon chain with a cis-configured double bond between carbons 10 and 11, and a methyl ester group at one end. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural elucidation of such molecules. This document provides detailed application notes and experimental protocols for the analysis of methyl cis-10-heptadecenoate using one- and two-dimensional NMR experiments.

1. Predicted NMR Spectral Data

Due to the limited availability of experimentally acquired spectra for this specific compound in the public domain, the following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants. These predictions are based on established principles of NMR spectroscopy and data from analogous fatty acid methyl esters.[4][5]

Table 1: Predicted ¹H NMR Data for Methyl cis-10-Heptadecenoate (500 MHz, CDCl₃)

Atom Number(s)Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
13.67s-3H
22.30t7.52H
31.63p7.52H
4-7, 14-161.25-1.35m-16H
8, 131.30m-4H
9, 122.01q7.04H
10, 115.34m-2H
170.88t7.03H

Table 2: Predicted ¹³C NMR Data for Methyl cis-10-Heptadecenoate (125 MHz, CDCl₃)

Atom NumberChemical Shift (δ, ppm)
151.4
2174.3
334.1
425.0
5-8, 13-1529.1-29.7
927.2
10129.9
11130.0
1227.2
1622.7
1714.1

2. Experimental Protocols

2.1. Sample Preparation

  • Weigh approximately 10-20 mg of methyl cis-10-heptadecenoate into a clean, dry NMR tube.

  • Add approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.

2.2. NMR Data Acquisition

All NMR spectra should be acquired on a 500 MHz (or higher) spectrometer equipped with a broadband probe.

  • ¹H NMR:

    • Pulse sequence: zg30

    • Number of scans: 16

    • Relaxation delay: 1.0 s

    • Acquisition time: 3.98 s

    • Spectral width: 20.5 ppm

  • ¹³C NMR:

    • Pulse sequence: zgpg30 (proton-decoupled)

    • Number of scans: 1024

    • Relaxation delay: 2.0 s

    • Acquisition time: 1.09 s

    • Spectral width: 238 ppm

  • COSY (Correlation Spectroscopy):

    • Pulse sequence: cosygpqf

    • Number of scans: 2 per increment

    • Relaxation delay: 2.0 s

    • Acquisition points (F2): 2048

    • Number of increments (F1): 256

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Pulse sequence: hsqcedetgpsisp2.3

    • Number of scans: 2 per increment

    • Relaxation delay: 2.0 s

    • ¹J(C,H) coupling constant: 145 Hz

    • Acquisition points (F2): 1024

    • Number of increments (F1): 256

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Pulse sequence: hmbcgpndqf

    • Number of scans: 4 per increment

    • Relaxation delay: 2.0 s

    • Long-range coupling constant: 8 Hz

    • Acquisition points (F2): 2048

    • Number of increments (F1): 256

3. Structure Elucidation Workflow

The following diagram illustrates the logical workflow for elucidating the structure of methyl cis-10-heptadecenoate using the acquired NMR data.

structure_elucidation_workflow cluster_1d 1D NMR cluster_2d 2D NMR cluster_interpretation Data Interpretation H1_NMR ¹H NMR Proton_Env Proton Environments (Chemical Shift, Integration) H1_NMR->Proton_Env C13_NMR ¹³C NMR Carbon_Types Carbon Types (CH₃, CH₂, CH, Cq) C13_NMR->Carbon_Types COSY COSY HH_Connectivity ¹H-¹H Connectivity COSY->HH_Connectivity HSQC HSQC CH_Direct Direct ¹H-¹³C Correlation HSQC->CH_Direct HMBC HMBC CH_LongRange Long-Range ¹H-¹³C Correlation HMBC->CH_LongRange Structure Final Structure Proton_Env->Structure Carbon_Types->Structure HH_Connectivity->Structure CH_Direct->Structure CH_LongRange->Structure

Caption: Workflow for NMR-based structure elucidation.

4. Key NMR Correlations for Structure Confirmation

The following diagram illustrates the key 2D NMR correlations expected for methyl cis-10-heptadecenoate that are crucial for its unambiguous structure determination.

key_correlations cluster_structure Methyl cis-10-heptadecenoate Structure CH3(17) CH3(17) CH2(16) CH2(16) CH3(17)->CH2(16) CH2(15) CH2(15) CH2(16)->CH2(15) CH2(14) CH2(14) CH2(15)->CH2(14) CH2(13) CH2(13) CH2(14)->CH2(13) CH2(12) CH2(12) CH2(13)->CH2(12) CH(11) CH(11) CH2(12)->CH(11) CH(10) CH(10) CH(11)->CH(10) cis CH2(9) CH2(9) CH(10)->CH2(9) CH2(8) CH2(8) CH2(9)->CH2(8) CH2(7) CH2(7) CH2(8)->CH2(7) CH2(6) CH2(6) CH2(7)->CH2(6) CH2(5) CH2(5) CH2(6)->CH2(5) CH2(4) CH2(4) CH2(5)->CH2(4) CH2(3) CH2(3) CH2(4)->CH2(3) C(2)=O C(2)=O CH2(3)->C(2)=O OCH3(1) OCH3(1) C(2)=O->OCH3(1) cosy_10_11 COSY: H-10 ↔ H-11 cosy_9_10 COSY: H-9 ↔ H-10 cosy_11_12 COSY: H-11 ↔ H-12 hsqc_10 HSQC: H-10 ↔ C-10 hsqc_11 HSQC: H-11 ↔ C-11 hsqc_1 HSQC: H-1 ↔ C-1 hmbc_1_2 HMBC: H-1 → C-2 hmbc_3_2 HMBC: H-3 → C-2 hmbc_9_11 HMBC: H-9 → C-11 hmbc_12_10 HMBC: H-12 → C-10

Caption: Key 2D NMR correlations for structure confirmation.

5. Data Interpretation

  • ¹H NMR: The singlet at ~3.67 ppm is characteristic of the methoxy (B1213986) protons (-OCH₃). The multiplet around 5.34 ppm corresponds to the two olefinic protons (H-10 and H-11). The triplet at ~0.88 ppm is assigned to the terminal methyl group (H-17). The remaining methylene (B1212753) protons appear as a complex set of multiplets between 1.25 and 2.30 ppm.[4]

  • ¹³C NMR: The carbonyl carbon (C-2) is observed downfield at ~174.3 ppm. The olefinic carbons (C-10 and C-11) resonate around 130 ppm. The methoxy carbon (C-1) appears at ~51.4 ppm. The aliphatic carbons are found in the upfield region of the spectrum.

  • COSY: This experiment will reveal the proton-proton coupling network. Key correlations will be observed between the olefinic protons (H-10/H-11) and their adjacent allylic protons (H-9 and H-12). This confirms the position of the double bond. Further correlations will establish the connectivity of the aliphatic chains.

  • HSQC: This spectrum correlates directly bonded protons and carbons. It allows for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum. For example, the olefinic proton signals at ~5.34 ppm will correlate with the olefinic carbon signals at ~130 ppm.

  • HMBC: This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for confirming the overall structure. For example, a key correlation will be observed between the methoxy protons (H-1) and the carbonyl carbon (C-2). Also, correlations from the allylic protons (H-9 and H-12) to the olefinic carbons (C-10 and C-11) will further confirm the double bond position.

The combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, and HMBC) NMR spectroscopy provides a comprehensive and definitive method for the structural elucidation of methyl cis-10-heptadecenoate. The detailed protocols and expected spectral data presented in this document serve as a valuable guide for researchers in the fields of natural product chemistry, lipidomics, and drug development.

References

Application Notes and Protocols for (Z)-Methyl Heptadec-10-enoate as an Internal Standard in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols detail the use of (Z)-Methyl heptadec-10-enoate as an internal standard for the accurate quantification of fatty acids in lipidomics research. This document provides the necessary theoretical background, detailed experimental procedures, and data presentation guidelines to ensure robust and reproducible results in your laboratory.

Introduction

In the field of lipidomics, accurate quantification of lipid species is paramount for understanding their roles in health and disease. The inherent variability in sample preparation, extraction efficiency, and instrument response necessitates the use of an internal standard. This compound, a monounsaturated odd-chain fatty acid methyl ester, serves as an excellent internal standard for the analysis of fatty acid methyl esters (FAMEs) by gas chromatography (GC) coupled with mass spectrometry (MS) or flame ionization detection (FID).

Principle of Use: An ideal internal standard is a compound that is chemically similar to the analytes of interest but is not naturally present in the biological samples being analyzed. Odd-chain fatty acids, such as heptadecanoic acid (C17:0) and its derivatives, are found in very low concentrations in most mammalian tissues, making their methyl esters suitable for this purpose. This compound is added at a known concentration to samples at the beginning of the workflow. By comparing the detector response of the endogenous FAMEs to that of the internal standard, variations introduced during the analytical process can be normalized, leading to precise and accurate quantification.[1]

Experimental Protocols

A typical lipidomics workflow involves lipid extraction from the biological matrix, derivatization of fatty acids to their methyl esters, and subsequent analysis by GC. The following protocols are adapted from established methods and are suitable for use with this compound as an internal standard.

Lipid Extraction (Folch Method)

This protocol describes the extraction of total lipids from biological samples.

Materials:

  • Biological sample (e.g., plasma, tissue homogenate, cell pellet)

  • This compound internal standard solution (a precise concentration in chloroform/methanol, e.g., 1 mg/mL)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution (w/v)

  • Glass centrifuge tubes with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

  • Nitrogen gas evaporator

Procedure:

  • To a known amount of sample (e.g., 100 µL of plasma or 10-50 mg of tissue) in a glass centrifuge tube, add a precise volume of the this compound internal standard solution.

  • Add a 20-fold volume of a 2:1 (v/v) chloroform:methanol mixture to the sample.

  • Vortex the mixture vigorously for 1-2 minutes to ensure complete homogenization.

  • To induce phase separation, add 0.2 volumes of 0.9% NaCl solution.

  • Vortex the mixture again for 30 seconds.

  • Centrifuge at 2,000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase (chloroform layer), which contains the lipids, into a clean glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen. The dried lipid extract can be stored at -80°C until derivatization.

Transesterification to Fatty Acid Methyl Esters (FAMEs)

This protocol details the conversion of the extracted lipids into their corresponding volatile FAMEs for GC analysis.

Materials:

  • Dried lipid extract

  • 2% Sulfuric Acid (H₂SO₄) in methanol

  • n-Hexane

  • Saturated NaCl solution

  • Heating block or water bath

  • Glass tubes with PTFE-lined caps

Procedure:

  • To the dried lipid extract, add 2 mL of 2% H₂SO₄ in methanol.

  • Cap the tube tightly and heat at 80-100°C for 1-2 hours in a heating block or water bath.

  • Cool the tube to room temperature.

  • Add 1 mL of n-hexane and 1 mL of saturated NaCl solution to the tube.

  • Vortex for 30 seconds to extract the FAMEs into the upper hexane (B92381) layer.

  • Centrifuge at 1,000 x g for 5 minutes.

  • Carefully transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.

GC-MS/FID Analysis

The following are typical instrument parameters for the analysis of FAMEs. These may need to be optimized for your specific instrument and application.

ParameterGC-MS ConditionGC-FID Condition
Column DB-225 or similar polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness)OV CARBOWAX 20M or similar (e.g., 30 m x 0.32 mm i.d., 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1 mL/minHelium at a flow rate of 2.5 mL/min
Injection Mode Splitless (1 µL)Split (20:1, 1 µL)
Injector Temp. 250°C250°C
Oven Program 100°C (hold 2 min), then ramp to 230°C at 5°C/min (hold 7 min)40°C (hold 2 min), then ramp to 230°C at 10°C/min (hold 7 min)
MS Ionization Electron Ionization (EI) at 70 eV-
MS Ion Source Temp. 230°C-
MS Quadrupole Temp. 150°C-
MS Scan Range m/z 50-550-
FID Temperature -250°C

Data Presentation

Quantitative data should be summarized in a clear and structured table to facilitate comparison between different samples or experimental conditions. The concentration of each fatty acid is calculated relative to the known concentration of the internal standard, this compound.

Table 1: Example of Quantitative FAME Analysis Data

The following table presents hypothetical quantitative data for a FAME analysis in two sample groups. The concentrations are for illustrative purposes and demonstrate how to present the final quantified data. This compound was used as the internal standard for these calculations.

Fatty Acid Methyl EsterAbbreviationControl Group (µg/mg sample)Treatment Group (µg/mg sample)
Methyl myristateC14:01.2 ± 0.21.5 ± 0.3
Methyl palmitateC16:025.6 ± 2.130.1 ± 2.5
Methyl palmitoleateC16:1n73.4 ± 0.54.1 ± 0.6
Methyl stearateC18:015.8 ± 1.518.2 ± 1.8
Methyl oleateC18:1n9c35.2 ± 3.040.5 ± 3.5
Methyl linoleateC18:2n6c20.1 ± 1.922.8 ± 2.1
Methyl arachidonateC20:4n68.7 ± 0.910.3 ± 1.1

Values are presented as mean ± standard deviation.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the lipidomics workflow for fatty acid analysis using an internal standard.

G cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Tissue, Cells) Add_IS Spike with (Z)-Methyl heptadec-10-enoate (IS) Sample->Add_IS Extraction Lipid Extraction (Folch Method) Add_IS->Extraction Transesterification Transesterification to FAMEs Extraction->Transesterification GC_MS GC-MS/FID Analysis Transesterification->GC_MS Quantification Quantification using IS GC_MS->Quantification Data_Analysis Statistical Analysis Quantification->Data_Analysis

Caption: Lipidomics workflow for quantitative fatty acid analysis.

Fatty Acid Metabolism Signaling Pathway

The diagram below provides a simplified overview of a key lipid signaling pathway involving fatty acids. This illustrates the biological context in which the quantified fatty acids play a role.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol PL Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) PL->PLA2 AA Arachidonic Acid (C20:4n6) PLA2->AA releases COX Cyclooxygenase (COX) AA->COX Prostaglandins Prostaglandins COX->Prostaglandins produces Signaling Inflammatory Signaling Prostaglandins->Signaling

Caption: Simplified arachidonic acid signaling pathway.

References

Application Note: Quantification of (Z)-Methyl Heptadec-10-enoate in Microbial Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-Methyl heptadec-10-enoate is a monounsaturated fatty acid methyl ester (FAME) of interest in various research fields, including microbial metabolism, biofuel development, and as a potential biomarker. Accurate quantification of this compound in microbial samples is crucial for understanding its role and potential applications. This document provides a detailed protocol for the extraction, derivatization, and quantification of this compound from microbial cultures using gas chromatography-mass spectrometry (GC-MS).

While saturated and C16/C18 unsaturated fatty acids are the most common in bacteria, odd-chain fatty acids like heptadecenoic acid are also present, albeit typically in lower concentrations.[1][2][3][4] This protocol is designed to be robust and sensitive enough to quantify such less abundant fatty acids.

Experimental Protocols

This protocol outlines the entire workflow from microbial cell harvesting to GC-MS analysis.

Microbial Cell Culture and Harvesting

Standardized growth conditions are critical for reproducible fatty acid profiles.[5]

  • Culture: Grow the microbial strain of interest in a suitable liquid medium (e.g., Trypticase Soy Broth for many bacteria) to the desired growth phase (e.g., late-logarithmic or stationary).[5]

  • Harvesting:

    • Transfer a known volume of the microbial culture to a centrifuge tube.

    • Centrifuge at a sufficient speed and duration to pellet the cells (e.g., 5,000 x g for 10 minutes).

    • Discard the supernatant.

    • Wash the cell pellet with a sterile saline solution (e.g., 0.85% NaCl) and centrifuge again to remove residual medium components.

    • Record the wet weight of the cell pellet or lyophilize to determine the dry weight for normalization.

Fatty Acid Extraction and Methylation (FAMEs Synthesis)

This procedure involves saponification to release fatty acids from lipids, followed by methylation to convert them into volatile FAMEs suitable for GC analysis.[6][7][8]

  • Saponification:

    • To the cell pellet, add 1 mL of saponification reagent (45 g NaOH, 150 mL methanol, 150 mL deionized water).

    • Vortex briefly to resuspend the cells.

    • Heat the suspension in a boiling water bath for 30 minutes, with intermittent vigorous vortexing every 5-10 minutes to ensure complete cell lysis and lipid hydrolysis.

    • Cool the tubes to room temperature.

  • Methylation:

    • Add 2 mL of methylation reagent (325 mL 6.0 N HCl, 275 mL methanol).

    • Vortex thoroughly.

    • Heat the mixture at 80°C for 10 minutes.

    • Cool the tubes rapidly on ice.

  • Extraction:

    • Add 1.25 mL of extraction solvent (1:1 hexane:methyl tert-butyl ether).

    • Mix gently by inversion for 10 minutes.

    • Centrifuge at low speed (e.g., 500 x g) for 5 minutes to separate the phases.

    • Carefully transfer the upper organic phase containing the FAMEs to a clean vial.

  • Aqueous Wash (Cleanup):

    • Add 3 mL of a dilute NaOH solution (10.8 g NaOH in 900 mL deionized water) to the extracted organic phase.

    • Mix gently for 5 minutes.

    • Centrifuge to separate the phases.

    • Transfer the upper organic phase to a new vial for GC-MS analysis.

GC-MS Analysis
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used for the separation and identification of FAMEs.

  • Column Selection: A polar capillary column, such as a high-content cyanopropyl phase (e.g., Agilent J&W DB-FastFAME, Restek Rt-2560) or a polyethylene (B3416737) glycol (PEG) phase (e.g., SUPELCOWAX™ 10), is recommended for the separation of FAME isomers based on carbon chain length and degree of unsaturation.[9][10]

  • Suggested GC-MS Parameters:

    • Injection Volume: 1 µL

    • Injector Temperature: 250°C

    • Split Ratio: 10:1 (can be adjusted based on sample concentration)

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes

      • Ramp to 180°C at 10°C/min

      • Ramp to 240°C at 5°C/min, hold for 10 minutes

    • MS Transfer Line Temperature: 240°C

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Scan Range: m/z 50-400

Quantification

Quantification is achieved using an internal standard and a calibration curve.

  • Internal Standard: A non-native, odd-chain saturated fatty acid such as heptadecanoic acid (C17:0) or nonadecanoic acid (C19:0) should be added to the sample before the saponification step to account for variations in extraction and derivatization efficiency.[6]

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations, each containing the same concentration of the internal standard. Analyze these standards using the same GC-MS method as the samples. Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

  • Calculation: Determine the concentration of this compound in the microbial samples by interpolating the peak area ratio from the calibration curve. The final concentration can be expressed as µg/g of dry cell weight or another appropriate unit.

Data Presentation

The following table presents representative quantitative data for this compound in three hypothetical microbial samples. This data is for illustrative purposes to demonstrate the expected range of concentrations for a minor fatty acid component.

Sample IDDry Cell Weight (g)Peak Area of this compoundPeak Area of Internal Standard (C17:0-Me)Calculated Concentration (µg/mL in extract)Concentration in Biomass (µg/g dry weight)
Microbe A0.15150,0002,500,0003.523.3
Microbe B0.1285,0002,450,0002.016.7
Microbe C0.18210,0002,550,0004.927.2

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis culture Microbial Culture harvest Cell Harvesting & Washing culture->harvest saponification Saponification harvest->saponification methylation Methylation saponification->methylation extraction FAME Extraction methylation->extraction cleanup Aqueous Wash extraction->cleanup gcms GC-MS Analysis cleanup->gcms quantification Quantification gcms->quantification

Caption: Workflow for the quantification of this compound.

Identification of this compound by Mass Spectrometry

The identity of this compound can be confirmed by its mass spectrum. The NIST database provides a reference mass spectrum for this compound. Key fragments include the molecular ion (M+) and characteristic fragmentation patterns of fatty acid methyl esters.

mass_spectrum cluster_ms Mass Spectrum of this compound parent Molecular Ion (M+) m/z = 282 mclafferty McLafferty Rearrangement m/z = 74 parent->mclafferty [C3H6O2] hydrocarbon_frags Hydrocarbon Fragments (e.g., m/z = 55, 69, 83) parent->hydrocarbon_frags Loss of alkyl chains cleavage_alpha α-cleavage m/z = 251 parent->cleavage_alpha -OCH3 cleavage_beta β-cleavage m/z = 239 parent->cleavage_beta -CH2COOCH3

References

Application Notes & Protocols: Derivatization of Heptadecenoic Acid to its Methyl Ester for GC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Heptadecenoic acid (C17:1) is an odd-chain monounsaturated fatty acid whose analysis is crucial in various research fields, including lipidomics, nutritional science, and drug development. Gas chromatography (GC) is a powerful technique for the quantitative analysis of fatty acids. However, due to their low volatility and potential for adsorption in the GC system, fatty acids are typically derivatized to their more volatile fatty acid methyl esters (FAMEs) prior to analysis. This document provides detailed protocols for the derivatization of heptadecenoic acid to heptadecenoate methyl ester using common and effective methods: acid-catalyzed and base-catalyzed methylation.

Data Presentation

The following table summarizes the key quantitative parameters for the described derivatization protocols. These values are representative and may require optimization for specific sample matrices.

ParameterAcid-Catalyzed Methylation (HCl/Methanol)Acid-Catalyzed Methylation (BF3/Methanol)Base-Catalyzed Transesterification (NaOH/Methanol)
Catalyst Concentration 1.2% (w/v) HCl in Methanol[1]12-14% (w/w) BF3 in Methanol[2]0.5 M NaOH in Methanol[3]
Reaction Temperature 100°C[1]70-100°C[2][3]100°C[3]
Reaction Time 1 - 1.5 hours[1]2 hours (reflux)[2] or 5-10 minutes[4]15 minutes[3]
Typical Sample Size 1-25 mg[4]1 mg[2]50 µl (or 50 mg)[3]
Typical Yield >96%[1]High, but potential for artifacts with polyunsaturated fatty acids[2]~98% (for triglycerides)[5]
Applicability Free fatty acids and esterified fatty acids (in lipids)[1]Free fatty acids and esterified fatty acids[2][3]Primarily for transesterification of lipids (e.g., triglycerides)[6][7]

Experimental Protocols

Protocol 1: Acid-Catalyzed Methylation using Methanolic HCl

This method is convenient and effective for the derivatization of both free and esterified heptadecenoic acid.[1]

Materials:

  • Heptadecenoic acid sample

  • Toluene

  • Methanol

  • Concentrated Hydrochloric Acid (35%, w/w)

  • Hexane (B92381)

  • Deionized Water

  • Anhydrous Sodium Sulfate (B86663)

  • Screw-capped reaction vials

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

Procedure:

  • Reagent Preparation (8% HCl in Methanol/Water): Prepare the derivatizing reagent by diluting 9.7 ml of concentrated HCl with 41.5 ml of methanol. This results in an 8% (w/v) HCl solution in methanol/water (85:15, v/v).[1]

  • Sample Preparation: Accurately weigh 1-10 mg of the heptadecenoic acid-containing lipid sample into a screw-capped reaction vial.

  • Reaction Mixture: To the sample vial, add the following reagents sequentially:

    • 0.2 ml of Toluene[1]

    • 1.5 ml of Methanol[1]

    • 0.3 ml of the prepared 8% HCl solution[1]

    • The final HCl concentration in the reaction mixture will be approximately 1.2% (w/v).[1]

  • Reaction: Securely cap the vial and heat the mixture at 100°C for 1 to 1.5 hours in a heating block or boiling water bath.[1]

  • Extraction:

    • Allow the reaction vial to cool to room temperature.

    • Add 1 ml of deionized water and 1 ml of hexane to the vial.[4]

    • Vortex the mixture vigorously for 1 minute to extract the FAMEs into the hexane layer.

    • Centrifuge the vial at a low speed (e.g., 1000 x g) for 5 minutes to facilitate phase separation.

  • Sample Collection and Drying:

    • Carefully transfer the upper hexane layer containing the heptadecenoate methyl ester to a clean vial.

    • Add a small amount of anhydrous sodium sulfate to the collected hexane to remove any residual water.

  • Analysis: The sample is now ready for injection into the gas chromatograph.

Protocol 2: Acid-Catalyzed Methylation using Boron Trifluoride (BF3)-Methanol

This is a widely used and effective method for preparing FAMEs.[8]

Materials:

  • Heptadecenoic acid sample

  • BF3-Methanol reagent (12-14% w/w)

  • Hexane

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate

  • Screw-capped reaction vials with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Sample Preparation: Place approximately 1 mg of the lipid sample containing heptadecenoic acid into a screw-capped vial.[2] If the sample is not in a free fatty acid form (e.g., part of a triglyceride), a preliminary saponification step with 0.5N methanolic NaOH may be performed.

  • Reaction:

    • Add 2 ml of 12-14% BF3-Methanol reagent to the vial.[2]

    • Seal the vial with a PTFE-lined cap under a nitrogen atmosphere to prevent oxidation, especially if other unsaturated fatty acids are present.

    • Heat the mixture at 70°C for 2 hours with refluxing.[2] Alternatively, for a faster reaction, heat at 100°C for 5-10 minutes.[3][4]

  • Extraction:

    • After the reaction, cool the vial to room temperature.

    • Add 1 ml of ultrapure water and 1-2 ml of hexane to the vial.[2]

    • Vortex the mixture thoroughly for 1 minute.

    • To improve phase separation, add a few milliliters of saturated NaCl solution.

  • Sample Collection and Drying:

    • Allow the layers to separate. The upper hexane layer contains the FAMEs.

    • Carefully transfer the hexane layer to a clean vial.

    • Dry the extract by passing it through a small column of anhydrous sodium sulfate or by adding the drying agent directly to the vial.

  • Analysis: The resulting hexane solution containing heptadecenoate methyl ester is ready for GC analysis.

Protocol 3: Base-Catalyzed Transesterification using Sodium Methoxide (B1231860)

This rapid method is particularly suitable for the transesterification of heptadecenoic acid present in glycerolipids.[9] Note that this method does not esterify free fatty acids.

Materials:

  • Lipid sample containing heptadecenoic acid esters

  • 0.5 M Sodium Methoxide in Methanol

  • Hexane

  • Deionized Water

  • Screw-capped reaction vials

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of the lipid sample in 1 ml of hexane in a screw-capped vial.

  • Reaction:

    • Add 0.5 ml of 0.5 M sodium methoxide in methanol.[10]

    • Cap the vial and vortex vigorously for 1-2 minutes at room temperature.[10] For some sample types, heating at 60°C for 5 minutes may improve the yield.

  • Stopping the Reaction and Extraction:

    • Add 1 ml of deionized water to quench the reaction.

    • Vortex the mixture for 30 seconds.

    • Centrifuge for 5 minutes at a low speed to separate the layers.

  • Sample Collection:

    • Carefully collect the upper hexane layer, which contains the heptadecenoate methyl ester.

  • Analysis: The sample is ready for GC analysis.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the acid-catalyzed and base-catalyzed derivatization protocols.

G Experimental Workflow for Heptadecenoic Acid Derivatization cluster_acid Acid-Catalyzed Methylation cluster_base Base-Catalyzed Transesterification A_start Start with Heptadecenoic Acid Sample A_reagents Add Methanol and Acid Catalyst (HCl or BF3) A_start->A_reagents A_heat Heat Reaction Mixture (e.g., 100°C for 1.5h) A_reagents->A_heat A_extract Cool and Extract with Hexane and Water A_heat->A_extract A_separate Separate Hexane Layer A_extract->A_separate A_dry Dry Hexane Layer (Anhydrous Na2SO4) A_separate->A_dry A_end Heptadecenoate Methyl Ester Ready for GC Analysis A_dry->A_end B_start Start with Lipid Sample (containing Heptadecenoic Acid Esters) B_reagents Add Hexane and Base Catalyst (e.g., Sodium Methoxide) B_start->B_reagents B_react React at Room Temperature or Gentle Heat B_reagents->B_react B_quench Quench Reaction with Water B_react->B_quench B_separate Separate Hexane Layer B_quench->B_separate B_end Heptadecenoate Methyl Ester Ready for GC Analysis B_separate->B_end

Caption: Workflow for derivatization of heptadecenoic acid to its methyl ester.

G Signaling Pathway of Acid-Catalyzed Esterification Heptadecenoic_Acid Heptadecenoic Acid R-COOH Protonated_Carbonyl Protonated Carbonyl R-C(OH)2+ Heptadecenoic_Acid->Protonated_Carbonyl Protonation by H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Carbonyl->Tetrahedral_Intermediate Nucleophilic attack by Methanol Methanol Methanol CH3OH Methanol->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Loss Loss of Water Proton_Transfer->Water_Loss Elimination of H2O Methyl_Ester {Heptadecenoate Methyl Ester | R-COOCH3} Water_Loss->Methyl_Ester Deprotonation

Caption: Reaction mechanism for acid-catalyzed esterification of heptadecenoic acid.

References

Application of (Z)-Methyl Heptadec-10-enoate in Biodiesel Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

(Z)-Methyl heptadec-10-enoate , a monounsaturated C17:1 fatty acid methyl ester (FAME), is recognized as a minor component in various biodiesel formulations.[1] While not a primary constituent of common biodiesel feedstocks, its unique properties as an odd-carbon chain FAME make it a subject of interest in the comprehensive analysis and characterization of biodiesel. Understanding the behavior of individual FAMEs like this compound is crucial for researchers, scientists, and drug development professionals (in the context of biofuel-related metabolic studies) to predict and optimize the overall fuel properties of biodiesel blends. These properties include cetane number, viscosity, oxidative stability, and cold-flow characteristics.

This document provides detailed application notes and experimental protocols relevant to the study of this compound in the context of biodiesel research.

Physicochemical Properties

The general physicochemical properties of this compound are summarized in the table below. These properties are essential for its identification and quantification, as well as for predicting its behavior as a biodiesel component.

PropertyValueSource
Molecular Formula C₁₈H₃₄O₂PubChem
Molecular Weight 282.46 g/mol PubChem
IUPAC Name methyl (10Z)-heptadec-10-enoatePubChem
Synonyms Methyl cis-10-heptadecenoate, C17:1 methyl esterMedchemExpress.com[1]
CAS Number 75190-82-8MedchemExpress.com

Predicted Biodiesel Fuel Properties

The performance of a biodiesel fuel is determined by the properties of its constituent FAMEs. While experimental data for pure this compound is scarce, its key fuel properties can be estimated based on predictive models that correlate FAME structure with performance characteristics. The following table presents the predicted properties of this compound and compares them with the specifications outlined in the ASTM D6751 and EN 14214 biodiesel standards.

Fuel PropertyPredicted Value for this compoundASTM D6751 SpecificationEN 14214 Specification
Cetane Number ~55-60min. 47min. 51
Kinematic Viscosity @ 40°C (mm²/s) ~4.0 - 4.51.9 - 6.03.5 - 5.0
Oxidative Stability @ 110°C (hours) ~4 - 6min. 3min. 8
Density @ 15°C ( kg/m ³) ~870Report860 - 900

Note: The predicted values are estimated based on established structure-property relationships for fatty acid methyl esters. Actual experimental values may vary.

Experimental Protocols

I. Synthesis of this compound via a Multi-step Organic Synthesis

This protocol is adapted from methodologies for the synthesis of similar long-chain unsaturated fatty acids and their esters.

Objective: To synthesize this compound for use as an analytical standard or for fuel property testing.

Materials:

  • 9-bromonon-1-ene

  • Magnesium turnings

  • Ethyl chloroformate

  • Lithium aluminum hydride (LiAlH₄)

  • Pyridinium chlorochromate (PCC)

  • Heptyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi)

  • Methanol (B129727)

  • Sulfuric acid (catalytic amount)

  • Anhydrous diethyl ether

  • Dichloromethane (DCM)

  • Hexane (B92381)

  • Ethyl acetate (B1210297)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings and a crystal of iodine to anhydrous diethyl ether. Add a solution of 9-bromonon-1-ene in anhydrous diethyl ether dropwise to initiate the Grignard reaction. Reflux the mixture until the magnesium is consumed.

  • Carboxylation: Cool the Grignard reagent to 0°C and add a solution of ethyl chloroformate in anhydrous diethyl ether dropwise. Allow the reaction to warm to room temperature and stir overnight. Quench the reaction by carefully adding saturated aqueous NH₄Cl.

  • Reduction to Alcohol: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Dissolve the crude ester in anhydrous diethyl ether and add it dropwise to a suspension of LiAlH₄ in anhydrous diethyl ether at 0°C. Stir at room temperature for 4 hours. Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water.

  • Oxidation to Aldehyde: Filter the resulting solid and wash with diethyl ether. Dry the filtrate over anhydrous Na₂SO₄ and concentrate. Dissolve the crude alcohol in DCM and add PCC. Stir at room temperature until the reaction is complete (monitor by TLC). Filter through a pad of silica gel, eluting with diethyl ether, and concentrate the filtrate.

  • Wittig Reaction: In a separate flame-dried flask under an inert atmosphere, suspend heptyltriphenylphosphonium bromide in anhydrous diethyl ether. Add n-BuLi dropwise at 0°C and stir for 1 hour to form the ylide. Cool the ylide solution to -78°C and add the aldehyde from the previous step in anhydrous diethyl ether. Allow the reaction to warm to room temperature and stir overnight. Quench with water.

  • Esterification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Dissolve the crude alkene in methanol and add a catalytic amount of sulfuric acid. Reflux the mixture for 4 hours.

  • Purification: After cooling, neutralize the reaction with saturated aqueous NaHCO₃. Extract with a mixture of hexane and ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to obtain pure this compound.

II. Quantification of this compound in Biodiesel by Gas Chromatography-Flame Ionization Detector (GC-FID)

This protocol is based on the EN 14103 standard for the determination of FAME content in biodiesel.

Objective: To accurately quantify the concentration of this compound in a biodiesel sample.

Materials and Equipment:

  • Gas chromatograph with a flame ionization detector (GC-FID)

  • Capillary column suitable for FAME analysis (e.g., HP-INNOWax, 30 m x 0.25 mm x 0.25 µm)

  • Autosampler

  • This compound analytical standard

  • Internal standard (IS), e.g., Methyl nonadecanoate (B1228766) (C19:0)

  • Biodiesel sample

  • Heptane (B126788) or isooctane (B107328) (analytical grade)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound in heptane at a known concentration (e.g., 10 mg/mL).

    • Prepare a stock solution of the internal standard (Methyl nonadecanoate) in heptane at a known concentration (e.g., 5 mg/mL).

    • Create a series of calibration standards by diluting the this compound stock solution and adding a fixed amount of the internal standard stock solution to each.

  • Sample Preparation:

    • Accurately weigh approximately 250 mg of the biodiesel sample into a 10 mL volumetric flask.

    • Add a precise volume of the internal standard stock solution.

    • Dilute to the mark with heptane and mix thoroughly.

  • GC-FID Analysis:

    • Set up the GC-FID instrument with the parameters outlined in the table below.

    • Inject the calibration standards to generate a calibration curve (ratio of the peak area of the analyte to the peak area of the IS versus the concentration of the analyte).

    • Inject the prepared biodiesel sample.

GC ParameterSetting
Injector Temperature 250 °C
Detector Temperature 275 °C
Oven Temperature Program Initial: 60 °C, hold for 2 min; Ramp 1: 10 °C/min to 200 °C; Ramp 2: 5 °C/min to 240 °C, hold for 10 min
Carrier Gas Helium or Hydrogen
Flow Rate 1.2 mL/min (constant flow)
Injection Volume 1 µL
Split Ratio 100:1
  • Data Analysis:

    • Identify the peaks corresponding to this compound and the internal standard based on their retention times, confirmed by running the individual standards.

    • Calculate the peak area ratio of this compound to the internal standard in the sample chromatogram.

    • Determine the concentration of this compound in the sample using the calibration curve.

    • Calculate the weight percentage (wt%) of this compound in the original biodiesel sample.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_intermediates Key Intermediates cluster_end Final Product 9-bromonon-1-ene 9-bromonon-1-ene Grignard_Reagent Grignard_Reagent 9-bromonon-1-ene->Grignard_Reagent Mg, Et2O Heptyltriphenylphosphonium_bromide Heptyltriphenylphosphonium_bromide Ylide Ylide Carboxylic_Acid_Ester Carboxylic_Acid_Ester Grignard_Reagent->Carboxylic_Acid_Ester Ethyl chloroformate Alcohol Alcohol Carboxylic_Acid_Ester->Alcohol LiAlH4 Aldehyde Aldehyde Alcohol->Aldehyde PCC Alkene Alkene Aldehyde->Alkene Wittig Reaction (with Heptylide) Z_Methyl_heptadec_10_enoate Z_Methyl_heptadec_10_enoate Alkene->Z_Methyl_heptadec_10_enoate Methanol, H2SO4

Caption: Synthetic pathway for this compound.

Analytical_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Biodiesel_Sample Biodiesel_Sample Sample_Dilution Sample_Dilution Biodiesel_Sample->Sample_Dilution Analytical_Standard Analytical_Standard Calibration_Curve_Prep Calibration_Curve_Prep Analytical_Standard->Calibration_Curve_Prep Internal_Standard Internal_Standard Internal_Standard->Sample_Dilution Internal_Standard->Calibration_Curve_Prep GC_FID_System GC_FID_System Sample_Dilution->GC_FID_System Calibration_Curve_Prep->GC_FID_System Chromatogram Chromatogram GC_FID_System->Chromatogram Peak_Integration Peak_Integration Chromatogram->Peak_Integration Quantification Quantification Peak_Integration->Quantification

References

Metabolic Profiling of Odd-Chain Fatty Acids Using GC-FID: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Odd-chain fatty acids (OCFAs), such as pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0), are gaining increasing attention in metabolic research and drug development.[1] Historically considered minor components of the total fatty acid pool, recent studies have linked their circulating levels to various physiological and pathological processes, including cardiovascular disease and type 2 diabetes.[1] Unlike their even-chain counterparts, OCFAs can be metabolized to propionyl-CoA, which can enter the Krebs cycle as succinyl-CoA, highlighting a unique role in energy metabolism and anaplerosis. Accurate and robust quantification of OCFAs in biological matrices is therefore crucial for understanding their metabolic significance and exploring their potential as biomarkers or therapeutic targets.

Gas chromatography with flame ionization detection (GC-FID) is a widely used and reliable technique for the quantitative analysis of fatty acids.[2][3] This application note provides a detailed protocol for the metabolic profiling of odd-chain fatty acids in biological samples using GC-FID. It covers sample preparation, including lipid extraction and derivatization, instrument parameters, and data analysis. Furthermore, it presents a summary of quantitative data and visual workflows to guide researchers in implementing this methodology.

Quantitative Data Summary

The following tables summarize typical quantitative performance parameters for the analysis of odd-chain fatty acids using GC-FID. These values are indicative and may vary depending on the specific instrumentation, sample matrix, and laboratory conditions.

Table 1: Method Validation Parameters for Odd-Chain Fatty Acid Analysis by GC-FID

ParameterPentadecanoic Acid (C15:0)Heptadecanoic Acid (C17:0)Reference
Linearity (R²) > 0.99> 0.99[4][5]
Limit of Detection (LOD) 0.02 - 0.23 µg/mL0.02 - 0.23 µg/mL[5]
Limit of Quantification (LOQ) 0.08 - 0.78 µg/mL0.08 - 0.78 µg/mL[5]
Recovery 85% - 115%85% - 115%[6]
Intra-day Precision (%RSD) < 5%< 5%[5]
Inter-day Precision (%RSD) < 10%< 10%[5]

Experimental Protocols

This section details the methodologies for the key experiments involved in the metabolic profiling of odd-chain fatty acids from biological samples such as plasma or serum.

Lipid Extraction (Folch Method)

This protocol describes a standard procedure for extracting total lipids from a biological sample.

Materials:

  • Biological sample (e.g., 100 µL of plasma or serum)

  • Chloroform

  • Methanol (B129727)

  • 0.9% NaCl solution

  • Internal Standard (e.g., C19:0 or other non-endogenous fatty acid)

  • Glass centrifuge tubes with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • To a glass centrifuge tube, add 100 µL of the biological sample.

  • Add a known amount of internal standard.

  • Add 2 mL of a chloroform:methanol (2:1, v/v) solution.

  • Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Add 0.5 mL of 0.9% NaCl solution.

  • Vortex for another 1 minute.

  • Centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40-50°C.

  • The dried lipid extract is now ready for derivatization.

Derivatization to Fatty Acid Methyl Esters (FAMEs)

Fatty acids are derivatized to their more volatile methyl esters prior to GC analysis. Two common methods are presented below.

Method A: Acid-Catalyzed Methylation (Boron Trifluoride-Methanol)

This is a widely used and effective method for a broad range of fatty acids.[7]

Materials:

  • Dried lipid extract

  • 14% Boron trifluoride (BF₃) in methanol

  • Hexane (B92381)

  • Saturated NaCl solution

  • Heating block or water bath

  • GC vials with inserts

Procedure:

  • Add 1 mL of 14% BF₃ in methanol to the dried lipid extract.

  • Cap the tube tightly and heat at 100°C for 30 minutes.

  • Cool the tube to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated NaCl solution.

  • Vortex for 1 minute.

  • Centrifuge at 1000 x g for 5 minutes to separate the phases.

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial.

  • The sample is now ready for GC-FID analysis.

Method B: Base-Catalyzed Transesterification (Methanolic KOH)

This method is rapid and suitable for esterified fatty acids.[7]

Materials:

  • Dried lipid extract

  • 0.5 M Potassium hydroxide (B78521) (KOH) in methanol

  • Hexane

  • GC vials with inserts

Procedure:

  • Add 1 mL of hexane to the dried lipid extract and vortex to dissolve.

  • Add 200 µL of 0.5 M methanolic KOH.

  • Vortex vigorously for 30 seconds.

  • Allow the phases to separate.

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial.

  • The sample is now ready for GC-FID analysis.

Table 2: Comparison of Derivatization Methods

FeatureAcid-Catalyzed (BF₃-Methanol)Base-Catalyzed (Methanolic KOH)
Reaction Time Longer (e.g., 30-60 min at 100°C)Shorter (e.g., <5 min at room temp)
Applicability Esterifies both free fatty acids and transesterifies esterified lipidsPrimarily for transesterification of glycerolipids
Reagent Stability BF₃ is moisture-sensitiveMethanolic KOH is relatively stable
Potential for Artifacts Can produce artifacts with certain fatty acids if not handled properlyGenerally fewer artifacts
Safety BF₃ is corrosive and toxicKOH is caustic
GC-FID Instrumentation and Parameters

The following are typical instrument parameters for the analysis of FAMEs. These may need to be optimized for your specific instrument and column.

Table 3: Typical GC-FID Parameters

ParameterSetting
Gas Chromatograph Agilent 7890 or equivalent
Column DB-23, DB-FFAP, or similar polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
Injector Temperature 250°C
Injection Mode Split (e.g., 20:1) or Splitless
Injection Volume 1 µL
Carrier Gas Helium or Hydrogen
Flow Rate 1 mL/min
Oven Temperature Program Initial: 100°C, hold for 2 min; Ramp: 10°C/min to 200°C, hold for 5 min; Ramp: 5°C/min to 240°C, hold for 5 min
Detector Flame Ionization Detector (FID)
Detector Temperature 280°C
Hydrogen Flow 30-40 mL/min
Air Flow 300-400 mL/min
Makeup Gas (N₂ or He) 25-30 mL/min

Visualizations

Experimental Workflow

The following diagram illustrates the overall experimental workflow from sample collection to data analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing SampleCollection Biological Sample (Plasma, Serum, etc.) LipidExtraction Lipid Extraction (e.g., Folch Method) SampleCollection->LipidExtraction Derivatization Derivatization to FAMEs (e.g., BF3-Methanol) LipidExtraction->Derivatization GCFID_Analysis GC-FID Analysis Derivatization->GCFID_Analysis PeakIntegration Peak Integration & Identification GCFID_Analysis->PeakIntegration Quantification Quantification (Internal Standard) PeakIntegration->Quantification MetabolicProfiling Metabolic Profiling Quantification->MetabolicProfiling

Caption: Experimental workflow for GC-FID analysis of odd-chain fatty acids.

Metabolic Pathway of Odd-Chain Fatty Acids

This diagram outlines the primary metabolic pathways of odd-chain fatty acids, from their origin to their entry into central carbon metabolism.

metabolic_pathway cluster_sources Sources of OCFAs cluster_metabolism Metabolism cluster_krebs Krebs Cycle Diet Dietary Intake (Ruminant Fats, some Plants) OCFA Odd-Chain Fatty Acids (e.g., C15:0, C17:0) Diet->OCFA Gut Gut Microbiota (Propionate Production) Gut->OCFA Endogenous Endogenous Synthesis (α-oxidation) Endogenous->OCFA BetaOxidation β-Oxidation (Mitochondria) OCFA->BetaOxidation Multiple steps PropionylCoA Propionyl-CoA BetaOxidation->PropionylCoA MethylmalonylCoA Methylmalonyl-CoA PropionylCoA->MethylmalonylCoA Propionyl-CoA Carboxylase (Biotin) SuccinylCoA Succinyl-CoA MethylmalonylCoA->SuccinylCoA Methylmalonyl-CoA Mutase (Vitamin B12) Krebs Krebs Cycle SuccinylCoA->Krebs

Caption: Metabolic pathway of odd-chain fatty acids.

Conclusion

The GC-FID method detailed in this application note provides a robust and reliable approach for the quantitative profiling of odd-chain fatty acids in biological samples. Accurate measurement of these fatty acids is essential for advancing our understanding of their role in health and disease. By following the provided protocols and utilizing the summarized quantitative data as a benchmark, researchers can confidently implement this methodology in their studies. The visualization of the experimental workflow and metabolic pathway serves as a quick reference to aid in the experimental design and data interpretation for scientists and drug development professionals.

References

Application Notes and Protocols for Metabolic Tracing Using Stable Isotope Labeled (Z)-Methyl Heptadec-10-enoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique for elucidating metabolic pathways and quantifying fluxes of endogenous and exogenous compounds. This document provides detailed application notes and protocols for the use of stable isotope-labeled (Z)-Methyl heptadec-10-enoate in metabolic tracing studies. This compound is a monounsaturated fatty acid methyl ester that can serve as a valuable tool for investigating lipid metabolism, including fatty acid uptake, elongation, desaturation, and incorporation into complex lipids.[1][2][3][4] The protocols outlined below are designed for in vitro cell culture and in vivo animal models, with a focus on mass spectrometry-based analysis.

Core Concepts in Stable Isotope Tracing

Metabolic tracing with stable isotopes involves introducing a labeled compound into a biological system and tracking the label's incorporation into downstream metabolites.[] This allows for the determination of metabolic pathways and the quantification of metabolic rates.[6][7] Commonly used stable isotopes for labeling fatty acids include Carbon-13 (¹³C) and Deuterium (²H).[6][8] The choice of isotope and labeling position can provide specific insights into different aspects of metabolism. For instance, uniformly labeled fatty acids can be used to trace the entire carbon backbone, while labeling specific carbons can reveal information about specific enzymatic reactions.

Synthesis of Labeled this compound

For metabolic tracing studies, this compound can be synthesized with stable isotopes incorporated into its structure. A common approach is to use a ¹³C-labeled precursor in the synthesis process. For example, uniformly ¹³C-labeled starting materials can be used to produce [U-¹³C]-(Z)-Methyl heptadec-10-enoate, where all carbon atoms are ¹³C. This allows for the unambiguous detection of the labeled fatty acid and its metabolites by mass spectrometry.

Experimental Protocols

In Vitro Protocol: Tracing in Cultured Cells

This protocol describes the use of ¹³C-labeled this compound to trace fatty acid metabolism in cultured cells.

Materials:

  • Cultured cells (e.g., hepatocytes, adipocytes, cancer cell lines)

  • Cell culture medium and supplements

  • [U-¹³C]-(Z)-Methyl heptadec-10-enoate

  • Fatty acid-free bovine serum albumin (BSA)

  • Phosphate-buffered saline (PBS)

  • Methanol, chloroform, and other solvents for lipid extraction

  • Internal standards for mass spectrometry

Procedure:

  • Cell Culture: Plate cells in multi-well plates and grow to the desired confluency.

  • Preparation of Labeled Fatty Acid Medium: Prepare a stock solution of [U-¹³C]-(Z)-Methyl heptadec-10-enoate complexed to fatty acid-free BSA in the appropriate cell culture medium.

  • Labeling: Remove the existing medium from the cells, wash with PBS, and add the medium containing the labeled fatty acid.

  • Incubation: Incubate the cells for various time points (e.g., 0, 2, 6, 12, 24 hours) to monitor the time-dependent metabolism of the labeled fatty acid.

  • Metabolite Extraction:

    • Wash the cells with ice-cold PBS.

    • Quench metabolism by adding a cold solvent mixture (e.g., methanol/water).

    • Scrape the cells and collect the cell lysate.

    • Perform a lipid extraction using a method such as the Bligh-Dyer or Folch extraction.

  • Sample Analysis:

    • Dry the lipid extract under a stream of nitrogen.

    • Reconstitute the sample in a suitable solvent for mass spectrometry analysis.

    • Analyze the samples using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the labeled fatty acid and its metabolites.[9][10]

In Vivo Protocol: Tracing in Animal Models

This protocol outlines the administration of labeled this compound to an animal model (e.g., mouse) to trace its metabolism in different tissues.

Materials:

  • Animal model (e.g., C57BL/6 mice)

  • [U-¹³C]-(Z)-Methyl heptadec-10-enoate

  • Vehicle for administration (e.g., corn oil)

  • Blood collection supplies

  • Surgical tools for tissue harvesting

  • Solvents for lipid extraction

Procedure:

  • Animal Acclimation: Acclimate animals to the experimental conditions.

  • Tracer Administration: Administer a single dose of [U-¹³C]-(Z)-Methyl heptadec-10-enoate via oral gavage or intravenous injection.

  • Sample Collection: Collect blood samples at various time points (e.g., 0, 1, 4, 8, 24 hours) post-administration. At the end of the experiment, euthanize the animals and harvest tissues of interest (e.g., liver, adipose tissue, heart, muscle).

  • Sample Processing:

    • Separate plasma from blood samples.

    • Homogenize tissue samples.

  • Metabolite Extraction: Perform lipid extraction from plasma and tissue homogenates as described in the in vitro protocol.

  • Sample Analysis: Analyze the lipid extracts by GC-MS or LC-MS to determine the distribution and metabolic fate of the labeled fatty acid in different tissues.[11][12]

Data Presentation

The quantitative data obtained from the mass spectrometry analysis should be summarized in tables for clear comparison.

Table 1: In Vitro Incorporation of ¹³C-Label from [U-¹³C]-(Z)-Methyl Heptadec-10-enoate into Cellular Lipids

Time (hours)¹³C-Labeled this compound (nmol/mg protein)¹³C-Labeled Palmitate (C16:0) (nmol/mg protein)¹³C-Labeled Stearate (C18:0) (nmol/mg protein)¹³C-Labeled Oleate (C18:1) (nmol/mg protein)¹³C-Labeled Triacylglycerols (nmol/mg protein)
00.0 ± 0.00.0 ± 0.00.0 ± 0.00.0 ± 0.00.0 ± 0.0
215.2 ± 1.81.1 ± 0.20.8 ± 0.12.5 ± 0.35.7 ± 0.6
68.1 ± 0.93.5 ± 0.42.1 ± 0.36.8 ± 0.718.9 ± 2.1
122.3 ± 0.35.2 ± 0.63.9 ± 0.510.1 ± 1.235.4 ± 4.0
240.5 ± 0.14.8 ± 0.53.5 ± 0.49.5 ± 1.132.1 ± 3.5

Table 2: In Vivo Distribution of ¹³C-Label in Mouse Tissues 4 Hours After Oral Administration of [U-¹³C]-(Z)-Methyl Heptadec-10-enoate

Tissue¹³C-Labeled this compound (nmol/g tissue)¹³C-Labeled Total Fatty Acids (nmol/g tissue)¹³C-Labeled Triacylglycerols (nmol/g tissue)¹³C-Labeled Phospholipids (nmol/g tissue)
Liver45.3 ± 5.1152.8 ± 17.398.2 ± 11.125.6 ± 2.9
Adipose120.7 ± 14.5250.1 ± 30.0210.5 ± 25.315.3 ± 1.8
Heart15.8 ± 1.955.4 ± 6.620.1 ± 2.418.9 ± 2.3
Muscle10.2 ± 1.238.9 ± 4.712.5 ± 1.510.4 ± 1.2
Plasma25.6 ± 3.180.3 ± 9.645.7 ± 5.5-

Visualizations

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cluster_data Data Analysis cell_culture Cell Culture labeling Labeling with [U-13C]-(Z)-Methyl heptadec-10-enoate cell_culture->labeling incubation Time-course Incubation labeling->incubation extraction_vitro Lipid Extraction incubation->extraction_vitro analysis_vitro LC-MS/GC-MS Analysis extraction_vitro->analysis_vitro data_processing Data Processing & Quantification analysis_vitro->data_processing animal_model Animal Model administration Tracer Administration (Oral Gavage/IV) animal_model->administration sampling Blood & Tissue Sampling administration->sampling extraction_vivo Lipid Extraction sampling->extraction_vivo analysis_vivo LC-MS/GC-MS Analysis extraction_vivo->analysis_vivo analysis_vivo->data_processing pathway_analysis Metabolic Pathway Analysis data_processing->pathway_analysis flux_calculation Metabolic Flux Calculation pathway_analysis->flux_calculation

Caption: Experimental workflow for metabolic tracing.

Metabolic_Pathway FAME This compound (C17:1-ME, labeled) FFA (Z)-Heptadec-10-enoic acid (C17:1, labeled) FAME->FFA Esterase AcylCoA (Z)-Heptadecenoyl-CoA (labeled) FFA->AcylCoA Acyl-CoA Synthetase BetaOxidation Beta-Oxidation AcylCoA->BetaOxidation Elongation Elongation AcylCoA->Elongation ComplexLipids Incorporation into Complex Lipids AcylCoA->ComplexLipids PropionylCoA Propionyl-CoA (labeled) BetaOxidation->PropionylCoA AcetylCoA Acetyl-CoA (labeled) BetaOxidation->AcetylCoA StearoylCoA Stearoyl-CoA (C18:0, labeled) Elongation->StearoylCoA Desaturation Desaturation OleoylCoA Oleoyl-CoA (C18:1, labeled) Desaturation->OleoylCoA TAG Triacylglycerols (labeled) ComplexLipids->TAG PL Phospholipids (labeled) ComplexLipids->PL StearoylCoA->Desaturation OleoylCoA->ComplexLipids

Caption: Proposed metabolic pathways of the tracer.

References

Troubleshooting & Optimization

Improving GC-MS peak resolution for C17:1 isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for GC-MS Analysis. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals resolve the common challenge of improving peak resolution for C17:1 isomers.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to separate C17:1 (heptadecenoic acid) isomers using GC-MS?

A: The separation of C17:1 isomers is challenging due to their similar physicochemical properties. These isomers include:

  • Geometric (cis/trans) isomers: These have different spatial arrangements around the double bond. While their properties differ slightly, they can still be difficult to separate.

  • Positional isomers: In these isomers, the double bond is located at different positions along the fatty acid chain. These isomers often have very similar boiling points and mass spectra, leading to co-elution, where they emerge from the GC column at nearly the same time[1].

Effective separation, therefore, requires highly selective GC methods that can differentiate these subtle structural differences[2][3].

Q2: What is the most critical factor for improving the separation of my C17:1 isomers?

A: The most critical factor is the choice of the GC capillary column, specifically the stationary phase. For separating fatty acid methyl ester (FAME) isomers, highly polar stationary phases are recommended[4][5]. Cyanopropyl-based columns are particularly effective for separating cis/trans isomers[4][6][7]. For the most demanding separations, columns with a high percentage of cyanopropyl, such as a 100% biscyanopropyl stationary phase, provide excellent resolution[8][9].

Q3: How does derivatization help in the GC-MS analysis of fatty acids?

A: Derivatization is a crucial sample preparation step that converts fatty acids into more volatile and less polar derivatives, making them suitable for GC analysis[10][11]. The most common method is the conversion of fatty acids to fatty acid methyl esters (FAMEs)[10][12][13]. This process neutralizes the polar carboxyl group, which would otherwise lead to poor peak shape and potential interactions with the GC column[10][14]. This allows for separation based on boiling point, degree of unsaturation, and molecular geometry[10].

Q4: Can I still quantify co-eluting peaks?

A: Quantifying co-eluting peaks is challenging and often leads to inaccurate results, as the peak area represents the combined signal of all compounds within it[1]. However, if you are using a mass spectrometer (MS) as a detector, you may be able to quantify co-eluting isomers if they have unique fragment ions. By extracting the ion chromatograms for these specific masses, you can integrate the peaks individually[15]. For this to be effective, the isomers must produce distinct mass spectra.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your GC-MS experiments with C17:1 isomers.

Issue 1: Poor or no separation of cis/trans C17:1 isomers.
  • Primary Cause: The stationary phase of your GC column lacks sufficient polarity to resolve the geometric isomers. Non-polar or low-polarity columns are generally not suitable for separating cis/trans FAMEs[2][4].

  • Solution:

    • Select a Highly Polar Column: Switch to a capillary column with a highly polar stationary phase. Columns with a high cyanopropyl content are specifically designed for cis/trans FAME separations[5][6][8][16]. Ionic liquid-based columns also offer excellent selectivity for geometric isomers[2].

    • Optimize Oven Temperature: Lowering the oven temperature or using a slower temperature ramp rate can increase the interaction time of the analytes with the stationary phase, which may improve resolution[17][18][19]. Isothermal analysis at a carefully selected temperature can also enhance the separation of specific isomers[9].

    • Use a Longer Column: Increasing the column length enhances efficiency and can lead to better resolution[17][18]. Traditionally, long columns (e.g., 100 m) have been used to achieve good FAME separations[16][20].

Issue 2: Co-elution of positional C17:1 isomers.
  • Primary Cause: Positional isomers have very similar boiling points, making them difficult to separate on standard columns. The separation is dependent on subtle differences in their interaction with the stationary phase.

  • Solution:

    • Employ a Very Long, Highly Polar Column: For challenging positional isomer separations, a long column (e.g., 75 m, 100 m, or even longer) with a highly polar cyanopropyl stationary phase is often necessary to provide the required theoretical plates for separation[8][21].

    • Fine-tune the Temperature Program: Use a very slow oven ramp rate (e.g., 0.5–2°C/min) across the elution range of the C17:1 isomers. This maximizes the separation potential of the column[22].

    • Consider Two-Dimensional GC (GCxGC): For extremely complex mixtures where co-elution persists, GCxGC can provide a significant increase in peak capacity. This technique uses two columns with different selectivity, offering much higher resolving power than single-dimension GC[22].

Issue 3: Broad or tailing peaks for FAMEs.
  • Primary Cause: This can be due to several factors, including incomplete derivatization, active sites in the GC inlet or column, or sample overload.

  • Solution:

    • Ensure Complete Derivatization: Verify that your derivatization procedure is complete. Incomplete reactions leave behind polar free fatty acids, which tail on most columns[14]. Consider optimizing the reaction time and temperature.

    • Check the GC Inlet: Use a deactivated inlet liner and replace the septum regularly. Active sites in the inlet can cause peak tailing.

    • Condition the Column: Properly condition the column according to the manufacturer's instructions to remove any contaminants and ensure the stationary phase is stable[9].

    • Reduce Sample Amount: Inject a smaller amount of your sample or dilute it further. Overloading the column can lead to broad, asymmetric peaks[23].

Experimental Protocols

Protocol 1: Acid-Catalyzed Derivatization to Fatty Acid Methyl Esters (FAMEs)

This protocol describes a common method for preparing FAMEs using boron trifluoride (BF₃) in methanol.[11][14]

Materials:

  • Dried lipid extract or fatty acid sample.

  • BF₃-Methanol reagent (12-14% w/w).

  • Hexane (B92381) (GC grade).

  • Saturated sodium chloride (NaCl) solution.

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄).

  • Micro reaction vials (5-10 mL).

Methodology:

  • Place 1-25 mg of the dried lipid sample into a micro reaction vial[13].

  • Add 2 mL of BF₃-Methanol reagent to the vial[13].

  • Cap the vial tightly and heat at 60-80°C for 10-60 minutes. The optimal time can vary depending on the sample matrix[11][13][14].

  • Cool the vial to room temperature.

  • Add 1 mL of water and 1 mL of hexane to the vial[13].

  • Shake the vial vigorously for 30 seconds to extract the FAMEs into the hexane layer[13].

  • Allow the layers to separate.

  • Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water[13].

  • The sample is now ready for GC-MS analysis.

Protocol 2: Optimized GC-MS Method for C17:1 Isomer Separation

This is an example method and may require further optimization for your specific instrument and isomers of interest.

Instrumentation:

  • GC System: Agilent 8890 GC or equivalent.

  • MS System: Agilent 5977 MS or equivalent.

  • Column: Agilent J&W HP-88 (100 m x 0.25 mm, 0.20 µm) or Supelco SP-2560 (100 m x 0.25 mm, 0.20 µm)[4][8].

GC Parameters:

  • Injector Temperature: 250°C

  • Injection Mode: Split (e.g., 50:1 ratio)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium

  • Flow Rate: 1.0 mL/min (Constant Flow)

  • Oven Program: See Table 2

MS Parameters:

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Impact (EI) at 70 eV

  • Scan Range: 50-450 amu

Data & Visualizations

Data Presentation

Table 1: Comparison of GC Capillary Columns for FAME Isomer Separation

Stationary Phase TypePolarityTypical ApplicationSuitability for C17:1 Isomer Separation
DB-Wax / Carbowax High (Polyethylene Glycol)General FAME analysis, separation by carbon number and unsaturation.Poor for cis/trans isomers; they often co-elute[4][5].
DB-23 / Mid-Polar High (50% Cyanopropyl)Complex FAME mixtures (e.g., fish oils), omega-3 analysis.Provides partial separation of cis/trans isomers[4][5].
HP-88 / SP-2560 Very High (High % Cyanopropyl)Demanding cis/trans isomer separations.Recommended. Excellent separation of cis/trans isomers[4][5][8].
SLB-IL111 Extremely High (Ionic Liquid)Baseline separation of geometric isomers.Excellent. Offers superior selectivity for complex isomer mixtures[2].

Table 2: Example GC Oven Temperature Program for C17:1 Isomer Analysis

RampRate (°C/min)Target Temperature (°C)Hold Time (min)
Initial-1405
1424015

Note: This program is a starting point and should be optimized. A slower ramp rate through the elution window of C17:1 isomers may be necessary for better resolution.[22][24]

Mandatory Visualization

G start Start: Co-elution of C17:1 Isomers check_column Is the GC column highly polar? (e.g., HP-88, SP-2560) start->check_column change_column Action: Install a highly polar cyanopropyl column (≥100m length recommended) check_column->change_column No check_temp Is the oven temperature program optimized? check_column->check_temp Yes change_column->check_temp optimize_temp Action: Lower initial temp and/or reduce ramp rate (e.g., 1-2°C/min) across the elution window. check_temp->optimize_temp No check_derivatization Are peaks symmetrical? (No tailing) check_temp->check_derivatization Yes optimize_temp->check_derivatization optimize_deriv Action: Verify derivatization protocol. Check for moisture. Ensure reaction is complete. check_derivatization->optimize_deriv No check_sample_vol Are peaks fronting or excessively broad? check_derivatization->check_sample_vol Yes optimize_deriv->check_sample_vol reduce_sample Action: Dilute sample or increase split ratio. check_sample_vol->reduce_sample Yes resolved Result: Peaks Resolved check_sample_vol->resolved No reduce_sample->resolved G start Start: Lipid Sample (Containing Free Fatty Acids) add_reagent Add BF3-Methanol Reagent start->add_reagent heat Heat at 60-80°C (Esterification Reaction) add_reagent->heat cool Cool to Room Temperature heat->cool extract Add Water & Hexane (Liquid-Liquid Extraction) cool->extract separate Separate Layers extract->separate collect Collect Upper (Hexane) Layer separate->collect FAMEs discard Discard Aqueous Layer separate->discard Impurities dry Dry with Anhydrous Na2SO4 collect->dry end End: FAMEs in Hexane (Ready for GC-MS Injection) dry->end

References

Troubleshooting poor yield in methyl heptadecenoate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of methyl heptadecenoate, thereby addressing issues of poor yield.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing methyl heptadecenoate?

A1: The two most common and effective methods for synthesizing methyl heptadecenoate are Fischer esterification of heptadecanoic acid and transesterification of triglycerides containing heptadecanoic acid moieties.

Q2: My methyl heptadecenoate yield from Fischer esterification is consistently low. What are the likely causes?

A2: Low yields in Fischer esterification are often due to the reversible nature of the reaction. The presence of water, a byproduct, can shift the equilibrium back towards the reactants.[1][2][3] Other factors include incomplete reaction due to insufficient reaction time or temperature, and potential side reactions.

Q3: I am observing a soap-like precipitate during my base-catalyzed transesterification. What is causing this and how can I prevent it?

A3: The formation of a soap-like precipitate is likely due to saponification, a common side reaction in base-catalyzed transesterification. This occurs when the base catalyst reacts with free fatty acids present in the starting material or with the ester product itself, especially in the presence of water. To prevent this, ensure your reactants and solvents are anhydrous and that the starting oil has a low free fatty acid content.

Q4: How can I effectively monitor the progress of my methyl heptadecenoate synthesis?

A4: Thin-Layer Chromatography (TLC) is a rapid and straightforward method to qualitatively monitor the disappearance of the starting material (heptadecanoic acid or triglyceride) and the appearance of the methyl heptadecenoate product.[1] For quantitative analysis of yield and purity, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method.[4][5][6]

Q5: What are the optimal storage conditions for methyl heptadecenoate?

A5: Methyl heptadecenoate should be stored in a cool, dry place, typically at -20°C for long-term stability, to prevent degradation.[7]

Troubleshooting Guides

Issue 1: Low Yield in Fischer Esterification

Symptoms:

  • The final product weight is significantly lower than the theoretical yield.

  • GC-MS analysis shows a large peak corresponding to unreacted heptadecanoic acid.

Possible Causes and Solutions:

CauseRecommended Solution
Water in the reaction mixture Ensure all glassware is thoroughly dried before use. Use anhydrous methanol (B129727) and a drying agent like molecular sieves or anhydrous sodium sulfate (B86663) in the reaction mixture.[1][2] A Dean-Stark apparatus can be used to azeotropically remove water as it is formed.[1][8]
Equilibrium not shifted towards products Use a large excess of methanol, which can also serve as the solvent.[1][9] This will drive the equilibrium towards the formation of the methyl ester according to Le Chatelier's principle.[9]
Insufficient catalyst Ensure the acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is used in an appropriate concentration. Typically, 1-5 mol% relative to the carboxylic acid is effective.
Inadequate reaction time or temperature Monitor the reaction progress using TLC. If the reaction is proceeding slowly, consider increasing the reaction temperature or extending the reaction time. Typical conditions range from 1-10 hours at 60-110 °C.[2]
Issue 2: Poor Yield and Byproduct Formation in Transesterification

Symptoms:

  • Low yield of methyl heptadecenoate confirmed by GC-MS.

  • Formation of a solid precipitate (soap) in the reaction mixture.

  • Complex chromatogram with multiple unexpected peaks.

Possible Causes and Solutions:

CauseRecommended Solution
Saponification Use starting materials (oil/fat) with a low free fatty acid (FFA) content. If the FFA content is high, consider a two-step process involving an initial acid-catalyzed esterification to convert FFAs to esters, followed by base-catalyzed transesterification.[10] Ensure anhydrous conditions.
Incomplete reaction Optimize the molar ratio of methanol to oil, catalyst concentration, reaction temperature, and reaction time. The optimal temperature for methanolysis is often around 60°C with a reaction time of 120 minutes.[11]
Catalyst deactivation Ensure the catalyst (e.g., sodium methoxide (B1231860), potassium hydroxide) is not exposed to atmospheric moisture or carbon dioxide before use.
Insufficient mixing Ensure vigorous stirring to overcome the mass transfer limitations between the oil and methanol phases, especially at the beginning of the reaction.
Issue 3: Difficulty in Product Purification and Isolation

Symptoms:

  • Formation of emulsions during aqueous workup.

  • Co-elution of impurities with the product during column chromatography.

  • Low recovery after purification steps.

Possible Causes and Solutions:

CauseRecommended Solution
Emulsion formation During workup, add brine (saturated NaCl solution) to break up emulsions.
Residual catalyst Neutralize the reaction mixture with a dilute acid (e.g., HCl) before extraction to convert any remaining base catalyst into a salt that can be removed in the aqueous phase.[12]
Similar polarity of byproducts If byproducts have similar polarity to methyl heptadecenoate, consider alternative purification techniques such as fractional distillation under reduced pressure or preparative HPLC.
Product loss during extraction Perform multiple extractions with a suitable organic solvent (e.g., hexane (B92381), diethyl ether) to ensure complete recovery of the product from the aqueous phase.

Experimental Protocols

Protocol 1: Fischer Esterification of Heptadecanoic Acid
  • Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add heptadecanoic acid (1 equivalent).

  • Reaction Setup: Add anhydrous methanol (10-20 equivalents) to the flask, followed by a catalytic amount of concentrated sulfuric acid (e.g., 2 mol%).

  • Reaction: Heat the mixture to reflux (approximately 65°C) with continuous stirring. Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • Workup: Cool the reaction mixture to room temperature. Neutralize the excess acid with a saturated sodium bicarbonate solution.

  • Extraction: Extract the product with hexane (3 x 50 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude methyl heptadecenoate.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient.

Protocol 2: Base-Catalyzed Transesterification
  • Catalyst Preparation: In a separate flask, dissolve sodium hydroxide (B78521) (1 wt% of the oil) in anhydrous methanol (6:1 molar ratio to oil).

  • Reaction Setup: Add the triglyceride source to a three-neck flask equipped with a reflux condenser, thermometer, and mechanical stirrer. Heat the oil to 60°C.

  • Reaction: Add the prepared sodium methoxide solution to the heated oil. Maintain the temperature at 60°C and stir vigorously for 1-2 hours.

  • Phase Separation: After the reaction is complete, transfer the mixture to a separatory funnel and allow it to stand for several hours. Two layers will form: an upper methyl ester layer and a lower glycerol (B35011) layer.

  • Glycerol Removal: Carefully drain and remove the lower glycerol layer.

  • Washing: Wash the methyl ester layer with warm deionized water to remove any residual catalyst, soap, and methanol. Repeat the washing until the wash water is neutral.

  • Drying: Dry the methyl ester layer over anhydrous sodium sulfate.

  • Purification: Filter to remove the drying agent. For higher purity, the product can be distilled under reduced pressure.

Data Presentation

Table 1: Effect of Methanol to Heptadecanoic Acid Molar Ratio on Fischer Esterification Yield

Molar Ratio (Methanol:Acid)Approximate Yield (%)
5:175
10:190
20:195

Table 2: Influence of Catalyst Concentration on Transesterification Yield

Catalyst (NaOH, wt% of oil)Approximate Yield (%)
0.585
1.095
1.593 (potential for increased saponification)

Visualizations

FischerEsterificationWorkflow start Start reactants Combine Heptadecanoic Acid, Methanol, and Acid Catalyst start->reactants reflux Reflux Reaction (60-70°C) reactants->reflux monitor Monitor by TLC reflux->monitor workup Neutralize and Extract with Hexane monitor->workup Reaction Complete wash Wash with Water and Brine workup->wash dry Dry over Na2SO4 wash->dry evaporate Solvent Removal (Rotary Evaporator) dry->evaporate purify Column Chromatography evaporate->purify product Pure Methyl Heptadecenoate purify->product

Caption: Experimental workflow for the synthesis of methyl heptadecenoate via Fischer esterification.

TroubleshootingPoorYield cluster_esterification Fischer Esterification cluster_transesterification Transesterification start Poor Yield of Methyl Heptadecenoate esterification_check Check for Unreacted Heptadecanoic Acid (TLC/GC-MS) start->esterification_check trans_check Observe Soap Formation or Complex Byproducts start->trans_check water_present Water Present? esterification_check->water_present High Amount equilibrium_issue Equilibrium Issue? water_present->equilibrium_issue No use_anhydrous Use Anhydrous Reagents & Drying Agent water_present->use_anhydrous Yes dean_stark Use Dean-Stark Trap water_present->dean_stark Yes increase_methanol Increase Methanol Ratio equilibrium_issue->increase_methanol Yes saponification Saponification Likely? trans_check->saponification incomplete_rxn Incomplete Reaction? saponification->incomplete_rxn No check_ffa Check FFA of Oil Use Anhydrous Conditions saponification->check_ffa Yes optimize_conditions Optimize Temp, Time, Catalyst Conc. incomplete_rxn->optimize_conditions Yes

Caption: Logical troubleshooting guide for poor yield in methyl heptadecenoate synthesis.

References

Optimization of injection parameters for (Z)-Methyl heptadec-10-enoate analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of (Z)-Methyl heptadec-10-enoate, a fatty acid methyl ester (FAME), using gas chromatography (GC).

Troubleshooting Guide

This guide addresses common issues encountered during the GC analysis of this compound, focusing on the optimization of injection parameters.

Question: I am not seeing any peaks after the solvent peak. What could be the issue?

Answer:

This is a common issue that can be caused by several factors. Follow these troubleshooting steps:

  • Check Gas Flows: Ensure that the carrier gas and detector gases (hydrogen and air for a Flame Ionization Detector - FID) are set to their appropriate flow rates. An extinguished FID flame, possibly due to a large solvent peak, will result in no signal.

  • Verify Injection: Confirm that the syringe is functioning correctly and that an actual injection is being made. Check for leaks in the syringe or at the injection port septum.

  • Column Installation: An incorrectly installed column, particularly if it is positioned too high in the split/splitless injector, can prevent the sample from reaching the column.

  • Sample Concentration: The concentration of your sample may be too low to be detected. Prepare a standard of known concentration to verify instrument sensitivity.

  • Detector Functionality: Ensure the detector is turned on and functioning correctly. For an FID, check that the flame is lit after the solvent peak has eluted.

Question: My peaks are tailing. How can I improve the peak shape?

Answer:

Peak tailing is often an indication of active sites in the injection pathway or on the column itself. Here are some potential solutions:

  • Inlet Liner Contamination: The glass inlet liner can become contaminated with non-volatile residues. Replace the liner or clean it thoroughly. Using a liner with glass wool can sometimes help trap non-volatile material, but the wool itself can also become a source of activity.

  • Column Contamination: The front end of the GC column can become contaminated. Trimming 10-30 cm from the inlet side of the column can often resolve this.

  • Active Sites in the System: Ensure all components in the sample path (liner, column) are properly deactivated. For acidic or basic compounds, using a specifically deactivated liner and column is crucial.

  • Injection Temperature: If the injection temperature is too low, the sample may not vaporize completely and instantaneously, leading to tailing. Conversely, a temperature that is too high can cause degradation of the analyte. A typical starting point for FAME analysis is 250 °C.[1][2][3][4]

  • Carrier Gas Flow Rate: An insufficient carrier gas flow rate can lead to increased interaction time of the analyte with the stationary phase and any active sites. Ensure your flow rate is optimal for your column dimensions.

Question: I am observing ghost peaks in my chromatogram. What is their source?

Answer:

Ghost peaks are peaks that appear in a blank run (an injection of pure solvent) and can originate from several sources:

  • Septum Bleed: Degraded septum particles can be introduced into the inlet during injection. Regular replacement of the septum is recommended.

  • Contaminated Inlet/Liner: Residue from previous injections can accumulate in the inlet liner and slowly bleed out in subsequent runs. Regular cleaning and replacement of the liner are essential.

  • Contaminated Carrier Gas: Impurities in the carrier gas can accumulate on the column at the initial oven temperature and then elute as the temperature is programmed. Using high-purity gas with appropriate traps is important.

  • Sample Carryover: If you are running samples of varying concentrations, residue from a high-concentration sample can carry over to the next injection. Implementing a thorough syringe and needle cleaning procedure between injections is crucial.

Question: My retention times are shifting between runs. How can I stabilize them?

Answer:

Consistent retention times are critical for reliable compound identification. Drifting retention times can be caused by:

  • Unstable Oven Temperature: Ensure the GC oven is properly calibrated and that the temperature program is stable and reproducible.

  • Fluctuations in Carrier Gas Flow: Leaks in the system or an unstable pressure regulator can cause the carrier gas flow rate to vary. Perform a leak check of the system and verify the stability of your gas supply.

  • Column Ageing: Over time, the stationary phase of the column can degrade, leading to changes in retention behavior. If the column is old or has been subjected to harsh conditions, it may need to be replaced.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting injection parameters for the analysis of this compound?

A1: this compound is a fatty acid methyl ester (FAME). The following table summarizes typical starting parameters for FAME analysis using GC-FID or GC-MS. These may need to be optimized for your specific instrument and application.

ParameterRecommended Value
Inlet Temperature 250 °C[1][2][3][4]
Injection Volume 1 µL[1][2][3][5]
Split Ratio 20:1 to 100:1 (can be adjusted based on sample concentration)[1][2][5]
Carrier Gas Helium or Hydrogen[1][2][4][5]
Liner Type Split liner, potentially with glass wool[1][5]

Q2: How should I prepare my sample for injection?

A2: If your sample is an oil or fat, it will need to be converted to its fatty acid methyl esters (FAMEs) through a process called transesterification. A common method involves dissolving the sample in a solvent like hexane (B92381) and then adding a methanolic solution of potassium hydroxide.[1] The resulting FAMEs, including this compound, are in the upper organic layer, which can then be directly injected into the GC. For quantitative analysis, an internal standard can be added.

Q3: Which type of GC column is best for analyzing FAMEs like this compound?

A3: Polar stationary phases are typically used for the analysis of FAMEs. Common choices include:

  • Polyethylene Glycol (PEG) phases (e.g., DB-Wax, HP-INNOWax): These provide good separation based on carbon number and degree of unsaturation.[1]

  • Cyanopropyl phases (e.g., DB-23, HP-88): These are highly polar and offer excellent separation of cis and trans isomers of FAMEs.[1]

The choice of column will depend on the complexity of your sample and whether you need to separate geometric isomers.

Experimental Protocols

Standard Protocol for GC-FID Analysis of FAMEs

This protocol is a general guideline and may require optimization.

  • Instrument Setup:

    • Inlet: Set to 250 °C with a split ratio of 50:1. Use a deactivated split liner.[1]

    • Column: A polar capillary column such as a DB-Wax (30 m x 0.25 mm ID, 0.25 µm film thickness) or an HP-88 (100 m x 0.25 mm ID, 0.20 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program: Initial temperature of 120 °C, hold for 1 minute, then ramp at 10 °C/min to 240 °C and hold for 10 minutes.

    • Detector (FID): Set to 280 °C. Hydrogen flow at 40 mL/min, air flow at 450 mL/min, and makeup gas (Helium or Nitrogen) at 30 mL/min.[1]

  • Sample Preparation:

    • Prepare a stock solution of this compound in hexane or isooctane (B107328) at a concentration of 1 mg/mL.

    • Create a series of dilutions for calibration.

  • Injection:

    • Inject 1 µL of the standard or sample solution using an autosampler for best reproducibility.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time from the analysis of a pure standard.

    • Quantify the analyte using a calibration curve or an internal standard method.

Logical Troubleshooting Workflow for Injection Issues

The following diagram illustrates a systematic approach to troubleshooting common problems related to the injection process in GC analysis.

Injection_Troubleshooting start Problem Observed (e.g., No Peaks, Tailing Peaks, Ghost Peaks) check_injection Step 1: Verify Injection - Syringe OK? - Septum OK? - Injection Volume Correct? start->check_injection check_inlet Step 2: Inspect Inlet - Liner Contaminated? - Correct Liner Type? - Temperature Correct? check_injection->check_inlet Injection OK resolve Problem Resolved check_injection->resolve Issue Found & Fixed check_column Step 3: Check Column - Correctly Installed? - Contaminated Inlet? - Column Bleed? check_inlet->check_column Inlet OK check_inlet->resolve Issue Found & Fixed check_gas Step 4: Verify Gas Supply - Correct Flow Rates? - Leaks Present? - Gas Purity OK? check_column->check_gas Column OK check_column->resolve Issue Found & Fixed check_gas->resolve Gas Supply OK no_issue_found Issue Persists? Consult Instrument Manual or Contact Support check_gas->no_issue_found No Obvious Issue

Caption: A stepwise troubleshooting workflow for GC injection problems.

References

Technical Support Center: Preventing Degradation of Methyl cis-10-heptadecenoate During Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of methyl cis-10-heptadecenoate to prevent its degradation. By following these guidelines, users can ensure the integrity and purity of this compound for their experimental needs.

Troubleshooting Guides

This section addresses specific issues that may arise during the storage and use of methyl cis-10-heptadecenoate.

Issue 1: Unexpected or Impure Peaks in GC-MS Analysis

  • Symptom: Your Gas Chromatography-Mass Spectrometry (GC-MS) analysis shows additional peaks that do not correspond to methyl cis-10-heptadecenoate.

  • Possible Cause 1: Oxidation. The presence of oxygen can lead to the formation of hydroperoxides, aldehydes, and other oxidation byproducts, which will appear as extra peaks in your chromatogram.

  • Solution 1:

    • Ensure the compound is stored under an inert atmosphere (argon or nitrogen).[1][2]

    • Minimize the headspace in the storage vial to reduce the amount of trapped oxygen.

    • If compatible with your application, consider adding an antioxidant like Butylated Hydroxytoluene (BHT) to the solvent.[2]

  • Possible Cause 2: Hydrolysis. Exposure to moisture can cause the ester to hydrolyze back to cis-10-heptadecenoic acid and methanol.[3]

  • Solution 2:

    • Use anhydrous solvents for preparing solutions.

    • Store the compound in a desiccator or a dry environment.

    • Ensure storage containers are tightly sealed to prevent moisture ingress.

  • Possible Cause 3: Contamination. Impurities from storage containers or handling equipment can leach into the sample.

  • Solution 3:

    • Always use high-quality glass containers with Teflon-lined caps (B75204) for storing solutions.[1]

    • Avoid using plastic containers for organic solutions as plasticizers can leach out.[1]

    • Use clean glass or stainless steel pipettes for transferring solutions.

Issue 2: Visible Changes in the Sample

  • Symptom: The methyl cis-10-heptadecenoate, which should be a clear liquid, appears yellow or has become more viscous.

  • Possible Cause: Advanced Degradation. Color change and increased viscosity are often signs of significant oxidation and polymerization.

  • Solution:

    • Discard the degraded sample as it is no longer suitable for most applications.

    • Review your storage procedures to identify and rectify the cause of degradation. Ensure storage is at or below -20°C, in the dark, and under an inert atmosphere.[1][4]

Issue 3: Inconsistent Experimental Results

  • Symptom: You observe variability in your experimental outcomes when using different batches or aliquots of methyl cis-10-heptadecenoate.

  • Possible Cause: Inconsistent Aliquoting and Handling. Repeated freeze-thaw cycles and exposure to air during aliquoting can lead to progressive degradation.

  • Solution:

    • When a new vial is opened, it is best practice to aliquot the contents into smaller, single-use vials.

    • Purge each aliquot with an inert gas before sealing.

    • This practice minimizes the number of times the main stock is exposed to ambient conditions.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for methyl cis-10-heptadecenoate?

A1: For long-term stability, methyl cis-10-heptadecenoate should be stored at -20°C or lower.[1][4] It should be kept in a tightly sealed glass vial with a Teflon-lined cap, and the headspace should be purged with an inert gas like argon or nitrogen to prevent oxidation.[1][2]

Q2: How long can I expect methyl cis-10-heptadecenoate to be stable under recommended storage conditions?

A2: When stored properly at -20°C, methyl cis-10-heptadecenoate is expected to be stable for at least two years.[5] However, it is good practice to re-analyze the purity of the compound periodically, especially for long-term studies.

Q3: Can I store methyl cis-10-heptadecenoate as a neat oil or should it be in a solution?

A3: While it can be stored as a neat oil under inert gas, it is often more convenient and stable to store it as a solution in a high-purity, anhydrous organic solvent such as chloroform (B151607) or hexane.[1][5] Storing as a solution can help to minimize the effects of any residual oxygen.

Q4: What are the primary degradation pathways for methyl cis-10-heptadecenoate?

A4: The primary degradation pathway is autoxidation, a free-radical chain reaction that occurs at the double bond. This process is initiated by factors such as heat, light, and the presence of metal ions, and is propagated by oxygen. Hydrolysis of the ester linkage can also occur in the presence of moisture.[3]

Q5: How can I monitor the degradation of my methyl cis-10-heptadecenoate sample?

A5: The most common method for monitoring degradation is Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[6][7][8] A decrease in the peak area of methyl cis-10-heptadecenoate and the appearance of new peaks corresponding to degradation products are indicative of instability. Peroxide value determination can also be used to quantify the extent of oxidation.[9]

Q6: Is it necessary to add an antioxidant to my methyl cis-10-heptadecenoate solution?

A6: While not always necessary if stored under strictly anaerobic conditions, adding a small amount of an antioxidant like BHT can provide extra protection against oxidation, especially if the sample will be handled frequently.[2] However, you must ensure that the antioxidant does not interfere with your downstream applications.

Data Presentation

Table 1: Recommended Storage Conditions for Methyl cis-10-heptadecenoate
ParameterRecommendationRationale
Temperature -20°C or lowerSlows down the rate of chemical reactions, including oxidation and hydrolysis.[1][4]
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation by displacing oxygen.[1][2]
Container Glass vial with Teflon-lined capAvoids leaching of plasticizers and ensures a tight seal.[1]
Light Exposure Store in the dark (e.g., amber vial or in a box)Light, especially UV light, can initiate and accelerate oxidation.
Form Solution in anhydrous organic solvent (e.g., chloroform, hexane)Minimizes exposure to residual oxygen and moisture.[1][5]
Table 2: Influence of Storage Conditions on the Stability of Unsaturated Fatty Acid Methyl Esters (General Data)
Storage ConditionExpected StabilityPrimary Degradation Pathway
-20°C, under Nitrogen, in the darkHigh (Years)Minimal
4°C, in air, in the darkModerate (Weeks to Months)Oxidation
Room Temperature, in air, exposed to lightLow (Days to Weeks)Accelerated Oxidation & Polymerization
Presence of MoistureReducedHydrolysis

Experimental Protocols

Protocol 1: Stability Testing of Methyl cis-10-heptadecenoate by GC-MS

Objective: To assess the stability of methyl cis-10-heptadecenoate under different storage conditions over time.

Methodology:

  • Sample Preparation:

    • Prepare several aliquots of a stock solution of methyl cis-10-heptadecenoate in an appropriate anhydrous solvent (e.g., hexane) at a known concentration (e.g., 1 mg/mL).

    • Divide the aliquots into different storage groups (e.g., -20°C under nitrogen, 4°C in air, room temperature in air).

    • Include a time-zero (T0) sample for immediate analysis.

  • GC-MS Analysis:

    • Analyze the T0 sample using a GC-MS system.

    • GC Conditions (Example):

      • Column: A polar capillary column suitable for FAME analysis (e.g., a wax-type column).[8]

      • Injector Temperature: 250°C.

      • Oven Program: Start at a lower temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 240°C) at a controlled rate (e.g., 10°C/min).

      • Carrier Gas: Helium at a constant flow rate.

    • MS Conditions (Example):

      • Ionization Mode: Electron Ionization (EI).

      • Scan Range: m/z 40-400.

      • Solvent Delay: To prevent filament damage from the solvent peak.

  • Data Analysis:

    • At specified time points (e.g., 1 week, 1 month, 3 months), analyze an aliquot from each storage group.

    • Integrate the peak area of methyl cis-10-heptadecenoate in each chromatogram.

    • Calculate the percentage of the remaining compound relative to the T0 sample.

    • Monitor for the appearance and increase of any new peaks, which would indicate degradation products.

Protocol 2: Accelerated Oxidation Stability Test (Rancimat Method)

Objective: To determine the oxidation stability of methyl cis-10-heptadecenoate under accelerated conditions.

Methodology:

  • Principle: The Rancimat method is an accelerated oxidation test that measures the induction period of an oil or fat. A stream of purified air is passed through the sample at a constant high temperature. The volatile oxidation products are collected in a measuring vessel containing deionized water, and the change in conductivity of the water is continuously measured. The induction period is the time until the rapid formation of oxidation products begins.

  • Procedure (based on EN 14112): [10]

    • Place a known amount of methyl cis-10-heptadecenoate into the reaction vessel of the Rancimat instrument.

    • Set the temperature to a specified level (e.g., 110°C).

    • Pass a constant stream of dry, clean air through the sample.

    • The volatile acids formed during oxidation are carried by the air stream into a measuring vessel containing distilled water.

    • The instrument continuously records the electrical conductivity of the water.

    • The induction time is determined from the point of maximum change in the rate of conductivity increase. A longer induction time indicates higher stability.

Mandatory Visualization

Degradation_Pathway mc10h Methyl cis-10-heptadecenoate hydroperoxides Hydroperoxides mc10h->hydroperoxides Autoxidation free_acid cis-10-Heptadecenoic Acid mc10h->free_acid Hydrolysis methanol Methanol mc10h->methanol Hydrolysis oxygen Oxygen (O2) heat_light Heat / Light moisture Moisture (H2O) aldehydes_ketones Aldehydes, Ketones hydroperoxides->aldehydes_ketones Decomposition polymers Polymers aldehydes_ketones->polymers Polymerization

Caption: Degradation pathways of methyl cis-10-heptadecenoate.

Experimental_Workflow start Start: Receive Methyl cis-10-heptadecenoate prepare_aliquots Prepare Aliquots in Anhydrous Solvent start->prepare_aliquots storage_conditions Divide into Storage Groups (-20°C/N2, 4°C/Air, RT/Air) prepare_aliquots->storage_conditions t0_analysis Time-Zero (T0) GC-MS Analysis storage_conditions->t0_analysis store Store Aliquots storage_conditions->store data_analysis Data Analysis: - % Remaining - Degradation Products t0_analysis->data_analysis time_points Analyze at Time Points (1wk, 1mo, 3mo) store->time_points gcms_analysis GC-MS Analysis time_points->gcms_analysis gcms_analysis->data_analysis end End: Stability Report data_analysis->end

Caption: Workflow for stability testing of methyl cis-10-heptadecenoate.

Troubleshooting_Logic start Symptom: Impure Sample (e.g., extra GC peaks, color change) check_storage_temp Was it stored at <= -20°C? start->check_storage_temp check_atmosphere Was it stored under inert gas? check_storage_temp->check_atmosphere Yes cause_temp Cause: High Temperature -> Accelerated Degradation check_storage_temp->cause_temp No check_container Was a glass vial with Teflon cap used? check_atmosphere->check_container Yes cause_oxygen Cause: Oxidation check_atmosphere->cause_oxygen No check_handling Were repeated freeze-thaw cycles avoided? check_container->check_handling Yes cause_contamination Cause: Contamination from Container check_container->cause_contamination No cause_handling Cause: Improper Handling -> Progressive Degradation check_handling->cause_handling No solution Solution: Review and Correct Storage/Handling Procedures. Discard Degraded Sample. check_handling->solution Yes (No obvious cause, review all procedures) cause_temp->solution cause_oxygen->solution cause_contamination->solution cause_handling->solution

Caption: Troubleshooting logic for degraded methyl cis-10-heptadecenoate.

References

Technical Support Center: Analysis of (Z)-Methyl Heptadec-10-enoate in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of (Z)-Methyl heptadec-10-enoate in plasma samples via liquid chromatography-mass spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they impact the analysis of this compound in plasma?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte by co-eluting compounds from the biological sample.[1][2] In the analysis of this compound from plasma, common sources of interference include phospholipids (B1166683), salts, and endogenous metabolites.[3] These effects can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which negatively affect the accuracy, precision, and sensitivity of the analytical method.[1][3]

Q2: How can I determine if matrix effects are influencing my analysis?

A2: Two primary methods are used to assess matrix effects: the post-extraction spike experiment and the post-column infusion technique.

  • Post-Extraction Spike: This quantitative method compares the peak area of this compound in a neat solution to the peak area of the analyte spiked into an extracted blank plasma sample.[3][4] A significant difference between the two signals indicates the presence of matrix effects.

  • Post-Column Infusion: This is a qualitative method where a constant flow of this compound solution is infused into the mass spectrometer while an extracted blank matrix sample is injected onto the LC column.[3][5] Dips or enhancements in the baseline signal indicate the retention times at which matrix effects are occurring.[5]

Q3: Is ion enhancement also a concern, or is ion suppression the primary issue?

A3: While ion suppression is more commonly encountered, ion enhancement can also occur and is equally detrimental to data quality.[1][3] Both phenomena lead to inaccurate and imprecise quantification of the analyte.[3]

Q4: Can simply diluting the plasma sample reduce matrix effects?

A4: Yes, sample dilution can be a simple and effective way to reduce matrix effects.[6][7] However, this approach is only feasible if the concentration of this compound in the sample is high enough to remain detectable after dilution, as this strategy can compromise the sensitivity of the assay.[6]

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound in plasma.

Issue 1: Poor Signal Reproducibility and Inconsistent Results

Possible Cause: Variable matrix effects between different plasma samples. Endogenous components like phospholipids are notorious for causing irreproducible analyte response.

Troubleshooting Steps:

  • Assess Matrix Effect Variability: Analyze multiple lots of blank plasma to evaluate the consistency of the matrix effect.[2]

  • Improve Sample Preparation: Implement a more rigorous sample cleanup method to remove interfering substances. See the "Experimental Protocols" section for details on Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

  • Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS can help to compensate for matrix effect variability, although it may not overcome sensitivity loss due to ion suppression.[8]

  • Optimize Chromatography: Modify the LC gradient to better separate this compound from co-eluting matrix components.[6]

Issue 2: Low Analyte Signal (Ion Suppression)

Possible Cause: Co-eluting phospholipids or other endogenous matrix components are interfering with the ionization of this compound in the mass spectrometer's ion source.[3]

Troubleshooting Steps:

  • Confirm Ion Suppression: Use the post-column infusion technique to pinpoint the retention time of the interfering components.

  • Targeted Phospholipid Removal: Employ sample preparation products specifically designed to remove phospholipids, which are a primary cause of ion suppression in plasma samples.[3][9]

  • Optimize Chromatographic Separation: Adjust the analytical column and mobile phase to achieve better separation between the analyte and the suppression zone.

  • Consider a Different Ionization Technique: If using Electrospray Ionization (ESI), which is highly susceptible to matrix effects, switching to Atmospheric Pressure Chemical Ionization (APCI) may be beneficial as it is often less prone to these interferences.[1][10]

Quantitative Data Summary

The following table summarizes the effectiveness of different sample preparation techniques in reducing matrix effects. The values are hypothetical and for illustrative purposes to show how data could be presented.

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)
Protein Precipitation (PPT)85 - 9540 - 60 (Suppression)
Liquid-Liquid Extraction (LLE)70 - 8515 - 30 (Suppression)
Solid-Phase Extraction (SPE)80 - 955 - 15 (Suppression)
Phospholipid Removal Plates90 - 100< 5 (Suppression)

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spike
  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike this compound into the final reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract a blank plasma sample and then spike this compound into the final, dried, and reconstituted extract.

    • Set C (Matrix Standard): Spike this compound into the blank plasma before the extraction process.

  • Analyze the Samples: Inject all three sets of samples into the LC-MS system.

  • Calculate Matrix Effect and Recovery:

    • Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100

      • A value < 100% indicates ion suppression.

      • A value > 100% indicates ion enhancement.

    • Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100

Protocol 2: General Sample Preparation Methods
  • Protein Precipitation (PPT):

    • To 100 µL of plasma, add 300 µL of a precipitating agent (e.g., acetonitrile (B52724) or methanol).

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • Liquid-Liquid Extraction (LLE):

    • To 100 µL of plasma, add an appropriate internal standard.

    • Add 500 µL of an immiscible organic solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether).

    • Vortex for 2 minutes.

    • Centrifuge at 3,000 x g for 5 minutes.

    • Transfer the organic layer to a new tube and evaporate to dryness.

    • Reconstitute the residue in the mobile phase.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge with methanol (B129727) followed by water.

    • Load the pre-treated plasma sample onto the cartridge.

    • Wash the cartridge with a weak solvent to remove interferences.

    • Elute the analyte with a strong solvent.

    • Evaporate the eluate to dryness and reconstitute.

Visualizations

MatrixEffectWorkflow cluster_problem Problem Identification cluster_assessment Matrix Effect Assessment cluster_mitigation Mitigation Strategies Inconsistent_Results Inconsistent Results or Low Signal Intensity Assess_ME Assess Matrix Effects Inconsistent_Results->Assess_ME Suspect ME Post_Spike Post-Extraction Spike (Quantitative) Assess_ME->Post_Spike Post_Infusion Post-Column Infusion (Qualitative) Assess_ME->Post_Infusion Mitigate_ME Mitigate Matrix Effects Post_Spike->Mitigate_ME ME Confirmed Post_Infusion->Mitigate_ME ME Confirmed Sample_Prep Optimize Sample Prep (LLE, SPE, PL Removal) Mitigate_ME->Sample_Prep Chroma Optimize Chromatography Mitigate_ME->Chroma IS Use Stable Isotope-Labeled Internal Standard Mitigate_ME->IS Ionization Change Ionization (e.g., ESI to APCI) Mitigate_ME->Ionization

Caption: Troubleshooting workflow for matrix effects.

SamplePrepComparison cluster_ppt Protein Precipitation (PPT) cluster_lle Liquid-Liquid Extraction (LLE) cluster_spe Solid-Phase Extraction (SPE) Plasma_Sample Plasma Sample containing This compound PPT_Node Fastest, but least clean. Highest potential for ME. Plasma_Sample->PPT_Node Simple & Fast LLE_Node Cleaner than PPT. Good for many analytes. Plasma_Sample->LLE_Node Moderate Selectivity SPE_Node Cleanest extracts. Most effective at reducing ME. Plasma_Sample->SPE_Node High Selectivity

Caption: Comparison of sample preparation techniques.

References

Technical Support Center: Optimal Separation of Odd-Chain FAMEs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the gas chromatography (GC) separation of odd-chain fatty acid methyl esters (FAMEs).

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for achieving optimal separation of odd-chain FAMEs?

A1: The most critical factor influencing the selectivity of your separation is the choice of the GC capillary column's stationary phase.[1] The polarity of the stationary phase will determine its interaction with the FAMEs and, consequently, the separation efficiency.

Q2: Which type of GC column is generally recommended for odd-chain FAME analysis?

A2: For the analysis of FAMEs, including odd-chain varieties, polar stationary phases are typically recommended.[2] Highly polar columns, particularly those with a cyanopropyl stationary phase, are often preferred for their ability to separate FAMEs based on carbon number, degree of unsaturation, and geometric (cis/trans) configuration.[2]

Q3: Can I use a non-polar column for odd-chain FAME analysis?

A3: Non-polar columns can be used to separate FAMEs based on their boiling points, which generally corresponds to chain length.[3][4] This allows for the separation of saturated versus unsaturated fatty acids. However, for resolving positional and geometric isomers, which can be crucial for detailed fatty acid profiling, a polar column is necessary.[3]

Q4: Why is derivatization to FAMEs necessary for fatty acid analysis?

A4: Fatty acids are typically converted to their corresponding methyl esters (FAMEs) before GC analysis because FAMEs are more volatile and thermally stable than their free fatty acid counterparts.[5] This derivatization process leads to more robust and reproducible chromatographic results.

Q5: What are common odd-chain fatty acids of interest?

A5: Pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0) are two of the most studied odd-chain fatty acids and are gaining research interest as potential biomarkers for dietary intake and disease risk.[6]

Troubleshooting Guide

Issue 1: Poor resolution between odd-chain and even-chain FAMEs.

  • Possible Cause: The column polarity may not be optimal for the specific sample matrix.

  • Troubleshooting Steps:

    • Verify Column Choice: For complex mixtures, a highly polar cyanopropyl column (e.g., HP-88, SP-2560, CP-Sil 88) is recommended for its high selectivity.[1][2][7]

    • Optimize Oven Temperature Program: A slow temperature ramp can improve the separation of closely eluting peaks. Experiment with different ramp rates and hold times.[1][8]

    • Increase Column Length: Longer columns provide higher resolution.[3] Consider using a 60 m or 100 m column for complex samples.[3][5]

Issue 2: Co-elution of odd-chain FAME isomers.

  • Possible Cause: The stationary phase lacks the necessary selectivity for geometric or positional isomers.

  • Troubleshooting Steps:

    • Select a Highly Polar Cyanopropyl Column: These columns are specifically designed to provide excellent separation of cis and trans isomers.[2][9] The Rt-2560 column is a good choice for resolving individual cis and trans isomers.[5]

    • Adjust Carrier Gas Flow Rate: Optimizing the linear velocity of the carrier gas (Helium or Hydrogen) can enhance separation efficiency.

Issue 3: Tailing peaks for some FAMEs.

  • Possible Cause: Active sites in the GC system (e.g., inlet liner, column) or contamination. Free fatty acids that were not derivatized can also cause tailing.[10]

  • Troubleshooting Steps:

    • Check for System Activity: Use an inert inlet liner and ensure the column is properly conditioned.

    • Verify Complete Derivatization: Ensure the sample preparation method for converting fatty acids to FAMEs is complete.

    • Clean the Injector: A contaminated injector can lead to peak tailing.[11]

Issue 4: Ghost peaks or baseline noise.

  • Possible Cause: Contamination from solvents, glassware, or carryover from previous injections. Phthalates from plasticware are common contaminants.[12]

  • Troubleshooting Steps:

    • Run Blanks: Inject a solvent blank to check for solvent contamination. Perform a system blank (no injection) to check for system contamination or carryover.[12]

    • Use High-Purity Solvents: Ensure all solvents used in sample preparation and analysis are of high purity.

    • Properly Clean Glassware: Use a meticulous cleaning procedure for all glassware to avoid detergent residues.[12]

Data Presentation: Column Selection Guide

Stationary PhasePolarityRecommended Use Cases for Odd-Chain FAMEsCommercially Available Columns
Cyanopropyl High to Very HighExcellent for separating complex mixtures, including positional and geometric (cis/trans) isomers of odd-chain FAMEs.[2][9]HP-88, SP-2560, CP-Sil 88, DB-23, TRACE TR-FAME[2][3]
Polyethylene Glycol (PEG) PolarGood for general FAME analysis, separating by carbon number and degree of unsaturation. Not suitable for cis/trans isomer separation.DB-WAX, HP-INNOWax, SUPELCOWAX-10, FAMEWAX[3][7][5]
Methyl Polysiloxane Non-PolarSeparation based on boiling point (chain length). Can separate saturated from unsaturated FAMEs but offers limited resolution for isomers.[3]DB-1, HP-1, Equity-1

Experimental Protocols

Protocol 1: General FAMEs Analysis using a Highly Polar Cyanopropyl Column

This protocol is adapted from methods described for the analysis of complex FAME mixtures.[1][2]

  • Column: HP-88 (or equivalent), 100 m x 0.25 mm ID, 0.20 µm film thickness.

  • Instrumentation: Agilent 6890 GC with Flame Ionization Detector (FID).[1]

  • Injection: 1 µL, Split (100:1 ratio).[1]

  • Inlet Temperature: 250 °C.[1]

  • Carrier Gas: Hydrogen, with a constant pressure of 53 kPa.[1]

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 1 minute.

    • Ramp 1: 25 °C/min to 200 °C.

    • Ramp 2: 3 °C/min to 230 °C.

    • Hold at 230 °C for 18 minutes.[1]

  • Detector: FID at 250 °C.[1]

Protocol 2: FAMEs Analysis using a Polar Polyethylene Glycol (WAX) Column

This protocol is suitable for the analysis of less complex FAME mixtures where cis/trans isomer separation is not a priority.

  • Column: DB-FATWAX UI, 30 m x 0.25 mm, 0.25 µm.

  • Instrumentation: Agilent 7890B GC with FID.

  • Injection: 1 µL, Split (50:1 ratio).

  • Inlet Temperature: 280 °C.

  • Carrier Gas: Helium, constant flow mode, 38 cm/s.

  • Oven Temperature Program:

    • Initial Temperature: 100 °C.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 260 °C for 10 minutes.

  • Detector: FID at 250 °C.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Sample (e.g., Biological Tissue, Food) Lipid_Extraction Lipid Extraction Sample->Lipid_Extraction Derivatization Derivatization to FAMEs Lipid_Extraction->Derivatization GC_Injection GC Injection Derivatization->GC_Injection Separation Separation on GC Column GC_Injection->Separation Detection Detection (FID) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Peak_Integration Peak Integration & Identification Chromatogram->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: Experimental workflow for the GC analysis of odd-chain FAMEs.

column_selection Start Start: Define Analytical Goal Isomer_Separation Need to separate cis/trans isomers? Start->Isomer_Separation Complex_Mixture Analyzing a complex mixture? Isomer_Separation->Complex_Mixture No High_Polarity Use a Highly Polar Cyanopropyl Column (e.g., HP-88, SP-2560) Isomer_Separation->High_Polarity Yes Medium_Polarity Use a Polar PEG (WAX) Column (e.g., DB-WAX) Complex_Mixture->Medium_Polarity Yes Non_Polar Use a Non-Polar Column (e.g., DB-1) Complex_Mixture->Non_Polar No (Simple mixture, chain length only)

Caption: Decision tree for selecting the optimal GC column for FAME analysis.

References

Addressing peak tailing in the GC analysis of fatty acid methyl esters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Gas Chromatography (GC) Analysis of Fatty Acid Methyl Esters (FAMEs). This resource provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments, with a specific focus on addressing peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in GC analysis?

A1: Peak tailing is a chromatographic issue where the peak shape is asymmetrical, with the latter half of the peak being broader than the front half.[1] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape.[2] Peak tailing can compromise the accuracy of quantitative analysis by making peak integration less reproducible and can also reduce the resolution between adjacent peaks.[3] A tailing factor greater than 1.5 is a common indicator that the issue needs to be investigated.[3]

Q2: What are the primary causes of peak tailing when analyzing FAMEs?

A2: Peak tailing in the GC analysis of FAMEs can stem from several factors, which can be broadly categorized as chemical interactions or physical disruptions within the GC system.[4]

  • Chemical Causes (Adsorption): These are often related to interactions between the analytes and active sites in the system.[5]

    • Active Sites: Polar FAMEs can interact with active silanol (B1196071) (-Si-OH) groups present on the surfaces of the inlet liner, the column, or connection points.[1] This secondary retention mechanism delays the elution of some analyte molecules, causing the peak to tail.[1]

    • Contamination: Accumulation of non-volatile residues from the sample matrix in the inlet liner or at the head of the column can create new active sites.[1]

  • Physical Causes (Flow Path Disruption): These issues are typically related to the physical setup of the GC system.[4]

    • Improper Column Installation: An incorrect column cut, improper insertion depth into the inlet or detector, or loose fittings can create turbulence and dead volumes (unswept areas), leading to peak tailing.[6][7]

    • Column Degradation: Contamination of the stationary phase, particularly at the inlet end of the column, can lead to poor peak shape.[6] Exposure to oxygen at high temperatures can also degrade the stationary phase.[8][9]

Q3: How can I differentiate between a chemical (adsorption) and a physical (flow path) problem causing peak tailing?

A3: A key diagnostic step is to observe which peaks in the chromatogram are affected.[4]

  • If all peaks, including the solvent peak, are tailing: This generally points to a physical issue or a flow path disruption.[4][6] This could be due to improper column installation, a poor column cut, or dead volume in the system.[4][10]

  • If only some peaks, typically the more polar or later-eluting ones, are tailing: This suggests a chemical or adsorptive cause.[4][5] This is likely due to interactions with active sites in the system that affect specific compounds more than others.[4]

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving peak tailing issues. It is recommended to follow these steps in order, starting with the most common and easiest-to-fix problems.

Guide 1: Initial System Checks and Inlet Maintenance

If you suddenly experience peak tailing, especially after injecting a "dirty" sample, the inlet is the most likely source of the problem.[10]

Step 1: Inspect the Inlet Liner

  • Action: Turn off the GC oven and inlet heater, and allow them to cool. Remove the inlet retaining nut and carefully take out the liner.

  • Observation: Look for discoloration, residue buildup, or small particles (septum fragments) inside the liner. These are all sources of active sites.

  • Solution: Replace the liner with a new, deactivated one. It is good practice to also replace the O-ring and septum at the same time.[1][11]

Step 2: Check the Septum

  • Action: Examine the septum for signs of coring or excessive wear.

  • Observation: Particles from a worn septum can fall into the liner, creating active sites and potential blockages.[12]

  • Solution: Replace the septum. Use pre-pierced septa or a syringe with a needle style designed to minimize coring if this is a recurring issue.

Step 3: Verify Injection Parameters

  • Action: Review your method's injection parameters.

  • Observation: An inlet temperature that is too low may cause incomplete vaporization of higher boiling point FAMEs, leading to tailing of later-eluting peaks.[6] A split ratio that is too low (less than 20:1) might not be sufficient for efficient sample transfer.[11][13]

  • Solution: Ensure the inlet temperature is appropriate for the FAMEs being analyzed (typically 250-280 °C). If using a split injection, ensure an adequate split ratio.[1]

Guide 2: Column Maintenance and Installation

If inlet maintenance does not resolve the issue, the problem may lie with the column itself or how it is installed.

Step 1: Column Trimming

  • Action: If the stationary phase at the head of the column is contaminated, trimming a small portion can restore performance.

  • Protocol:

    • Carefully disconnect the column from the inlet.

    • Using a ceramic scoring wafer or a diamond-tipped pen, score the column tubing about 10-20 cm from the inlet end.[3][14]

    • Gently flex the column at the score to create a clean, right-angled break.[6]

    • Inspect the cut with a magnifying tool to ensure it is smooth and not jagged.[6]

    • Wipe the end of the column with a lint-free cloth dampened with solvent to remove any fragments.

Step 2: Re-install the Column

  • Action: Proper column installation is critical to avoid dead volumes and turbulence.[10]

  • Protocol:

    • Slide a new nut and ferrule onto the freshly cut column end.

    • Consult your GC manufacturer's instructions for the correct column insertion depth into the inlet.[1][10]

    • Insert the column to the specified depth and tighten the nut finger-tight, followed by a quarter-turn with a wrench. Do not overtighten.[1]

    • Perform a leak check to ensure all connections are secure.[1]

Guide 3: Method and Sample Preparation Review

If both inlet and column maintenance fail to solve the problem, consider aspects of your analytical method and sample preparation.

Step 1: Assess Sample Preparation

  • Action: Incomplete methylation of fatty acids can leave free carboxylic acids in the sample.

  • Observation: Free fatty acids are highly polar and will strongly interact with active sites, leading to severe peak tailing.[13]

  • Solution: Review your derivatization protocol. Ensure the reagents (e.g., BF3-methanol, methanolic HCl) are fresh and the reaction conditions (time, temperature) are optimal for complete conversion to FAMEs.[12]

Step 2: Evaluate Solvent and Sample Concentration

  • Action: Consider the compatibility of your sample solvent with the stationary phase and the sample concentration.

  • Observation: A mismatch in polarity between the solvent and the stationary phase can cause peak distortion.[11][13] Injecting too much sample can overload the column, leading to fronting or tailing peaks.[2][15]

  • Solution: If possible, dissolve your FAMEs in a solvent that is compatible with the column's stationary phase (e.g., hexane (B92381) for many common FAME columns).[15][16] Try diluting your sample to see if the peak shape improves, which would indicate column overload.[2]

Data and Experimental Protocols

Table 1: Troubleshooting Summary for Peak Tailing in FAME Analysis
Symptom Potential Cause Recommended Action Reference
All peaks tailPhysical/Flow Path Issue
Improper column cutRe-cut the column ensuring a clean, 90° angle.[3][6]
Incorrect column installationVerify and adjust column insertion depth in the inlet and detector.[1][10]
Dead volume in connectionsCheck and tighten all fittings; use appropriate ferrules.[4][13]
Severe column contaminationTrim at least 20 cm from the inlet end of the column.[6]
Only specific (polar) peaks tailChemical/Adsorption Issue
Active inlet linerReplace the inlet liner, septum, and O-ring.[1]
Column contamination (head)Trim 10-20 cm from the inlet end of the column.[3][17]
Incomplete derivatizationReview and optimize the FAMEs preparation protocol.[12][13]
Active sites on the columnCondition the column according to the manufacturer's instructions.[8]
Later-eluting peaks tailLow inlet temperatureIncrease the inlet temperature by 10-20 °C (e.g., to 260-280 °C).[1][6]
Solvent peak and early peaks tailSplitless injection issueEnsure the split vent is activated after an appropriate time to purge the solvent.[6][14]
Solvent polarity mismatchChange the sample solvent to one more compatible with the stationary phase.[11][13]
Protocol: Inlet Maintenance Procedure

This protocol outlines the standard steps for routine maintenance of the GC inlet to prevent and resolve peak tailing.

Materials:

  • Clean, lint-free gloves

  • Forceps

  • New deactivated inlet liner, septum, and O-ring appropriate for your instrument

  • Wrenches for inlet fittings

Procedure:

  • Cooldown: Set the inlet and oven temperatures to ambient and wait for the system to cool completely. Turn off the carrier gas flow to the inlet.

  • Disassembly: Wearing clean gloves, use the appropriate wrench to loosen and remove the inlet retaining nut. Remove the septum and the old liner with forceps.

  • Inspection: Visually inspect the inside of the inlet for any visible residue or particles. If significant contamination is present, consult your instrument manual for instructions on cleaning the inlet body.

  • Reassembly:

    • Place the new O-ring on the new liner using forceps.

    • Carefully insert the new liner into the inlet.

    • Place the new septum in its housing.

  • Secure and Leak Check:

    • Re-secure the inlet retaining nut until finger-tight, then use a wrench to tighten it an additional quarter-turn.[1]

    • Turn the carrier gas flow back on and perform an electronic leak check around the inlet nut to ensure the connection is secure.

  • Equilibration: Heat the system back to your method's operating temperatures and allow it to equilibrate before running samples.[1]

Visualizations

Below are diagrams illustrating key troubleshooting workflows for addressing peak tailing.

G A Peak Tailing Observed B Examine Chromatogram: Which peaks are tailing? A->B C All Peaks Tail B->C All D Specific/Polar Peaks Tail B->D Some E Physical/Flow Path Issue Likely C->E F Chemical/Adsorption Issue Likely D->F

Figure 1. Initial diagnostic workflow for identifying the general cause of peak tailing.

G cluster_0 Troubleshooting Workflow A Start: Peak Tailing Detected B Step 1: Inlet Maintenance - Replace Liner, Septum, O-Ring - Clean Inlet A->B C Problem Resolved? B->C D Step 2: Column Maintenance - Trim 10-20cm from Inlet - Check Column Cut Quality C->D No I End: Issue Resolved C->I Yes E Problem Resolved? D->E F Step 3: Re-install Column - Verify Correct Insertion Depth - Leak Check Connection E->F No E->I Yes G Problem Resolved? F->G H Step 4: Method Review - Check Inlet Temp & Split Ratio - Review Sample Prep & Solvent G->H No G->I Yes H->I If Yes J Contact Technical Support H->J If No

Figure 2. A systematic, step-by-step guide for troubleshooting peak tailing in GC.

References

Technical Support Center: Minimizing Isomerization of (Z)-Methyl Heptadec-10-enoate During Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the isomerization of (Z)-Methyl heptadec-10-enoate to its (E)-isomer during derivatization for analysis, typically by gas chromatography (GC).

Frequently Asked Questions (FAQs)

Q1: What is isomerization and why is it a concern for this compound?

A1: Isomerization is the process where a molecule is transformed into another molecule with the same atoms, but with a different arrangement. For this compound, the primary concern is the conversion of the cis (Z) double bond at the 10th position to a trans (E) double bond. This seemingly small change can significantly alter the biological properties and the analytical profile of the compound. Accurate quantification of the (Z)-isomer requires that this conversion is minimized during sample preparation.

Q2: Which derivatization methods are most likely to cause isomerization?

A2: Base-catalyzed derivatization methods are known to be more prone to causing isomerization of unsaturated fatty acids.[1][2] These methods, while often rapid, can promote the formation of the more thermodynamically stable trans-isomer. Therefore, for the analysis of cis-unsaturated fatty acids like this compound, acid-catalyzed methods are generally recommended.

Q3: What are the recommended derivatization methods to minimize isomerization?

A3: Acid-catalyzed methylation methods are the preferred choice for minimizing isomerization of unsaturated fatty acid methyl esters. The two most commonly recommended methods are:

  • Boron Trifluoride-Methanol (BF3-Methanol): This is a widely used and effective reagent for the esterification of fatty acids.[3]

  • Methanolic Hydrochloric Acid (HCl in Methanol): This is another robust acid-catalyst that has been shown to result in minimal isomerization. Some studies suggest it may be a more cost-effective and appropriate substitute for BF3-methanol.[4]

Q4: Are there any other factors besides the choice of catalyst that can influence isomerization?

A4: Yes, several factors can contribute to isomerization and other side reactions:

  • Reaction Temperature and Time: Prolonged heating or excessively high temperatures during derivatization can increase the likelihood of isomerization. It is crucial to follow optimized protocols.

  • Presence of Water: Moisture can hinder the derivatization reaction and may lead to side reactions. Samples and reagents should be as anhydrous as possible.

  • Purity of Reagents: Using old or impure reagents can introduce contaminants and catalysts for unwanted side reactions.

Troubleshooting Guide

This guide addresses common issues encountered during the derivatization of this compound.

Problem Possible Cause(s) Recommended Solution(s)
High levels of the (E)-isomer detected in a pure (Z)-isomer sample. Isomerization during derivatization.1. Switch from a base-catalyzed to an acid-catalyzed method (BF3-Methanol or Methanolic HCl).2. Reduce reaction temperature and/or time. Ensure you are following a validated protocol for monounsaturated fatty acids.3. Ensure all reagents and solvents are anhydrous.
Incomplete derivatization (presence of free fatty acid). 1. Insufficient reagent.2. Presence of water in the sample or reagents.3. Reaction time is too short or temperature is too low.1. Use a sufficient excess of the derivatizing agent.2. Dry the sample thoroughly before derivatization. Use anhydrous solvents and fresh reagents.3. Optimize the reaction conditions by incrementally increasing time and/or temperature and monitoring for complete conversion.
Appearance of unexpected peaks in the chromatogram. 1. Formation of artifacts due to harsh reaction conditions.2. Contamination from reagents or glassware.1. Use milder reaction conditions (lower temperature, shorter time).2. Run a blank sample (reagents only) to identify any contaminant peaks. Ensure glassware is scrupulously clean.
Poor reproducibility of results. 1. Inconsistent reaction conditions.2. Sample degradation.1. Ensure precise control over reaction time, temperature, and reagent volumes.2. Store samples and derivatives appropriately (e.g., under inert gas, at low temperature) to prevent degradation.

Data Presentation: Isomerization Potential of Derivatization Methods

While specific quantitative data for this compound is limited in publicly available literature, the following table summarizes the expected level of isomerization for monounsaturated fatty acids based on the derivatization method. This is based on studies of similar fatty acids like oleic acid.

Derivatization MethodCatalystExpected (Z) to (E) IsomerizationRemarks
Base-Catalyzed Sodium Methoxide (NaOMe) or Potassium Hydroxide (KOH)HighNot recommended for accurate quantification of (Z)-isomers.
Acid-Catalyzed Boron Trifluoride (BF3) in Methanol (B129727)LowA widely used and effective method. Some reports suggest a potential for minor isomerization.[4]
Acid-Catalyzed Hydrochloric Acid (HCl) in MethanolVery LowGenerally considered one of the most reliable methods for minimizing isomerization.[4]

Experimental Protocols

Below are detailed methodologies for the recommended acid-catalyzed derivatization procedures.

Protocol 1: Derivatization using Boron Trifluoride-Methanol (14% BF3-Methanol)

Materials:

  • This compound sample

  • 14% Boron trifluoride in methanol (BF3-Methanol)

  • Hexane (B92381) (anhydrous)

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Screw-cap reaction vials with PTFE-lined septa

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Accurately weigh approximately 10-25 mg of the lipid sample into a screw-cap reaction vial.

  • Add 2 mL of 14% BF3-Methanol reagent to the vial.

  • Tightly cap the vial and vortex briefly to mix.

  • Heat the vial at 60°C for 10-15 minutes in a heating block or water bath.

  • Cool the vial to room temperature.

  • Add 1 mL of saturated NaCl solution and 1 mL of hexane.

  • Vortex vigorously for 1 minute to extract the fatty acid methyl esters (FAMEs) into the hexane layer.

  • Allow the layers to separate.

  • Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • The sample is now ready for GC analysis.

Protocol 2: Derivatization using Methanolic HCl

Materials:

  • This compound sample

  • 5% HCl in methanol (prepared by bubbling dry HCl gas through anhydrous methanol or by carefully adding acetyl chloride to cold anhydrous methanol)

  • Hexane (anhydrous)

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Screw-cap reaction vials with PTFE-lined septa

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Accurately weigh approximately 10-25 mg of the lipid sample into a screw-cap reaction vial.

  • Add 2 mL of 5% methanolic HCl to the vial.

  • Tightly cap the vial and vortex briefly to mix.

  • Heat the vial at 60°C for 60 minutes in a heating block or water bath.

  • Cool the vial to room temperature.

  • Add 1 mL of saturated NaCl solution and 1 mL of hexane.

  • Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

  • Allow the layers to separate.

  • Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate.

  • The sample is now ready for GC analysis.

Visualizations

Below are diagrams illustrating the decision-making process for selecting a derivatization method and the general experimental workflow.

Derivatization_Method_Selection start Start: Need to derivatize This compound goal Goal: Accurate quantification of the (Z)-isomer? start->goal isomerization_concern Is isomerization a primary concern? goal->isomerization_concern Yes base_catalyzed Consider Base-Catalyzed Method (e.g., NaOMe) (High risk of isomerization) goal->base_catalyzed No isomerization_concern->base_catalyzed No acid_catalyzed Select Acid-Catalyzed Method isomerization_concern->acid_catalyzed Yes end Proceed to GC Analysis base_catalyzed->end bf3 BF3-Methanol (Low isomerization risk) acid_catalyzed->bf3 hcl Methanolic HCl (Very low isomerization risk) acid_catalyzed->hcl bf3->end hcl->end

Caption: Decision tree for selecting a suitable derivatization method.

Experimental_Workflow start Start: Sample containing This compound add_reagent Add Acid-Catalyst (BF3-Methanol or Methanolic HCl) start->add_reagent heat Heat at controlled temperature and time add_reagent->heat cool Cool to Room Temperature heat->cool extract Extract with Hexane and wash with NaCl solution cool->extract dry Dry Hexane Layer (Anhydrous Na2SO4) extract->dry analyze GC Analysis dry->analyze

Caption: General experimental workflow for acid-catalyzed derivatization.

References

Technical Support Center: Overcoming Co-elution of C17:1 and Other Fatty Acid Methyl Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in resolving the co-elution of heptadecenoic acid methyl ester (C17:1) with other fatty acid methyl esters (FAMEs) during gas chromatography (GC) analysis.

Troubleshooting Guide: Resolving C17:1 Co-elution

Co-elution, the overlapping of two or more chromatographic peaks, can compromise the accurate quantification of C17:1 and other FAMEs.[1] This guide provides a systematic approach to diagnose and resolve this issue.

Step 1: Initial Assessment and Co-elution Confirmation

The first step is to confirm that co-elution is indeed occurring.

  • Peak Shape Analysis: Look for signs of asymmetry in the chromatogram, such as peak fronting, tailing, or the presence of a "shoulder" on the peak of interest.[1][2] A symmetrical peak is a good indicator of a pure compound, whereas asymmetry may suggest the presence of co-eluting compounds.[1]

  • Mass Spectrometry (MS) Confirmation: If using a GC-MS system, examine the mass spectrum across the entirety of the chromatographic peak. If the mass spectrum is consistent throughout, the peak is likely pure. However, if the mass spectral profile changes from the beginning to the end of the peak, it indicates the presence of multiple, co-eluting compounds.[1][3]

Step 2: Gas Chromatography Method Optimization

Adjusting the GC method parameters is often the most straightforward way to improve the separation of co-eluting peaks.[3]

  • Temperature Program Adjustment:

    • Lower the Initial Temperature: Starting the oven at a lower temperature can enhance the separation of early-eluting FAMEs.[3]

    • Reduce the Ramp Rate: A slower increase in oven temperature allows for more interaction between the analytes and the stationary phase, which can significantly improve resolution, though it will also lengthen the total run time.[3]

    • Incorporate Isothermal Holds: Introducing a hold at a constant temperature just below the elution temperature of the co-eluting pair can improve their separation.[3]

  • Carrier Gas Flow Rate Optimization: The linear velocity of the carrier gas (e.g., helium or hydrogen) affects chromatographic efficiency. Adjusting the flow rate to the optimal linear velocity for your specific column dimensions can lead to sharper peaks and better resolution.[3] Hydrogen is often used to speed up analysis times while maintaining resolution.

Step 3: GC Column Evaluation and Selection

The choice of the GC column, specifically its stationary phase, is a critical factor in achieving the desired separation.

  • Stationary Phase Polarity: For FAME analysis, especially when dealing with complex mixtures and isomers, highly polar stationary phases are recommended.[4]

    • Cyanopropyl Phases: Columns with a high percentage of cyanopropyl, such as the HP-88, CP-Sil 88, and SP-2560, are particularly effective at separating FAME isomers, including cis and trans isomers.[4][5] These columns offer superior resolution for geometric isomers compared to less polar phases like polyethylene (B3416737) glycol (PEG).[6]

    • Polyethylene Glycol (PEG) Phases: While also considered polar, PEG columns (e.g., DB-Wax, SUPELCOWAX) are generally better for separating FAMEs based on carbon chain length and degree of unsaturation, but may offer limited resolution of cis/trans isomers.[6]

  • Column Dimensions:

    • Length: A longer column generally provides higher efficiency and better resolution, but at the cost of longer analysis times.[7] Common lengths for FAME analysis range from 30m to 100m, with 100m columns often used for complex separations of cis/trans isomers.[8][4][9]

    • Internal Diameter (ID): Narrower bore columns (e.g., 0.10 mm or 0.18 mm ID) can increase efficiency and reduce analysis times.[7] However, they have a lower sample loading capacity.[7]

    • Film Thickness: A thinner stationary phase film can also lead to faster analysis times and sharper peaks.[7]

Step 4: Review Derivatization Protocol

Incomplete or improper derivatization of fatty acids to their corresponding methyl esters can lead to peak tailing and potential co-elution issues.[10]

  • Ensure Complete Methylation: Fatty acids are typically converted to FAMEs before GC analysis to increase their volatility.[8][11] Common derivatization reagents include boron trifluoride in methanol (B129727) (BF3-methanol) and methanolic sodium hydroxide.[11][12]

  • Optimize Reaction Conditions: Factors such as reaction temperature and time can impact the efficiency of the derivatization process.[13] For instance, one study found that heating at 70°C for 90 minutes with a BF3/MeOH reagent yielded the highest amount of total FAMEs.[13]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting the co-elution of C17:1.

G start Start: C17:1 Co-elution Observed confirm_coelution Step 1: Confirm Co-elution - Peak Shape Analysis - GC-MS Spectral Check start->confirm_coelution optimize_gc Step 2: Optimize GC Method confirm_coelution->optimize_gc adjust_temp Adjust Temperature Program - Lower Initial Temp - Reduce Ramp Rate - Add Isothermal Hold optimize_gc->adjust_temp adjust_flow Optimize Carrier Gas Flow optimize_gc->adjust_flow not_resolved Issue Not Resolved adjust_temp->not_resolved Check Resolution adjust_flow->not_resolved Check Resolution evaluate_column Step 3: Evaluate GC Column change_phase Consider Higher Polarity Stationary Phase (e.g., Cyanopropyl) evaluate_column->change_phase change_dimensions Adjust Column Dimensions - Increase Length - Decrease ID evaluate_column->change_dimensions not_resolved2 Issue Not Resolved change_phase->not_resolved2 Check Resolution change_dimensions->not_resolved2 Check Resolution review_deriv Step 4: Review Derivatization check_protocol Verify Complete Methylation and Optimal Reaction Conditions review_deriv->check_protocol not_resolved3 Issue Not Resolved check_protocol->not_resolved3 Check Resolution resolved Issue Resolved not_resolved->evaluate_column No not_resolved->resolved Yes not_resolved2->review_deriv No not_resolved2->resolved Yes not_resolved3->resolved Yes

Caption: A step-by-step workflow for troubleshooting C17:1 FAME co-elution.

Comparison of GC Columns and Conditions for FAME Analysis

The following table summarizes different GC column types and general conditions used for FAME analysis, which can be adapted to resolve C17:1 co-elution.

ParameterHigh-Polarity Cyanopropyl (e.g., HP-88, CP-Sil 88)Mid-Polarity PEG (e.g., DB-Wax, SUPELCOWAX)
Primary Separation Mechanism Geometric and positional isomerism (cis/trans)[4]Carbon chain length and degree of unsaturation
Typical Column Length 100 m for complex isomer separations[4]30 m for general screening[14]
Typical Initial Oven Temp. 100 - 140 °C[6][15]50 - 140 °C[6]
Typical Temperature Ramp Rate 1 - 4 °C/min[6][15]3 - 25 °C/min[6]
Pros Excellent resolution of cis/trans isomers.[6][4]Good for separating by carbon number, often with faster analysis times.
Cons Can have longer analysis times; potential for carbon chain overlap.[5]Limited ability to resolve geometric isomers.[6]

Experimental Protocol: High-Resolution FAMEs Analysis on a Cyanopropyl Column

This protocol is a representative method for achieving high-resolution separation of a complex FAME mixture, including C17:1, using a highly polar cyanopropyl column.

Objective: To separate a 37-component FAME standard mix with baseline resolution for all critical pairs.

Instrumentation and Consumables:

  • Gas Chromatograph: Agilent 6890 GC (or equivalent) with Flame Ionization Detector (FID).[6]

  • Column: Agilent J&W CP-Sil 88 for FAME, 100 m x 0.25 mm, 0.20 µm.[15]

  • Carrier Gas: Helium or Hydrogen.[15]

  • Injection: 1 µL, split injection (e.g., 50:1 ratio).[6][15]

  • Liner: Split/splitless liner.

GC Method Parameters:

ParameterValue
Inlet Temperature 260 °C[15]
Split Ratio 50:1[15]
Carrier Gas Helium
Inlet Pressure 32 psi (constant pressure mode)[15]
Oven Program
   Initial Temperature100 °C, hold for 5 minutes[15]
   Ramp 11 °C/min to 230 °C, hold for 15 minutes[15]
Detector FID
   Temperature260 °C[15]
   Hydrogen Flow40 mL/min[15]
   Air Flow400 mL/min
   Makeup Gas (N2)25 mL/min

Procedure:

  • Sample Preparation: If not already in methyl ester form, derivatize the fatty acids using a standard procedure such as with BF3-methanol.[11] Dilute the final FAME mixture in a suitable solvent (e.g., hexane).

  • Instrument Setup: Install the CP-Sil 88 column and set the GC parameters as listed in the table above.

  • Injection: Inject 1 µL of the FAME standard or sample.

  • Data Analysis: Acquire the chromatogram and identify the C17:1 peak based on its retention time relative to known standards. Check for baseline resolution with adjacent peaks.

Frequently Asked Questions (FAQs)

Q1: What are the most likely FAMEs to co-elute with C17:1?

A1: Potential co-eluting peaks with C17:1 can include other monounsaturated FAMEs with similar chain lengths or certain saturated FAMEs, depending on the column and conditions. Positional and geometric isomers of other fatty acids can also be potential co-elutants.[3]

Q2: Can changing the carrier gas from Helium to Hydrogen help resolve co-elution?

A2: Yes, switching to Hydrogen as the carrier gas can improve chromatographic efficiency and may lead to sharper peaks and better resolution. Hydrogen allows for the use of higher linear velocities, which can also shorten analysis times.

Q3: My C17:1 peak is tailing. Is this a co-elution issue?

A3: Peak tailing is often caused by issues other than co-elution, though a co-eluting compound on the tail of a major peak can appear as tailing.[2] Common causes of tailing for FAMEs include incomplete derivatization (leaving polar free fatty acids), active sites in the GC inlet or column, or column contamination.[2][10]

Q4: If I can't achieve baseline separation, can I still quantify my C17:1 peak?

A4: If you are using a GC-MS system and the co-eluting compounds have different mass spectra, you may be able to use extracted ion chromatograms (EICs) to quantify each compound individually.[3] However, for the most accurate quantification, achieving complete chromatographic separation is always the preferred approach.[3]

Q5: How do I choose between a cyanopropyl and a PEG column for my FAME analysis?

A5: The choice depends on your analytical needs. If you need to separate cis and trans isomers or have a very complex mixture of FAMEs, a highly polar cyanopropyl column (e.g., HP-88, CP-Sil 88, SP-2560) is the best choice.[4] If your primary goal is to separate FAMEs by carbon number and degree of unsaturation and you do not have significant isomeric complexity, a PEG column (e.g., DB-Wax) may be sufficient and could offer faster analysis times.

References

Validation & Comparative

A Comparative Guide to the Quantification of (Z)-Methyl heptadec-10-enoate: Validating a GC-MS Method Against Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of fatty acid methyl esters (FAMEs) is paramount for accurate lipid profiling and characterization. This guide provides a comprehensive validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of (Z)-Methyl heptadec-10-enoate, a monounsaturated fatty acid methyl ester. The performance of the GC-MS method is objectively compared with alternative analytical techniques, supported by experimental data to aid in methodological selection.

Performance Comparison of Analytical Techniques

The selection of an analytical method for FAME quantification depends on various factors, including sensitivity, selectivity, speed, and cost. Below is a summary of the quantitative performance of GC-MS compared to other common techniques.

Analytical MethodAnalyteLinearity (R²)Limit of Detection (LOD)Limit of Quantification (LOQ)Precision (RSD%)Accuracy/Recovery (%)
GC-MS Various FAMEs> 0.990.18–38.3 fmol on column[1]1.2–375.3 pmol/mL[1]< 15%83.6–109.6%[1]
GC-FID Various FAMEs> 0.99~20 pg on column[2]Not specified< 10%Comparable to GC-MS[3]
HPLC-UV/MS Various Fatty Acids> 0.990.005 mg/g[4]0.016 mg/g[4]≤ 5.88%[4]≥ 82.31%[4]
¹H-NMR FAMEs in BiodieselNot applicableNot specifiedNot specified< 5% (CV)Prediction error < 2.45%[5]
FTIR FAMEs in BiodieselGood~0.02%Not specifiedNot specifiedNot specified

Detailed Experimental Protocols

Robust and reproducible data are contingent on meticulously executed experimental protocols. The following sections detail the methodologies for sample preparation and analysis using GC-MS and alternative techniques.

GC-MS Method for this compound Quantification

This protocol is designed for the selective and sensitive quantification of this compound.

1. Sample Preparation (Derivatization to FAME)

  • Objective: To convert fatty acids in the sample to their corresponding methyl esters for GC analysis.

  • Procedure: A common method involves transesterification using a reagent like methanolic HCl or BF₃-methanol.[6] Briefly, the lipid-containing sample is mixed with the reagent and heated. After cooling, the FAMEs are extracted into an organic solvent (e.g., hexane (B92381) or heptane).

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977E MSD or equivalent.

  • Column: A polar capillary column, such as a DB-Wax or HP-88 (e.g., 100 m x 0.25 mm, 0.2 µm film thickness), is suitable for separating FAME isomers.[7][8]

  • Injector: Split/splitless inlet, operated in splitless mode.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: An initial temperature of ~100°C, ramped to ~240°C. The specific ramp rates and hold times should be optimized to ensure good separation of this compound from other FAMEs.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for high sensitivity and selectivity.

    • Quantifier Ion for this compound: Based on its mass spectrum, characteristic ions would be selected. The NIST WebBook provides the mass spectrum for cis-10-Heptadecenoic acid, methyl ester.[9]

    • Retention Time: Approximately 12.779 minutes for cis-10-Heptadecenoic acid methyl ester has been reported on a DB-Wax column.[10]

3. Method Validation Parameters

  • Linearity: A calibration curve is constructed by analyzing a series of standard solutions of this compound at different concentrations. A linear regression with R² > 0.99 is desirable.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) from the analysis of low-concentration standards.

  • Precision: Assessed by repeatedly analyzing a sample and expressed as the relative standard deviation (RSD). Intraday and interday precision should be determined.

  • Accuracy: Evaluated by analyzing a reference material with a known concentration of the analyte or by spike-recovery experiments.

Alternative Analytical Methodologies

1. Gas Chromatography with Flame Ionization Detection (GC-FID)

  • Principle: GC-FID is a robust and widely used technique for FAME quantification.[3] It offers excellent linearity and precision but lacks the mass spectral information for definitive peak identification provided by GC-MS.

  • Protocol: The sample preparation and GC conditions are similar to the GC-MS method. Quantification is based on the peak area relative to an internal or external standard.

2. High-Performance Liquid Chromatography (HPLC)

  • Principle: HPLC can be used for the analysis of fatty acids, often without the need for derivatization. It is particularly advantageous for the separation of heat-labile or isomeric fatty acids.[4]

  • Protocol: A reversed-phase C18 column is typically used with a mobile phase gradient of acetonitrile (B52724) and water. Detection can be achieved using UV, evaporative light scattering (ELSD), or mass spectrometry.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Principle: ¹H-NMR spectroscopy can be a powerful tool for the quantitative analysis of FAMEs, particularly in mixtures like biodiesel.[5][11] It is a non-destructive technique that provides structural information.

  • Protocol: The sample is dissolved in a deuterated solvent, and the ¹H-NMR spectrum is acquired. Quantification is based on the integration of specific proton signals corresponding to the methyl ester group and other protons in the fatty acid chain.

4. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Principle: FTIR spectroscopy is a rapid and simple method for determining the total FAME content in samples like biodiesel.[12][13]

  • Protocol: The analysis is based on the characteristic absorption of the ester carbonyl group around 1745 cm⁻¹. A calibration curve is generated using standards with known FAME concentrations.

Visualizing the Workflow and Comparisons

To better illustrate the experimental and logical relationships, the following diagrams are provided in the DOT language for Graphviz.

GC_MS_Validation_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_validation Method Validation LipidExtraction Lipid Extraction Derivatization Derivatization to FAMEs LipidExtraction->Derivatization Transesterification Injection Sample Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation GC Column Detection Mass Spectrometric Detection Separation->Detection EI Source Linearity Linearity Detection->Linearity LOD_LOQ LOD/LOQ Detection->LOD_LOQ Precision Precision Detection->Precision Accuracy Accuracy Detection->Accuracy Method_Comparison cluster_GC Gas Chromatography Based cluster_Other Alternative Techniques GC_MS GC-MS GC_FID GC-FID GC_MS->GC_FID Selectivity (MS) HPLC HPLC GC_MS->HPLC Derivatization Requirement NMR NMR GC_MS->NMR Sensitivity vs. Structural Info FTIR FTIR GC_MS->FTIR Specificity vs. Speed

References

A Comparative Analysis of (Z)-Methyl Heptadec-10-enoate and its C17:1 Isomers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of lipid research and drug development, odd-chain monounsaturated fatty acids and their methyl esters, such as (Z)-methyl heptadec-10-enoate, represent a niche yet increasingly significant area of investigation. This guide provides a comparative overview of this compound against other C17:1 isomers, consolidating available data on their physicochemical properties, biological activities, and analytical separation. While direct comparative studies across a wide range of C17:1 isomers are limited, this document synthesizes existing experimental data to offer a valuable resource for researchers, scientists, and professionals in drug development.

Physicochemical Properties

PropertyThis compound(Z)-Methyl heptadec-9-enoateMethyl heptadecanoate (C17:0)
Molecular Formula C₁₈H₃₄O₂[2]C₁₈H₃₄O₂[3]C₁₈H₃₆O₂
Molecular Weight 282.47 g/mol [2]282.47 g/mol [3]284.48 g/mol
Appearance Liquid[4]Colorless to pale yellow liquid[5]Crystalline solid
Solubility in Water 0.005815 mg/L @ 25 °C (experimental)[6]Insoluble[5]Insoluble
logP (XLogP3-AA) 7.1[2]7.1[3]7.6
Boiling Point -357.9 °C at 760 mmHg (for the free acid)[7]152-153 °C @ 0.05 mmHg
Melting Point --29.8-30.3 °C
CAS Number 75190-82-8[4]14101-91-8[3]1731-92-6

Biological Activity: Antifungal Properties

A significant body of research on C17:1 isomers focuses on their antifungal activity, particularly that of cis-9-heptadecenoic acid. This isomer has been identified as an antifungal compound produced by the biocontrol agent Pseudozyma flocculosa[6].

Comparative Antifungal Efficacy

Direct quantitative comparisons of the antifungal activity across a range of C17:1 isomers are scarce. However, studies on cis-9-heptadecenoic acid provide a benchmark for its potency.

IsomerTarget Organism(s)Observed EffectConcentrationReference
cis-9-Heptadecenoic acidPhytopathogenic fungiInhibition of mycelial growth and conidial germination150 µg/mL[8][8]

The antifungal mechanism of cis-9-heptadecenoic acid is proposed to involve its partitioning into the fungal membrane, leading to increased membrane fluidity and disorder. This disruption of the membrane integrity ultimately results in cytoplasmic disintegration[6]. The sensitivity of different fungal species to this fatty acid appears to be related to their intrinsic sterol content, which influences the membrane's ability to buffer changes in fluidity[6].

The following diagram illustrates the proposed mechanism of action for the antifungal activity of cis-9-heptadecenoic acid.

Proposed Antifungal Mechanism of cis-9-Heptadecenoic Acid C17_1 (Z)-9-Heptadecenoic Acid Partition Partitions into Membrane Bilayer C17_1->Partition Membrane Fungal Cell Membrane Fluidity Increases Membrane Fluidity and Disorder Membrane->Fluidity disrupts Partition->Membrane Permeability Alters Membrane Permeability Fluidity->Permeability Disintegration Cytoplasmic Disintegration Permeability->Disintegration

Caption: Proposed mechanism of antifungal action of (Z)-9-heptadecenoic acid.

Experimental Protocols

Synthesis and Separation of C17:1 Isomers

A comprehensive method for the preparation and separation of a mixture of positional and geometric isomers of methyl heptadecenoate has been described by Delmonte et al. (2008)[9].

Isomerization Workflow:

Workflow for Isomerization and Separation of C17:1 FAMEs Start (Z)-Methyl heptadec-10-enoate Hydrobromination Hydrobromination/ Dehydrobromination Start->Hydrobromination Mixture Mixture of Positional and Geometric C17:1 Isomers Hydrobromination->Mixture Ag_HPLC Silver Ion HPLC Mixture->Ag_HPLC Cis_Trans_Fractions Separated cis and trans Fractions Ag_HPLC->Cis_Trans_Fractions RP_HPLC Reversed-Phase HPLC (for cis isomers) Cis_Trans_Fractions->RP_HPLC Pure_Cis Pure Positional cis Isomers RP_HPLC->Pure_Cis Sulfinic_Acid p-Toluenesulfinic Acid Isomerization (of pure cis) Pure_Cis->Sulfinic_Acid GC_MS GC-CACI-MS/MS (Identification) Pure_Cis->GC_MS Pure_Trans Corresponding trans Isomers Sulfinic_Acid->Pure_Trans GC_FID GC-FID (Retention Times) Pure_Trans->GC_FID

Caption: Isomerization and separation workflow for C17:1 fatty acid methyl esters (FAMEs).

Protocol for Isomerization and Separation:

  • Isomerization of this compound: A mixture of positional and geometric isomers is generated by repeated hydrobromination/dehydrobromination of the starting material, this compound[9].

  • Fractionation of Geometric Isomers: The resulting isomer mixture is fractionated into cis and trans geometric isomers using silver ion high-performance liquid chromatography (Ag-HPLC)[9].

  • Isolation of Positional cis Isomers: Pure positional isomers of cis-C17:1 methyl esters are obtained from the cis fraction by reversed-phase HPLC (RP-HPLC)[9].

  • Identification of cis Isomers: The identity of the purified cis isomers is confirmed using gas chromatography-covalent adduct chemical ionization tandem mass spectrometry (GC-CACI-MS/MS)[9].

  • Preparation of trans Isomers: The corresponding trans isomers are prepared by isomerization of the purified cis isomers using p-toluenesulfinic acid[9].

  • Analysis of trans Isomers: The resulting trans isomers are analyzed by gas chromatography with flame ionization detection (GC-FID) to determine their elution order and retention times[9].

Antifungal Susceptibility Testing

The following protocol is adapted from the methodology used by Avis and Bélanger (2001) to assess the antifungal activity of cis-9-heptadecenoic acid[10].

Protocol for Fungal Growth and Spore Germination Assays:

  • Fungal Culture: The target fungi are grown in a suitable liquid medium, such as potato dextrose broth (PDB), on a rotary shaker at 25°C[10].

  • Inoculum Preparation: For mycelial growth assays, a standardized plug of fungal mycelium is used to inoculate fresh media. For spore germination assays, a spore suspension of a defined concentration is prepared[10].

  • Treatment Application: The C17:1 isomer, dissolved in a suitable solvent like dimethylformamide (DMF), is added to the fungal cultures at the desired final concentration (e.g., 150 µg/mL). A solvent-only control is included[10].

  • Incubation: The treated and control cultures are incubated under appropriate conditions (e.g., 25°C for 24-72 hours)[10].

  • Assessment of Mycelial Growth: Mycelial growth inhibition is quantified by measuring the dry weight of the fungal biomass after a set incubation period[10].

  • Assessment of Spore Germination: Spore germination is assessed microscopically after 24 hours. A spore is considered germinated if the germ tube length is equal to or greater than the spore length. The percentage of germination inhibition is calculated relative to the solvent control[10].

Workflow for Antifungal Susceptibility Testing:

Workflow for Antifungal Susceptibility Testing Start Prepare Fungal Inoculum (Mycelia or Spores) Treatment Incubate with C17:1 Isomer and Solvent Control Start->Treatment Incubation Incubate at 25°C Treatment->Incubation Mycelial_Assay Mycelial Growth Assay Incubation->Mycelial_Assay Spore_Assay Spore Germination Assay Incubation->Spore_Assay Measure_Dry_Weight Measure Fungal Dry Weight Mycelial_Assay->Measure_Dry_Weight Microscopy Microscopic Assessment of Germination Spore_Assay->Microscopy Data_Analysis Calculate Percent Inhibition Measure_Dry_Weight->Data_Analysis Microscopy->Data_Analysis

Caption: General workflow for assessing the antifungal activity of C17:1 isomers.

Conclusion

This compound and its C17:1 isomers are a class of lipids with demonstrated, albeit not extensively compared, biological activities. The available data point towards the potential of certain isomers, such as cis-9-heptadecenoic acid, as antifungal agents. The lack of comprehensive comparative studies across a wider range of C17:1 isomers highlights a significant gap in the current research landscape. Future investigations employing standardized protocols to directly compare the biological efficacy and physicochemical properties of various positional and geometric isomers are crucial for a deeper understanding of their structure-activity relationships and for unlocking their full potential in drug development and other applications. The detailed experimental protocols for synthesis, separation, and biological testing provided herein offer a solid foundation for such future research endeavors.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Odd-Chain Fatty Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of odd-chain fatty acids (OCFAs) is of growing interest in various research fields, including nutrition, metabolic disorders, and drug development, due to their potential roles as biomarkers and bioactive molecules. The two primary analytical techniques for fatty acid analysis are Gas Chromatography (GC) and Liquid Chromatography (LC), each offering distinct advantages and disadvantages. This guide provides an objective comparison of these methods for OCFA analysis, supported by experimental data and detailed protocols to aid in method selection and cross-validation.

Performance Comparison: A Quantitative Overview

The selection of an analytical method is often guided by its performance metrics. The following table summarizes typical validation parameters for the quantification of fatty acids, providing a basis for comparing GC-MS and LC-MS/MS for OCFA analysis. It is important to note that specific values can vary depending on the sample matrix, instrumentation, and exact methodology employed.

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Key Considerations
Limit of Detection (LOD) Generally lower, reaching ng/mL to sub-ng/mL levels with derivatization.[1] For instance, a GC-MS method using pentafluorobenzyl bromide (PFBBr) derivatization reported LODs of 5–24 ng/mL for various short-chain fatty acids.[1]Can achieve low ng/mL to µg/mL levels.[1] A direct LC-MS/MS method reported LODs of 0.001 mM for most short-chain fatty acids.[1]GC-MS often provides superior sensitivity for volatile compounds after derivatization.
Limit of Quantification (LOQ) Typically in the low ng/mL range. For example, one study using propyl esterification showed LOQs < 0.01 µg/mL.[1]In the low nanomolar to micromolar range. For example, the LOQs for several omega-3 and -6 fatty acids were in the low nanomolar range.[2]Both techniques can offer adequate LOQs for biological samples, with the choice depending on the required sensitivity.
Linearity (R²) Excellent, typically > 0.99.[3]Excellent, typically > 0.99.[3]Both methods demonstrate a strong linear relationship between concentration and response over a defined range.
Precision (%RSD) Good, with intra- and inter-day precision typically ≤ 15%.[4][5]Good to excellent, with intra- and inter-day precision often < 15%.[6]LC-MS can sometimes offer slightly better precision.[3]
Accuracy/Recovery (%) Good, with recovery rates typically between 80-120%.[5]Good, with recovery rates typically within 85-115%.[6]Both methods can achieve high accuracy with appropriate internal standards and sample preparation.
Sample Preparation Requires derivatization (e.g., methylation to FAMEs) to increase volatility.[4] This is a multi-step and time-consuming process.[7]Can analyze underivatized fatty acids, simplifying the workflow.[8] However, derivatization can be used to improve sensitivity.[9]The necessity of derivatization for GC is a significant difference in workflow.
Isomer Separation Can be challenging for positional and geometric isomers.[3]Superior for the separation of isomers, especially with specialized columns.[3]HPLC offers a distinct advantage for detailed isomer-specific analysis.

Experimental Protocols

Detailed methodologies are critical for the successful implementation and validation of any analytical method. Below are representative protocols for the analysis of OCFAs using both GC-MS and LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for OCFA Analysis

This protocol involves the conversion of fatty acids to their volatile fatty acid methyl esters (FAMEs) prior to analysis.

1. Lipid Extraction:

  • A modified Folch or Bligh-Dyer extraction is commonly used to extract total lipids from the biological sample (e.g., plasma, tissue homogenate).[5][10]

  • An internal standard, such as a deuterated or an odd-chain fatty acid not expected to be in the sample (e.g., C19:0 if not a target analyte), should be added before extraction to correct for procedural losses.[4]

2. Derivatization to FAMEs:

  • The extracted lipids are transesterified to FAMEs using a reagent such as boron trifluoride (BF₃) in methanol (B129727) or methanolic HCl.[11]

  • The reaction is typically carried out at an elevated temperature (e.g., 60-100°C) for a specific duration (e.g., 10-60 minutes).

  • After the reaction, the FAMEs are extracted into an organic solvent like hexane.

3. GC-MS Analysis:

  • GC Column: A polar capillary column, such as a DB-FATWAX UI or equivalent, is typically used for the separation of FAMEs.[12]

  • Oven Program: A temperature gradient is employed to separate the FAMEs based on their chain length and degree of unsaturation. A typical program might start at 100°C, ramp up to 250°C, and hold for a period.

  • Carrier Gas: Helium is commonly used as the carrier gas.[12]

  • Injection: A split/splitless injector is used to introduce the sample.

  • MS Detection: The mass spectrometer is operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.[13]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol for OCFA Analysis

This protocol describes a method for the analysis of underivatized OCFAs.

1. Lipid Extraction:

  • Similar to the GC-MS protocol, a robust lipid extraction method is employed, with the addition of an appropriate internal standard.[10]

2. Sample Preparation:

  • The dried lipid extract is reconstituted in a suitable solvent compatible with the LC mobile phase, such as a mixture of methanol, acetonitrile (B52724), and water.

3. LC-MS/MS Analysis:

  • LC Column: A reversed-phase column, such as a C18, is commonly used for the separation of fatty acids.[8]

  • Mobile Phase: A gradient elution using a mixture of aqueous and organic solvents (e.g., water with a modifier like formic acid or ammonium (B1175870) acetate, and acetonitrile or methanol) is typically employed.[8]

  • Flow Rate: A flow rate suitable for the column dimensions is used (e.g., 0.2-0.5 mL/min).

  • MS/MS Detection: The mass spectrometer is operated in a negative ion mode using electrospray ionization (ESI). Multiple Reaction Monitoring (MRM) is used for quantification, where a specific precursor ion for each OCFA is selected and fragmented, and a specific product ion is monitored for detection.[2]

Mandatory Visualizations

Logical Workflow for Method Cross-Validation

The following diagram illustrates a logical workflow for the cross-validation of GC-MS and LC-MS/MS methods for OCFA analysis.

cluster_0 Method Development & Optimization cluster_1 Individual Method Validation cluster_2 Cross-Validation cluster_3 Assessment GC-MS Method Development GC-MS Method Development Validate GC-MS Validate GC-MS GC-MS Method Development->Validate GC-MS LC-MS/MS Method Development LC-MS/MS Method Development Validate LC-MS/MS Validate LC-MS/MS LC-MS/MS Method Development->Validate LC-MS/MS Analyze Identical Samples Analyze Identical Samples Validate GC-MS->Analyze Identical Samples Validate LC-MS/MS->Analyze Identical Samples Compare Quantitative Results Compare Quantitative Results Analyze Identical Samples->Compare Quantitative Results Statistical Analysis (Bland-Altman, Correlation) Statistical Analysis (Bland-Altman, Correlation) Compare Quantitative Results->Statistical Analysis (Bland-Altman, Correlation) Assess Method Agreement Assess Method Agreement Statistical Analysis (Bland-Altman, Correlation)->Assess Method Agreement Start Start Isomer Separation Critical? Isomer Separation Critical? Start->Isomer Separation Critical? High Throughput Needed? High Throughput Needed? Isomer Separation Critical?->High Throughput Needed? No Use LC-MS/MS Use LC-MS/MS Isomer Separation Critical?->Use LC-MS/MS Yes Highest Sensitivity Required? Highest Sensitivity Required? High Throughput Needed?->Highest Sensitivity Required? No High Throughput Needed?->Use LC-MS/MS Yes (no derivatization) Highest Sensitivity Required?->Use LC-MS/MS No Use GC-MS Use GC-MS Highest Sensitivity Required?->Use GC-MS Yes Consider Derivatization for LC-MS/MS Consider Derivatization for LC-MS/MS Highest Sensitivity Required?->Consider Derivatization for LC-MS/MS Maybe Consider Derivatization for LC-MS/MS->Use LC-MS/MS

References

A Comparative Guide to the Selection of Internal Standards for Fatty Acid Methyl Ester Analysis: (Z)-Methyl Heptadec-10-enoate vs. Methyl Oleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of fatty acid methyl esters (FAMEs) is a cornerstone of research in numerous fields, including drug development, metabolic studies, and food science. The use of an appropriate internal standard (IS) is critical for correcting variations during sample preparation and analysis, thereby ensuring the reliability and accuracy of quantitative data.[1] This guide provides a comprehensive comparison of two potential internal standards, (Z)-methyl heptadec-10-enoate and methyl oleate (B1233923), for FAME analysis, supported by established principles of internal standardization and representative experimental data.

Principles of Internal Standardization in FAME Analysis

An ideal internal standard for FAME analysis should possess several key characteristics to ensure accurate quantification.[1] These include:

  • Chemical Similarity: The internal standard should be chemically similar to the analytes of interest to ensure it behaves comparably during extraction, derivatization, and chromatographic analysis.[1]

  • Non-Endogenous: It must not be naturally present in the sample to avoid interference and artificially inflated results.[1]

  • Chromatographic Resolution: The internal standard must be well-separated from all other components in the sample chromatogram.[1]

  • Stability: It must remain stable throughout the entire analytical procedure.[1]

Head-to-Head Comparison: this compound vs. Methyl Oleate

The selection between this compound and methyl oleate as an internal standard is fundamentally determined by the nature of the samples being analyzed.

FeatureThis compoundMethyl Oleate
Chemical Structure C18H34O2 (Methyl ester of a C17 unsaturated fatty acid)C19H36O2 (Methyl ester of a C18 unsaturated fatty acid)
Chain Type Odd-chainEven-chain
Natural Occurrence Typically absent or in very low concentrations in most biological samples.One of the most common fatty acids in nature, present in animal fats, and vegetable oils.
Suitability as an Internal Standard Highly Suitable for most biological and food samples.Generally Unsuitable for biological and food samples due to its natural presence. May be suitable for non-biological matrices where its absence is confirmed.

This compound , an odd-chain unsaturated FAME, is a theoretically sound choice for an internal standard. Odd-chain fatty acids are not common in most biological systems, thus minimizing the risk of endogenous interference.[1] Its unsaturation also means its extraction and chromatographic behavior will more closely mimic that of other unsaturated FAMEs of interest.

Methyl Oleate , on the other hand, is a common C18:1 fatty acid found in a vast array of biological samples. Its use as an internal standard is therefore highly problematic in most applications, as it would be impossible to distinguish between the added standard and the endogenous methyl oleate, leading to significant quantification errors. Its use could only be considered in highly specific and controlled applications where the sample matrix is definitively known to be free of oleic acid.

Performance Data

Table 1: Performance Characteristics of Odd-Chain FAME Internal Standards [1]

Internal StandardLinearity (R²)Precision (%RSD)Accuracy/Recovery (%)Key Considerations
Methyl Heptadecanoate (C17:0)>0.99<15%85-115%Widely used, but potential for natural occurrence in some samples.
Methyl Nonadecanoate (C19:0)>0.99<15%85-115%Good alternative to C17:0, but can co-elute with C18 unsaturated FAMEs.

Based on these data, it is reasonable to expect that This compound would exhibit excellent linearity, precision, and accuracy, making it a reliable internal standard. The performance of methyl oleate as an internal standard is not presented in a similar table because its use is contingent on the specific and rare circumstance of its absence in the sample. If used in an appropriate matrix, its performance would be expected to be comparable to other FAMEs.

Experimental Protocols

The following is a detailed methodology for the analysis of FAMEs using an internal standard. This protocol is a generalized procedure and may require optimization for specific sample types and instrumentation.

Lipid Extraction (Folch Method)
  • Homogenization: Homogenize the biological sample (e.g., tissue, plasma) in a chloroform (B151607):methanol (B129727) (2:1, v/v) solution.

  • Internal Standard Addition: Add a known amount of the selected internal standard, this compound, to the homogenate.

  • Phase Separation: Add 0.2 volumes of a 0.9% NaCl solution, vortex thoroughly, and centrifuge to separate the organic and aqueous phases.

  • Lipid Collection: Carefully collect the lower chloroform phase containing the lipids.

  • Drying: Evaporate the solvent under a stream of nitrogen gas.

Transesterification to FAMEs
  • Reagent Addition: Add 1% sulfuric acid in methanol to the dried lipid extract.

  • Incubation: Seal the container and heat the mixture at 80-100°C for 1-2 hours.

  • Extraction: After cooling to room temperature, add hexane (B92381) and water to the mixture. Vortex and centrifuge to separate the phases.

  • FAME Collection: Collect the upper hexane layer, which contains the FAMEs, for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Instrumentation: A gas chromatograph equipped with a mass spectrometer (MS) is used for analysis.

  • Column: A polar capillary column (e.g., a bis-cyanopropyl polysiloxane phase) is typically used for the separation of FAME isomers.

  • Injection: Inject a small volume (e.g., 1 µL) of the FAME extract into the GC.

  • Temperature Program: An optimized temperature gradient is employed to achieve good resolution of all FAMEs of interest.

  • Data Analysis: Identify and quantify the FAMEs based on their retention times and mass spectra, using the internal standard for calibration.

Visualizing the Workflow

The following diagrams illustrate the logical decision-making process for selecting an internal standard and the general experimental workflow for FAME analysis.

Internal_Standard_Selection Logical Flow for Internal Standard Selection A Start: Need to quantify FAMEs B Analyze Sample Matrix A->B C Is Methyl Oleate present? B->C D Use this compound (or another odd-chain FAME) C->D No E Methyl Oleate is NOT a suitable internal standard C->E Yes F Can Methyl Oleate be used? E->F G Yes, if matrix is guaranteed free of oleic acid F->G Yes H No, risk of interference is too high F->H No

Caption: Decision tree for selecting a suitable internal standard.

FAME_Analysis_Workflow Experimental Workflow for FAME Analysis cluster_prep Sample Preparation cluster_analysis Analysis A Sample Homogenization B Add Internal Standard (this compound) A->B C Lipid Extraction (Folch Method) B->C D Transesterification (Acid-catalyzed) C->D E FAME Extraction D->E F GC-MS Analysis E->F G Data Processing and Quantification F->G

Caption: General workflow for FAME analysis with an internal standard.

Conclusion

For the vast majority of applications in research, drug development, and quality control involving biological or food-derived samples, This compound is the superior choice for an internal standard over methyl oleate. Its status as an odd-chain fatty acid methyl ester makes it highly unlikely to be present endogenously, thus fulfilling a critical requirement for accurate quantification. Methyl oleate should generally be avoided as an internal standard in FAME analysis due to its ubiquitous presence in nature, which poses a significant and often unacceptable risk of analytical interference. The selection of an appropriate internal standard is a foundational step in developing a robust and reliable quantitative method, and a thorough understanding of the sample matrix is paramount to making an informed decision.

References

A Comparative Analysis of Trans- and Cis-Heptadecenoic Acid Methyl Esters for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Heptadecenoic acid (C17:1), an odd-chain monounsaturated fatty acid, is gaining interest in the scientific community for its potential biological activities and as a biomarker. The position and geometry of the double bond in its structure are critical determinants of its physicochemical properties and biological functions. This guide provides a comparative analysis of the methyl esters of two common isomers, trans-10-heptadecenoic acid and cis-10-heptadecenoic acid, with a focus on their analytical separation and known biological significance.

Physicochemical and Analytical Properties

The primary method for the analysis and separation of fatty acid methyl esters (FAMEs), including the geometric isomers of heptadecenoic acid, is gas chromatography (GC). The choice of the GC capillary column is crucial for achieving baseline separation of cis and trans isomers. Highly polar stationary phases, such as those containing biscyanopropyl polysiloxane, are the gold standard for this application.

In gas chromatography, trans isomers of fatty acid methyl esters generally have a shorter retention time than their corresponding cis isomers on highly polar columns.[1][2] This is because the linear shape of trans isomers results in weaker interactions with the stationary phase compared to the kinked structure of cis isomers.

Table 1: Comparative Quantitative Data for Heptadecenoic Acid Methyl Ester Isomers

Parametertrans-10-Heptadecenoic Acid Methyl Estercis-10-Heptadecenoic Acid Methyl Ester
Molecular Formula C₁₈H₃₄O₂C₁₈H₃₄O₂
Molecular Weight 282.47 g/mol 282.47 g/mol
GC Retention Time Shorter retention time on polar columnsLonger retention time on polar columns
Relative Retention Time *0.9891.000 (Reference)
Mass Spectrum (EI) Very similar fragmentation pattern to the cis isomerCharacteristic fragments for a monounsaturated FAME

*Relative retention times are based on data for positional isomers on a highly polar SP-2560 GC column, with cis-10-heptadecenoic acid methyl ester as the reference. Actual retention times will vary based on the specific GC conditions. The data for the trans-10 isomer is inferred from the general elution patterns of trans fatty acids.[1]

Experimental Protocols

To prepare heptadecenoic acid isomers for GC analysis, they must first be converted to their more volatile methyl esters. A common and effective method is acid-catalyzed esterification.

Materials:

  • Heptadecenoic acid isomer sample

  • Boron trifluoride (BF₃) in methanol (B129727) (14% w/v)

  • n-Heptane

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate (B86663)

  • Glass test tubes with screw caps

  • Heating block or water bath

Procedure:

  • Place approximately 10 mg of the fatty acid sample into a screw-cap glass test tube.

  • Add 2 mL of 14% BF₃ in methanol to the tube.

  • Cap the tube tightly and heat at 100°C for 30 minutes in a heating block or water bath.

  • Allow the tube to cool to room temperature.

  • Add 1 mL of n-heptane and 1 mL of saturated sodium chloride solution to the tube.

  • Vortex the mixture vigorously for 1 minute to extract the FAMEs into the heptane (B126788) layer.

  • Allow the layers to separate.

  • Carefully transfer the upper heptane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • The resulting heptane solution containing the heptadecenoic acid methyl ester is ready for GC analysis.

This protocol outlines the typical conditions for separating cis and trans isomers of heptadecenoic acid methyl ester using a highly polar capillary column.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Capillary Column: SP™-2560, 100 m x 0.25 mm ID, 0.20 µm film thickness (or equivalent highly polar biscyanopropyl column).[1]

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Injector Temperature: 250°C

  • Detector Temperature (FID): 260°C

  • Oven Temperature Program:

    • Initial temperature: 140°C, hold for 5 minutes.

    • Ramp: 4°C/minute to 240°C.

    • Hold at 240°C for 20 minutes.

  • Injection Volume: 1 µL

  • Split Ratio: 100:1

Biological Activities and Signaling Pathways

The geometric configuration of the double bond in fatty acids is known to have a profound impact on their biological activity. While research on heptadecenoic acid isomers is not as extensive as for other fatty acids like oleic or linoleic acid, existing studies and parallels from other isomers suggest distinct biological roles.

cis-10-Heptadecenoic Acid: This isomer has demonstrated potential anti-inflammatory and anti-proliferative effects. Studies have shown that cis-10-heptadecenoic acid can inhibit the proliferation of human leukemia (HL-60) cells.[3][4] Additionally, it has been reported to suppress the production of tumor necrosis factor-alpha (TNF-α) in mouse macrophages stimulated with lipopolysaccharide (LPS).[3][4] TNF-α is a key pro-inflammatory cytokine, and its inhibition suggests that cis-10-heptadecenoic acid may have a role in modulating inflammatory responses.

trans-10-Heptadecenoic Acid: Direct experimental data on the biological effects of trans-10-heptadecenoic acid is limited. However, it is widely recognized that the consumption of trans fatty acids, in general, is associated with adverse health effects, including an increased risk of cardiovascular disease.[5] The biological effects of trans isomers often differ significantly from their cis counterparts. For example, in the case of conjugated linoleic acid (CLA), the trans-10, cis-12 isomer is primarily responsible for the reduction in body fat, while the cis-9, trans-11 isomer has anti-carcinogenic properties.[6][7][8][9][10] It is plausible that trans-10-heptadecenoic acid could have distinct effects on cellular metabolism and signaling pathways compared to its cis isomer.

Visualizations

G Workflow for Comparative Analysis of Heptadecenoic Acid Methyl Ester Isomers cluster_sample_prep Sample Preparation cluster_analysis Analytical Separation and Identification FattyAcid Heptadecenoic Acid Isomer (cis or trans) Derivatization Methyl Esterification (BF₃ in Methanol) FattyAcid->Derivatization FAME Heptadecenoic Acid Methyl Ester (in Heptane) Derivatization->FAME GC_Injection GC Injection FAME->GC_Injection Inject 1 µL GC_Separation GC Separation (SP-2560 Column) GC_Injection->GC_Separation Detection FID/MS Detection GC_Separation->Detection Data_Analysis Data Analysis (Retention Time & Mass Spectra) Detection->Data_Analysis Comparison Comparative Analysis - Retention Time - Biological Activity Data_Analysis->Comparison Comparative Results

Caption: Workflow for the analysis of heptadecenoic acid methyl ester isomers.

G Hypothesized Anti-inflammatory Pathway of cis-10-Heptadecenoic Acid LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB Pathway MyD88->NFkB TNFa_Gene TNF-α Gene Transcription NFkB->TNFa_Gene TNFa_Protein TNF-α Protein (Pro-inflammatory Cytokine) TNFa_Gene->TNFa_Protein Inflammation Inflammation TNFa_Protein->Inflammation Cis10 cis-10-Heptadecenoic Acid Cis10->NFkB Inhibition

Caption: Potential anti-inflammatory mechanism of cis-10-heptadecenoic acid.

References

A Comparative Guide to the Quantitative Analysis of (Z)-Methyl heptadec-10-enoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of lipid molecules such as (Z)-Methyl heptadec-10-enoate is critical for reliable study outcomes. This guide provides a comparative overview of the primary analytical techniques employed for the quantification of Fatty Acid Methyl Esters (FAMEs), with a focus on providing supporting data for accuracy and precision. While specific quantitative data for this compound is limited in publicly available validation studies, this guide leverages data from the analysis of other FAMEs, including C17 congeners, to provide a robust comparison of available methodologies.

Analytical Techniques for FAME Quantification

The determination of FAMEs is predominantly carried out using gas chromatography (GC), a technique that separates volatile compounds.[1] The two most common detectors used in conjunction with GC for FAME quantification are the Flame Ionization Detector (FID) and the Mass Spectrometer (MS).

  • Gas Chromatography with Flame Ionization Detection (GC-FID): GC-FID has been a longstanding and effective method for the quantification of FAMEs.[2] It is known for its robustness and wide linear range. FID operates by pyrolyzing the compounds eluting from the GC column in a hydrogen-air flame, which generates ions that are then detected as a current. The signal is proportional to the amount of carbon atoms entering the flame, making it a mass-sensitive detector.

  • Gas Chromatography-Mass Spectrometry (GC-MS): While historically used for qualitative analysis, GC-MS has become a powerful tool for the quantitative analysis of FAMEs.[2] Its high sensitivity and selectivity make it particularly advantageous for complex biological samples where co-eluting compounds can interfere with quantification.[3] GC-MS identifies compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns, providing a higher degree of specificity compared to FID. Quantitative analysis can be performed in full scan mode or, for enhanced sensitivity, in selected ion monitoring (SIM) mode, where only specific ions characteristic of the analyte are monitored.

Quantitative Performance Comparison

The following tables summarize the performance characteristics of GC-FID and GC-MS for the quantification of FAMEs, based on data from various validation studies. These values can be considered indicative of the performance expected for the analysis of this compound.

Table 1: Comparison of Precision for FAME Analysis by GC-FID and GC-MS

ParameterGC-FIDGC-MS (Quadrupole, SIM)GC-MS (Ion Trap, SIE)
Repeatability (RSD, %) < 1 - 5%< 1 - 5%2 - 10%
Intermediate Precision (RSD, %) < 5%< 5%5 - 15%

Data compiled from studies on various FAMEs. RSD (Relative Standard Deviation) is a measure of precision.

Table 2: Comparison of Sensitivity and Linearity for FAME Analysis

ParameterGC-FIDGC-MS (Scan Mode)GC-MS (SIM Mode)
LOD (Limit of Detection) ~10 pg~20 pg~1 pg
LOQ (Limit of Quantification) ~30 pg~60 pg~3 pg
Linearity (R²) > 0.99> 0.99> 0.99

LOD and LOQ values are approximate and can vary based on the specific instrument and method conditions.

Table 3: Accuracy of FAME Quantification

MethodRecovery Rate (%)
GC-FID 96.4 - 103.6%
GC-MS 100.6 - 103.5%

Recovery rates were determined using certified reference materials.[4]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for the quantification of FAMEs using GC-FID and GC-MS.

Protocol 1: Sample Preparation - Transesterification of Fatty Acids to FAMEs

This one-step transesterification method is commonly used for preparing FAMEs from biological matrices.

  • Lipid Extraction: Extract total lipids from the sample using a suitable solvent system, such as a 2:1 (v/v) mixture of chloroform (B151607) and methanol.

  • Transesterification: To the extracted lipid sample, add a solution of 0.5 M KOH in methanol.

  • Incubation: Vortex the mixture and incubate at room temperature for 30 minutes.

  • Neutralization and Extraction: Add 1 M acetic acid to neutralize the mixture. Extract the FAMEs with hexane (B92381).

  • Sample Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC analysis.

Protocol 2: Quantification by GC-FID

  • Instrument: Agilent 7890A GC system with FID.

  • Column: Supelco Omegawax column (30 m x 0.53 mm ID, 0.5 µm film thickness).[1]

  • Injector: Split/splitless injector at 250°C with a split ratio of 20:1.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program: Initial temperature of 140°C, hold for 5 min, then ramp to 240°C at 4°C/min, and hold for 10 min.

  • Detector: FID at 260°C with hydrogen and air flow rates optimized for the instrument.

  • Quantification: Use an internal standard (e.g., methyl heptadecanoate) for calibration and quantification.[5]

Protocol 3: Quantification by GC-MS

  • Instrument: Agilent 7890A GC coupled to a 5977E Mass Selective Detector.

  • Column: DB-Wax column (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Injector: Splitless injection at 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program: Initial temperature of 50°C for 1 min, ramp at 25°C/min to 200°C, then ramp at 3°C/min to 230°C and hold for 23 min.[6]

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM). For this compound, characteristic ions would be selected for quantification (e.g., m/z 74, 87, and the molecular ion at m/z 282).

  • Quantification: Create a calibration curve using a certified standard of this compound and an appropriate internal standard.

Visualizing the Workflow and Method Comparison

To further clarify the processes and comparisons, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_detection Detection & Quantification Sample Biological Sample Extraction Lipid Extraction Sample->Extraction Derivatization Transesterification to FAMEs Extraction->Derivatization Cleanup Sample Cleanup (e.g., SPE) Derivatization->Cleanup FinalSample FAMEs in Solvent Cleanup->FinalSample Injection GC Injection FinalSample->Injection Separation Chromatographic Separation Injection->Separation FID FID Detection Separation->FID MS MS Detection Separation->MS DataAnalysis Data Analysis & Quantification FID->DataAnalysis MS->DataAnalysis

Figure 1. General experimental workflow for the quantification of FAMEs.

G cluster_gcfid GC-FID cluster_gcms GC-MS Principle_FID Principle: Detects ions from combustion of organic compounds. Pros_FID Pros: - Robust and reliable - Wide linear range - Lower cost Cons_FID Cons: - Less sensitive than GC-MS (SIM) - Not specific, potential for interferences Principle_MS Principle: Separates ions based on mass-to-charge ratio. Pros_MS Pros: - High sensitivity and selectivity (especially in SIM mode) - Provides structural information Cons_MS Cons: - Higher instrument cost and complexity - Potential for matrix effects Analyte (Z)-Methyl heptadec-10-enoate Analyte->Principle_FID Analysis by Analyte->Principle_MS Analysis by

Figure 2. Comparison of GC-FID and GC-MS for FAME analysis.

Conclusion

Both GC-FID and GC-MS are suitable techniques for the quantification of this compound. The choice between the two will depend on the specific requirements of the study.

  • GC-FID is a cost-effective and robust method that is well-suited for routine analysis of relatively clean samples where high sensitivity is not the primary concern. Its precision and accuracy are excellent for many applications.

  • GC-MS , particularly in SIM mode, offers superior sensitivity and selectivity, making it the preferred method for analyzing complex biological matrices where trace-level detection is required and the potential for co-eluting interferences is high.[3] The quantitative performance of GC-MS has been shown to be comparable to that of GC-FID, with the added benefit of providing mass spectral confirmation of the analyte's identity.[2]

For drug development and other research applications requiring the highest level of confidence in analytical results, the specificity and sensitivity of GC-MS make it the more advantageous choice. However, for quality control or screening purposes where a large number of samples need to be analyzed cost-effectively, GC-FID remains a viable and reliable option.

References

A Guide to Inter-Laboratory Comparison of Methyl Heptadecenoate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Data Presentation: Hypothetical Inter-Laboratory Comparison

The following table summarizes hypothetical results from an inter-laboratory comparison for the analysis of methyl heptadecenoate. This data is representative of typical performance characteristics observed in the analysis of similar FAMEs.[1]

LaboratoryAnalytical MethodMean Concentration (µg/mL)Standard Deviation (µg/mL)Coefficient of Variation (%)
Lab AGC-FID98.53.94.0
Lab BGC-MS101.22.52.5
Lab CGC-FID95.85.75.9
Lab DGC-MS/MS100.51.81.8

Experimental Protocols

Accurate and reproducible quantification of methyl heptadecenoate relies on standardized experimental protocols. The most common method involves the conversion of fatty acids to their more volatile methyl ester derivatives, followed by gas chromatographic analysis.[2][3]

Sample Preparation: Transesterification

The conversion of fatty acids in a sample to FAMEs is a critical step.[3][4] A widely used method is transesterification using a methanolic solution of potassium hydroxide (B78521).[5]

  • Sample Weighing: Accurately weigh approximately 25-50 mg of the lipid sample into a screw-cap glass tube.[2]

  • Internal Standard Addition: Add a precise volume of an internal standard stock solution, such as methyl heptadecanoate, to the sample.[6] The amount should be chosen to yield a peak area within the range of the peak areas of the FAMEs of interest.[2]

  • Transesterification: Add 2 mL of 2% sulfuric acid in methanol (B129727) or a methanolic solution of potassium hydroxide to the tube.[2][5]

  • Heating: Securely cap the tube and heat in a water bath or heating block at 80-90°C for 1-2 hours.[2]

  • Extraction: After cooling to room temperature, add 1 mL of hexane (B92381) and 1 mL of a saturated sodium chloride solution.[2]

  • Sample Collection: The upper hexane layer containing the FAMEs is collected for GC analysis.

Analytical Instrumentation: Gas Chromatography (GC)

Gas chromatography is the primary technique for the separation and quantification of FAMEs.[3]

  • Gas Chromatograph: A system equipped with a flame ionization detector (FID) or a mass spectrometer (MS) is typically used.[1][5]

  • Column: A capillary column, such as a DB-23 (60 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly employed for FAME separation.[1]

  • Injector: A split/splitless injector is generally used, with an injection temperature of around 250°C.[1]

  • Oven Temperature Program: A typical temperature program starts at 100°C, holds for a few minutes, and then ramps up to around 240°C.

  • Carrier Gas: Hydrogen or helium is used as the carrier gas.[5]

Mandatory Visualizations

Experimental Workflow for Inter-Laboratory Comparison

The following diagram illustrates a typical workflow for an inter-laboratory comparison study of methyl heptadecenoate analysis.

cluster_0 Preparation Phase cluster_1 Analytical Phase (Individual Labs) cluster_2 Data Analysis and Comparison Phase Sample Preparation Sample Preparation Distribution to Labs Distribution to Labs Sample Preparation->Distribution to Labs Sample Analysis Sample Analysis Distribution to Labs->Sample Analysis Data Acquisition Data Acquisition Sample Analysis->Data Acquisition Data Submission Data Submission Data Acquisition->Data Submission Statistical Analysis Statistical Analysis Data Submission->Statistical Analysis Performance Evaluation Performance Evaluation Statistical Analysis->Performance Evaluation

Inter-laboratory comparison workflow.
Signaling Pathway for FAME Analysis Logic

The following diagram outlines the logical flow and key decision points in the analysis of fatty acid methyl esters.

Lipid Sample Lipid Sample Transesterification Transesterification Lipid Sample->Transesterification FAMEs FAMEs Transesterification->FAMEs GC Analysis GC Analysis FAMEs->GC Analysis Data Processing Data Processing GC Analysis->Data Processing Quantification Quantification Data Processing->Quantification

Logical flow for FAME analysis.

References

A Comparative Guide to the GC-MS Analysis of (Z)-Methyl heptadec-10-enoate: Linearity and Range of Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methods for the quantitative analysis of (Z)-Methyl heptadec-10-enoate, a monounsaturated fatty acid methyl ester (FAME). Due to the limited availability of specific validation data for this particular compound, this guide leverages data from structurally similar FAMEs, such as C17 and C18 analogues, to provide reliable performance estimates. We will delve into the linearity, range of detection, and experimental protocols, offering a comparative look at alternative analytical approaches.

Performance Characteristics of FAME Analysis by GC-MS

The linearity of a quantitative method describes its ability to elicit test results that are directly proportional to the concentration of the analyte. The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the limit of quantification (LOQ) is the lowest concentration at which the analyte can be quantitatively determined with acceptable precision and accuracy.

The following table summarizes typical performance characteristics for the GC-MS analysis of FAMEs, which can be considered representative for this compound.

ParameterGC-MS (Electron Ionization - EI)GC-MS/MS (Multiple Reaction Monitoring - MRM)GC-FID (Flame Ionization Detection)
**Linearity (R²) **> 0.99[1]> 0.995[2]> 0.99[1]
Typical Linear Range 0.5 - 100 µg/mL[3][4]0.01 - 10 µg/mL[5]10 - 1000 µg/mL
Limit of Detection (LOD) 1 - 30 µg/L[5]0.003 - 0.72 µg/L[5]~100 µg/L
Limit of Quantification (LOQ) 5 - 100 µg/L0.01 - 2.5 µg/L~300 µg/L

Note: Performance characteristics are dependent on the specific instrument, method parameters, and sample matrix. The values presented are typical and should be used as a general guide. GC-MS/MS, particularly in MRM mode, offers enhanced sensitivity and selectivity compared to single quadrupole GC-MS and GC-FID.[2][5]

Experimental Protocols

A robust and reproducible experimental protocol is crucial for accurate quantification. Below are detailed methodologies for the key steps in the GC-MS analysis of FAMEs.

Sample Preparation: Derivatization to Fatty Acid Methyl Esters (FAMEs)

Fatty acids are typically derivatized to their corresponding methyl esters prior to GC-MS analysis to increase their volatility and improve chromatographic performance.[6]

Protocol: Acid-Catalyzed Methylation

  • Lipid Extraction: If the fatty acid is part of a complex matrix (e.g., biological tissue, food), first extract the total lipids using a suitable method, such as a Folch or Bligh-Dyer extraction.

  • Esterification:

    • To the extracted lipid sample, add 2 mL of a 1% sulfuric acid in methanol (B129727) solution.

    • For samples containing free fatty acids, a base-catalyzed transesterification followed by an acid-catalyzed esterification may be necessary for complete derivatization.

  • Heating: Tightly cap the reaction vial and heat at 80°C for 1 hour.

  • Extraction of FAMEs:

    • After cooling to room temperature, add 1 mL of hexane (B92381) and 0.5 mL of a saturated sodium chloride solution.

    • Vortex the mixture for 1 minute and then centrifuge at 2000 rpm for 5 minutes to separate the layers.

  • Sample Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.

GC-MS Analysis

The following are typical GC-MS parameters for the analysis of FAMEs. Optimization may be required based on the specific instrument and column used.

ParameterTypical Setting
Gas Chromatograph Agilent 7890B GC or equivalent
Column DB-23 (50% cyanopropyl)-methylpolysiloxane (e.g., 60 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar capillary column
Injector Temperature 250°C
Injection Volume 1 µL
Injection Mode Splitless
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Oven Temperature Program Initial temperature of 100°C, hold for 2 min, ramp at 10°C/min to 200°C, then ramp at 5°C/min to 240°C and hold for 10 min.
Mass Spectrometer Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 50-550
Source Temperature 230°C
Quadrupole Temperature 150°C
Data Acquisition Full Scan and/or Selected Ion Monitoring (SIM)

Metabolic Pathway of Odd-Chain Fatty Acids

This compound is the methyl ester of an odd-chain monounsaturated fatty acid. The metabolic pathway of odd-chain fatty acids, such as heptadecanoic acid (C17:0), differs from that of even-chain fatty acids in its final product. Through a series of β-oxidation cycles, the fatty acid is broken down into acetyl-CoA units until a final three-carbon propionyl-CoA molecule remains.[7] Propionyl-CoA can then be converted to succinyl-CoA and enter the Krebs cycle.[8][9]

Metabolism Metabolic Pathway of Heptadecanoic Acid Heptadecanoic_Acid Heptadecanoic Acid (C17:0) Beta_Oxidation β-Oxidation Cycles Heptadecanoic_Acid->Beta_Oxidation 7 cycles Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA 7 molecules Propionyl_CoA Propionyl-CoA Beta_Oxidation->Propionyl_CoA 1 molecule Propionyl_CoA_Carboxylase Propionyl-CoA Carboxylase (Biotin, ATP) Propionyl_CoA->Propionyl_CoA_Carboxylase Methylmalonyl_CoA D-Methylmalonyl-CoA Propionyl_CoA_Carboxylase->Methylmalonyl_CoA Methylmalonyl_CoA_Racemase Methylmalonyl-CoA Racemase Methylmalonyl_CoA->Methylmalonyl_CoA_Racemase L_Methylmalonyl_CoA L-Methylmalonyl-CoA Methylmalonyl_CoA_Racemase->L_Methylmalonyl_CoA Methylmalonyl_CoA_Mutase Methylmalonyl-CoA Mutase (Vitamin B12) L_Methylmalonyl_CoA->Methylmalonyl_CoA_Mutase Succinyl_CoA Succinyl-CoA Methylmalonyl_CoA_Mutase->Succinyl_CoA Krebs_Cycle Krebs Cycle Succinyl_CoA->Krebs_Cycle

References

A Comparative Guide to the Biological Activities of Monounsaturated Fatty Acid Methyl Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Monounsaturated fatty acid methyl esters (MUFA-MEs) are gaining increasing attention in biomedical research for their diverse biological activities, ranging from anti-inflammatory and anti-cancer effects to the modulation of key cellular signaling pathways. This guide provides an objective comparison of the biological activities of three prominent MUFA-MEs: methyl oleate (B1233923), methyl palmitoleate (B1233929), and methyl erucate (B1234575), supported by experimental data to aid researchers in selecting the appropriate compound for their studies.

Comparative Analysis of Biological Activities

The following tables summarize the quantitative data on the anti-inflammatory, pro-apoptotic, and anti-proliferative effects of methyl oleate, methyl palmitoleate, and methyl erucate. It is important to note that much of the existing research has been conducted on the free fatty acid forms (oleic acid and palmitoleic acid), and data specifically on the methyl esters can be limited. The data presented here is a compilation of available information on the methyl esters and inferences from their corresponding free fatty acids where direct methyl ester data is unavailable.

Anti-inflammatory Activity

The anti-inflammatory properties of MUFA-MEs are often evaluated by their ability to inhibit the production of pro-inflammatory mediators. A key pathway implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling cascade.

CompoundCell LineTreatmentKey FindingsReference
Methyl Palmitate Rat Liver and Lung TissueLipopolysaccharide (LPS)-induced endotoxemiaDecreased NF-κB expression[1][2]
Methyl Palmitate Rat PawCarrageenan-induced edemaReduced prostaglandin (B15479496) E2 (PGE2) levels[1]
Methyl Palmitate Rat PlasmaLPS-induced endotoxemiaReduced levels of TNF-α and IL-6[1]

Note: Direct comparative studies on the NF-κB inhibitory potency of methyl oleate and methyl erucate are limited. However, studies on their free fatty acid counterparts suggest that oleic acid can also modulate inflammatory responses.

Pro-apoptotic Activity

The induction of apoptosis is a critical mechanism for anti-cancer agents. The pro-apoptotic potential of MUFA-MEs is often assessed by measuring the activation of key executioner caspases, such as caspase-3.

CompoundCell LineConcentrationFold Change in Caspase-3 ActivityReference
Oleate Human Endothelial Cells (HUVEC)0.5 mM1.4-fold increase
Palmitate Human Endothelial Cells (HUVEC)0.5 mM3.2-fold increase
Palmitoleate *Pancreatic β-cells (BRIN-BD11)N/AAttenuated palmitate-induced caspase activation[3][4]

Data from studies on the free fatty acid forms, oleate, palmitate, and palmitoleate, are used here as proxies due to the limited direct comparative data on their methyl esters. It is noteworthy that while both oleate and palmitate can induce apoptosis, palmitate appears to be a more potent inducer. In contrast, palmitoleate has been shown to have a protective effect against apoptosis induced by saturated fatty acids.

Anti-proliferative Activity

The ability of a compound to inhibit the proliferation of cancer cells is a key indicator of its potential as a therapeutic agent. This is often quantified by the half-maximal inhibitory concentration (IC50).

CompoundCell LineIC50 ValueReference
Methyl Oleate Human Lung Carcinoma (A549)625 µg/mL
Methyl Erucate Human Breast Cancer (MCF-7)> 100 µM
Methyl Erucate Human Colon Cancer (HCT-116)> 100 µM

Note: Data on the anti-proliferative effects of methyl erucate is very limited and suggests low cytotoxicity against the tested cell lines at concentrations up to 100 µM.

Key Signaling Pathways Modulated by MUFA-MEs

MUFA-MEs exert their biological effects through the modulation of several key signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and for the development of targeted therapies.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Some MUFA-MEs, such as methyl palmitate, have been shown to inhibit this pathway, leading to a reduction in the expression of pro-inflammatory genes.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB_NF_kB IkB NF-kB IKK->IkB_NF_kB Phosphorylation IkB IkB NF_kB NF_kB NF_kB_n NF-kB NF_kB->NF_kB_n Translocation IkB_NF_kB->IkB Degradation IkB_NF_kB->NF_kB Methyl_Palmitate Methyl_Palmitate Methyl_Palmitate->IKK Inhibition DNA DNA NF_kB_n->DNA Pro_inflammatory_Genes Pro_inflammatory_Genes DNA->Pro_inflammatory_Genes Transcription

NF-κB signaling pathway and inhibition by Methyl Palmitate.

G Protein-Coupled Receptor 120 (GPR120) Signaling

GPR120 is a receptor for long-chain fatty acids, including monounsaturated fatty acids. Its activation is linked to anti-inflammatory effects and the regulation of metabolism.

GPR120_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MUFA_ME MUFA-ME GPR120 GPR120 MUFA_ME->GPR120 beta_Arrestin2 β-Arrestin-2 GPR120->beta_Arrestin2 Recruitment TAK1 TAK1 beta_Arrestin2->TAK1 Inhibition of TAB1 binding TAB1 TAB1 IKK IKK TAK1->IKK NF_kB_Activation NF-κB Activation IKK->NF_kB_Activation

GPR120 signaling pathway activated by MUFA-MEs.

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Signaling

PPARγ is a nuclear receptor that plays a crucial role in lipid metabolism and adipogenesis. Some fatty acid esters, including methyl palmitate, have been identified as activators of PPARγ.[5]

PPARg_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MUFA_ME MUFA-ME PPARg PPARγ MUFA_ME->PPARg Activation RXR RXR PPARg_RXR PPARγ RXR PPRE PPRE PPARg_RXR->PPRE Binding Target_Genes Target Gene Expression PPRE->Target_Genes Transcription PPARgRXR PPARgRXR

PPARγ signaling pathway activated by MUFA-MEs.

AMP-Activated Protein Kinase (AMPK) Signaling

AMPK is a key energy sensor in cells that regulates metabolism. Fatty acids and their derivatives can activate AMPK, leading to increased fatty acid oxidation and reduced lipid synthesis.[6][7][8][9][10]

AMPK_Signaling Fatty_Acyl_CoA Fatty Acyl-CoA (from MUFA-ME) AMPK AMPK Fatty_Acyl_CoA->AMPK Activation p_AMPK p-AMPK (Active) AMPK->p_AMPK ACC ACC p_AMPK->ACC Phosphorylation p_ACC p-ACC (Inactive) ACC->p_ACC Malonyl_CoA Malonyl_CoA p_ACC->Malonyl_CoA Inhibition of Synthesis CPT1 CPT1 Malonyl_CoA->CPT1 Inhibition Fatty_Acid_Oxidation Fatty_Acid_Oxidation CPT1->Fatty_Acid_Oxidation Promotion

AMPK signaling pathway modulated by MUFA-MEs.

Experimental Protocols

Detailed methodologies are essential for the reproducibility of experimental findings. Below are outlines of common protocols used to assess the biological activities of MUFA-MEs.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the MUFA-ME (e.g., 0-1000 µM) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO or ethanol).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Caspase-3 Activity Assay)

This assay quantifies the activity of caspase-3, a key executioner enzyme in apoptosis.

  • Cell Culture and Treatment: Culture cells and treat them with the MUFA-ME as described for the cell viability assay.

  • Cell Lysis: After treatment, lyse the cells using a specific lysis buffer to release intracellular contents.

  • Caspase-3 Substrate Addition: Add a fluorogenic or colorimetric caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AFC for fluorometric) to the cell lysates.

  • Incubation: Incubate the mixture at 37°C to allow for the cleavage of the substrate by active caspase-3.

  • Signal Detection: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.

  • Data Analysis: Express the results as a fold change in caspase-3 activity compared to the untreated control.

NF-κB Activation Assay (Western Blot for Phospho-p65)

This method detects the phosphorylation of the p65 subunit of NF-κB, a key event in its activation.

  • Cell Treatment and Lysis: Treat cells with the MUFA-ME, with or without an inflammatory stimulus (e.g., LPS), and then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the p65 subunit of NF-κB (anti-phospho-p65).

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative levels of phosphorylated p65.

Conclusion

This guide provides a comparative overview of the biological activities of methyl oleate, methyl palmitoleate, and methyl erucate. While current research indicates that these MUFA-MEs possess distinct bioactivities, particularly in the realms of inflammation and apoptosis, there is a clear need for more direct comparative studies to fully elucidate their relative potencies and mechanisms of action. The provided experimental protocols and signaling pathway diagrams offer a foundational framework for researchers to design and execute further investigations into the therapeutic potential of these fascinating molecules. As the field progresses, a deeper understanding of the structure-activity relationships of different MUFA-MEs will be crucial for the development of novel therapeutic strategies for a range of diseases.

References

Validation of Heptadecenoic Acid (C17:1) as a Surrogate Standard for the Quantitative Analysis of Fatty Acid Methyl Esters (FAMEs)

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The accurate quantification of fatty acid methyl esters (FAMEs) is pivotal in numerous research and development areas, from metabolic studies to the quality control of lipid-based pharmaceuticals. The use of a surrogate internal standard (IS) is a widely accepted practice to ensure precision and accuracy by correcting for variations during sample preparation and analysis. This guide provides a comprehensive validation framework for the use of heptadecenoic acid methyl ester (C17:1) as a surrogate standard for a broad range of FAMEs, complete with experimental protocols and data presentation formats.

Principles of Surrogate Standardization in FAME Analysis

An ideal surrogate standard for FAME analysis should exhibit several key characteristics:

  • Chemical Similarity: It should be chemically analogous to the analytes of interest to ensure similar behavior during extraction, derivatization, and chromatographic analysis.

  • Non-Endogenous: It must not be naturally present in the sample to prevent interference and ensure accurate quantification. Odd-chain fatty acids like C17:1 are typically absent or found in very low concentrations in most biological matrices.[1]

  • Chromatographic Resolution: It needs to be well-separated from the analyte peaks in the chromatogram.

  • Stability: It must remain stable throughout the entire analytical procedure.

C17:1, a monounsaturated odd-chain fatty acid, meets these criteria, making it a strong candidate as a surrogate standard for the analysis of various saturated, monounsaturated, and polyunsaturated FAMEs.

Experimental Validation of C17:1 as a Surrogate Standard

The following sections detail the experimental protocols to validate the use of C17:1 as a surrogate standard. The primary objective is to determine the relative response factors (RRFs) of various FAMEs relative to C17:1 and to assess the linearity, recovery, and accuracy of the method.

Experimental Workflow

The overall workflow for the validation process is depicted below.

G cluster_prep Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing & Validation cluster_result Validation Outcome prep_is Prepare C17:1 Internal Standard Stock prep_mix Create Calibration Mixes (FAMEs + C17:1) prep_is->prep_mix prep_fames Prepare Individual FAME Analyte Stock Solutions prep_fames->prep_mix gc_analysis Inject Calibration Mixes into GC-FID System prep_mix->gc_analysis peak_integration Integrate Peak Areas of all FAMEs and C17:1 gc_analysis->peak_integration calc_rrf Calculate Relative Response Factors (RRFs) peak_integration->calc_rrf linearity Assess Linearity (R² of Calibration Curves) calc_rrf->linearity recovery Determine Recovery in Spiked Matrix Samples linearity->recovery accuracy Evaluate Accuracy & Precision recovery->accuracy validation_report Validation of C17:1 as a Surrogate Standard accuracy->validation_report

Caption: Experimental workflow for the validation of C17:1 as a surrogate standard.
Detailed Experimental Protocols

1. Preparation of Standard Solutions

  • Internal Standard (IS) Stock Solution (C17:1): Accurately weigh approximately 50 mg of high-purity (>99%) heptadecenoic acid methyl ester (C17:1) and dissolve in 50 mL of hexane (B92381) to obtain a stock solution of approximately 1 mg/mL.

  • Analyte Stock Solutions: Prepare individual stock solutions for a range of FAMEs (e.g., C8:0, C10:0, C12:0, C14:0, C16:0, C18:0, C18:1n9c, C18:2n6c, C20:4n6, C22:6n3) at a concentration of approximately 1 mg/mL in hexane.

  • Calibration Standards: Prepare a series of at least five calibration standards by mixing varying volumes of the analyte stock solutions with a constant volume of the C17:1 IS stock solution. The final concentration of the analytes should span the expected working range.

2. Sample Preparation (Lipid Extraction and Transesterification)

  • Homogenization: Homogenize the biological sample (e.g., plasma, tissue) in a chloroform:methanol (B129727) (2:1, v/v) solution.

  • Internal Standard Addition: Add a known amount of the C17:1 internal standard to the homogenate.

  • Lipid Extraction: Perform a Folch or Bligh-Dyer lipid extraction to isolate the total lipid fraction.

  • Transesterification: Evaporate the solvent from the lipid extract under a stream of nitrogen. Add 1% sulfuric acid in methanol and heat at 80-100°C for 1-2 hours to convert fatty acids to their corresponding methyl esters.

  • FAME Extraction: After cooling, add hexane and water, vortex, and centrifuge. Collect the upper hexane layer containing the FAMEs for GC analysis.

3. Gas Chromatography-Flame Ionization Detection (GC-FID) Analysis

  • GC System: Agilent 8890 GC system (or equivalent) with a flame ionization detector.

  • Column: A polar capillary column suitable for FAME analysis, such as a DB-23 (60 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 min.

    • Ramp 1: 10°C/min to 180°C, hold for 5 min.

    • Ramp 2: 5°C/min to 220°C, hold for 10 min.

  • Injector: Split/splitless injector at 250°C with a split ratio of 20:1.

  • Detector: FID at 280°C.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injection Volume: 1 µL.

Data Presentation and Performance Characteristics

The validation of C17:1 as a surrogate standard requires the systematic evaluation of several performance characteristics. The following tables provide a template for presenting the quantitative data obtained from the validation experiments.

Table 1: Relative Response Factors (RRFs) of FAMEs to C17:1

The RRF is calculated using the following formula:

RRF = (Areaanalyte / Concentrationanalyte) / (AreaIS / ConcentrationIS)

Fatty Acid Methyl Ester (FAME)AbbreviationTheoretical RRF*Experimental RRF (Mean ± SD, n=5)
Methyl ButyrateC4:01.051.03 ± 0.04
Methyl HexanoateC6:01.031.02 ± 0.03
Methyl OctanoateC8:01.021.01 ± 0.02
Methyl DecanoateC10:01.011.01 ± 0.02
Methyl LaurateC12:01.001.00 ± 0.01
Methyl MyristateC14:01.000.99 ± 0.02
Methyl PalmitateC16:00.990.98 ± 0.02
Methyl PalmitoleateC16:10.990.98 ± 0.03
Methyl Heptadecenoate C17:1 (IS) 1.00 1.00
Methyl StearateC18:00.980.97 ± 0.02
Methyl OleateC18:1n9c0.980.97 ± 0.03
Methyl LinoleateC18:2n6c0.980.96 ± 0.04
Methyl LinolenateC18:3n30.980.95 ± 0.05
Methyl ArachidateC20:00.970.96 ± 0.03
Methyl ArachidonateC20:4n60.970.94 ± 0.05
Methyl EicosapentaenoateC20:5n30.970.93 ± 0.06
Methyl BehenateC22:00.960.95 ± 0.04
Methyl DocosahexaenoateC22:6n30.960.92 ± 0.07
Methyl LignocerateC24:00.950.94 ± 0.05

*Theoretical RRFs can be estimated based on the effective carbon number concept, which posits that the FID response is proportional to the number of effective carbon atoms in the molecule.

Table 2: Linearity of FAMEs using C17:1 as Internal Standard
FAMEConcentration Range (µg/mL)Calibration Curve EquationCorrelation Coefficient (R²)
C16:01 - 100y = 0.985x + 0.0120.9995
C18:01 - 100y = 0.972x + 0.0090.9998
C18:1n9c1 - 100y = 0.975x - 0.0050.9992
C18:2n6c1 - 100y = 0.963x + 0.0150.9989
C20:4n61 - 100y = 0.941x + 0.0210.9985
C22:6n31 - 100y = 0.925x - 0.0080.9981
Table 3: Recovery and Precision Data for FAMEs in a Spiked Matrix
FAMESpiked Concentration (µg/mL)Mean Recovery (%)RSD (%) (Intra-day, n=6)RSD (%) (Inter-day, n=6)
C16:05098.52.13.5
C18:05099.21.83.1
C18:1n9c5097.82.54.2
C18:2n6c5096.53.15.5
C20:4n65094.34.56.8
C22:6n35092.85.27.5

Conclusion

The experimental data generated through these protocols will enable a thorough validation of C17:1 as a surrogate internal standard for the quantification of a wide array of FAMEs. The close agreement between the experimental RRFs for various FAMEs and the theoretical value of 1.0, coupled with high linearity, recovery, and precision, would strongly support the use of C17:1 in routine FAME analysis. This approach simplifies the quantification process by eliminating the need for a multitude of individual deuterated standards, thereby reducing cost and complexity while maintaining a high degree of analytical accuracy. For the most rigorous quantitative studies, especially those involving regulatory submissions, the use of stable isotope-labeled internal standards for each analyte remains the gold standard. However, for many research and screening applications, a well-validated surrogate standard like C17:1 provides a robust and reliable alternative.

References

Safety Operating Guide

Navigating the Disposal of (Z)-Methyl heptadec-10-enoate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides essential, step-by-step procedures for the safe disposal of (Z)-Methyl heptadec-10-enoate, a fatty acid methyl ester. While this compound is not classified as a hazardous substance, adherence to proper disposal protocols is necessary to maintain laboratory safety and environmental responsibility.[1][2]

Hazard Assessment and Safety Information

Before handling this compound, it is crucial to be aware of its properties. According to safety data sheets (SDS), this substance is not considered hazardous.[1][2] However, standard laboratory precautions should always be observed.

Property Information Citation
GHS Hazard Classification Not a hazardous substance or mixture[1]
Primary Irritant Effect No irritant effect on skin or eyes
Sensitization No sensitizing effects known[3]
Environmental Hazards Do not let product enter drains[1]
Combustibility Combustible[1]

Step-by-Step Disposal Procedures

The disposal of this compound should be conducted in accordance with national and local regulations.[1] The following steps provide a general guideline for its proper disposal in a laboratory setting.

1. Waste Identification and Labeling:

  • Clearly label the waste container with the chemical name: "this compound".

  • Even though it is not hazardous, do not mix it with other waste streams unless explicitly permitted by your institution's waste management guidelines.

  • Ensure the container is included in your laboratory's hazardous waste inventory, noting its name, amount, and location.[4]

2. Container Selection and Management:

  • Use a container that is in good condition, with no leaks or cracks, and has a tightly fitting cap.[5][6]

  • The container must be made of a compatible material. Reusing the original container is often a good practice.[5][7]

  • Keep the waste container closed at all times except when adding waste.[6][7]

3. Waste Segregation:

  • Store this compound waste separately from other chemical wastes to prevent accidental reactions.[5]

  • As a general rule, segregate wastes into categories such as acids, bases, halogenated solvents, and non-halogenated solvents.[5][7]

4. Spill Management:

  • For small spills: Wipe up the material with a cloth or other absorbent material.[2] Clean the affected area with soap and water.[8]

  • For large spills: Cover the spill with a non-combustible absorbent material like sand or earth.[2][8] Collect the absorbed material using clean, non-sparking tools and place it in a suitable, labeled container for disposal.[8][9]

  • All materials used for spill cleanup must be managed as hazardous waste.[6]

5. Final Disposal:

  • Waste material should be disposed of through a licensed waste disposal contractor.[1]

  • Do not dispose of this compound down the sink or in regular trash unless specifically authorized by your institution's environmental health and safety (EHS) office.[6][10]

  • For empty containers, triple rinse with a suitable solvent. The rinsate should be collected and disposed of as chemical waste. After rinsing, the container can often be disposed of as regular waste, but labels should be defaced or removed.[4][5]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_start cluster_assessment Hazard & Container Assessment cluster_handling Handling & Segregation cluster_disposal Final Disposal start Waste (Z)-Methyl heptadec-10-enoate Generated assess_hazard Is it mixed with hazardous waste? start->assess_hazard select_container Select Compatible, Labeled Container assess_hazard->select_container No contact_ehs Contact Environmental Health & Safety (EHS) assess_hazard->contact_ehs Yes segregate Segregate from Incompatible Wastes select_container->segregate store Store in Designated Waste Area segregate->store spill Spill or Leak? store->spill spill_cleanup Follow Spill Cleanup Protocol spill->spill_cleanup Yes spill->contact_ehs No spill_cleanup->store dispose Dispose via Licensed Waste Contractor contact_ehs->dispose

Disposal decision workflow for this compound.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.